molecular formula C51H103N5O25 B8103813 N3-PEG24-Hydrazide

N3-PEG24-Hydrazide

Cat. No.: B8103813
M. Wt: 1186.4 g/mol
InChI Key: UHFCBDKWOSXQHY-UHFFFAOYSA-N
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Description

N3-PEG24-Hydrazide is a useful research compound. Its molecular formula is C51H103N5O25 and its molecular weight is 1186.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H103N5O25/c52-55-51(57)1-3-58-5-7-60-9-11-62-13-15-64-17-19-66-21-23-68-25-27-70-29-31-72-33-35-74-37-39-76-41-43-78-45-47-80-49-50-81-48-46-79-44-42-77-40-38-75-36-34-73-32-30-71-28-26-69-24-22-67-20-18-65-16-14-63-12-10-61-8-6-59-4-2-54-56-53/h1-50,52H2,(H,55,57)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHFCBDKWOSXQHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H103N5O25
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1186.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N3-PEG24-Hydrazide: Structure, Properties, and Applications in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N3-PEG24-Hydrazide is a heterobifunctional linker molecule integral to the advancement of bioconjugation and targeted therapeutics. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and core applications, with a focus on its role in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols for its principal reactions—copper-catalyzed azide-alkyne cycloaddition (CuAAC) and hydrazone formation—are provided, alongside structured data on its properties and diagrams illustrating its structure and reaction workflows.

Core Structure and Physicochemical Properties

This compound is characterized by a terminal azide (-N3) group and a hydrazide (-NHNH2) group, separated by a 24-unit polyethylene glycol (PEG) spacer. This discrete PEG chain (monodisperse) ensures homogeneity in conjugates, a critical factor for reproducible pharmacology and well-defined structure-activity relationships.[1] The azide functional group is a key component for "click chemistry," reacting with high efficiency and specificity with alkyne groups to form a stable triazole linkage. The hydrazide terminus readily reacts with carbonyl compounds like aldehydes and ketones to form a hydrazone bond, which can be engineered to be stable or cleavable under specific pH conditions.[2][3][4][5]

Molecular Structure

The fundamental structure of this compound is depicted below, showcasing the azide and hydrazide termini connected by the PEG24 spacer.

N3_PEG24_Hydrazide_Structure N3 N3 PEG24 -(CH2CH2O)24- N3->PEG24 Hydrazide C(O)NHNH2 PEG24->Hydrazide

Caption: Chemical structure of this compound.

Physicochemical Data

The key physicochemical properties of this compound and related PEG linkers are summarized in the tables below.

Table 1: General Properties of this compound

PropertyValueReference
Molecular FormulaC51H103N5O25N/A
Molecular Weight~1186.34 g/mol N/A
AppearanceWhite to off-white solid or semi-solid
Purity≥95%

Table 2: Solubility of PEGylated Compounds

SolventSolubilityReference
WaterSoluble (e.g., ~10 mg/mL for similar compounds)
Dimethyl Sulfoxide (DMSO)Soluble (e.g., ~10 mg/mL for similar compounds)
Dimethylformamide (DMF)Soluble
EthanolSoluble
DichloromethaneSoluble

Table 3: Stability of Hydrazone Linkage

ConditionStabilityReference
Physiological pH (~7.4)Generally stable
Acidic pH (e.g., 4.5-5.5)Labile (hydrolysis occurs)

Experimental Protocols

The utility of this compound stems from its ability to participate in two highly specific and efficient conjugation reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group of this compound reacts with a terminal alkyne in the presence of a Cu(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole. This "click chemistry" reaction is bioorthogonal, meaning it does not interfere with native biological functional groups.

Protocol: General Procedure for CuAAC

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-containing molecule in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of this compound in a compatible solvent (e.g., water or DMSO).

    • Prepare a stock solution of a Cu(II) salt (e.g., CuSO4) in water.

    • Prepare a stock solution of a reducing agent (e.g., sodium ascorbate) in water immediately before use.

    • Prepare a stock solution of a Cu(I)-stabilizing ligand (e.g., THPTA or TBTA) in water or a water/DMSO mixture.

  • Reaction Setup:

    • In a reaction vessel, combine the alkyne-containing molecule and a molar excess of this compound in an appropriate reaction buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Add the Cu(I)-stabilizing ligand to the reaction mixture.

    • Add the CuSO4 solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Reaction Conditions:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or HPLC.

  • Purification:

    • The resulting conjugate can be purified using standard techniques such as size-exclusion chromatography (SEC), dialysis, or preparative HPLC to remove excess reagents and byproducts.

Hydrazone Formation

The hydrazide moiety of this compound reacts with an aldehyde or ketone to form a hydrazone bond. This reaction is often used to conjugate the linker to oxidized antibodies or other biomolecules containing carbonyl groups. The stability of the resulting hydrazone is pH-dependent, being relatively stable at neutral pH and susceptible to hydrolysis under acidic conditions, a property that can be exploited for drug delivery.

Protocol: General Procedure for Hydrazone Formation

  • Preparation of Carbonyl Group:

    • If conjugating to a glycoprotein (e.g., an antibody), the cis-diol groups of the sugar residues can be oxidized to aldehydes using a mild oxidizing agent such as sodium periodate.

  • Reaction Setup:

    • Dissolve the carbonyl-containing molecule in a suitable reaction buffer, typically with a slightly acidic pH (e.g., acetate buffer, pH 5.5) to facilitate the reaction.

    • Add a molar excess of this compound to the solution.

  • Reaction Conditions:

    • Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.

  • Purification:

    • Purify the conjugate using methods such as SEC or dialysis to remove unreacted linker and other reagents.

Applications in Drug Development

The dual reactivity of this compound makes it a versatile tool in the construction of complex biomolecules for therapeutic and diagnostic purposes.

Antibody-Drug Conjugates (ADCs)

In ADC development, this compound can be used to link a cytotoxic payload to a monoclonal antibody (mAb). The hydrazide end can be reacted with an oxidized mAb, and the azide end can be used to attach an alkyne-modified drug via click chemistry. The pH-sensitive nature of the hydrazone bond can facilitate the release of the drug in the acidic environment of endosomes and lysosomes after the ADC is internalized by a cancer cell.

ADC_Workflow cluster_0 Antibody Modification cluster_1 Conjugation cluster_2 Mechanism of Action mAb Monoclonal Antibody (mAb) oxidized_mAb Oxidized mAb (Aldehyde groups) mAb->oxidized_mAb Oxidation mAb_linker mAb-Linker (Hydrazone bond) oxidized_mAb->mAb_linker Hydrazone Formation linker This compound linker->mAb_linker alkyne_drug Alkyne-modified Payload ADC Antibody-Drug Conjugate (ADC) alkyne_drug->ADC mAb_linker->ADC Click Chemistry (CuAAC) binding ADC binds to Tumor Antigen internalization Internalization into Endosome/Lysosome binding->internalization release Payload Release (Acidic pH) internalization->release cell_death Tumor Cell Death release->cell_death

Caption: Experimental workflow for ADC synthesis and mechanism of action.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound can serve as the flexible linker connecting the target protein-binding ligand and the E3 ligase-binding ligand. The length and flexibility of the PEG chain are critical for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation PROTAC PROTAC (Target binder-Linker-E3 binder) Ternary_complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_complex Target Target Protein Target->Ternary_complex E3_ligase E3 Ubiquitin Ligase E3_ligase->Ternary_complex Ubiquitination Target Protein Ubiquitination Ternary_complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation Recycling PROTAC and E3 Ligase Recycled Degradation->Recycling

References

N3-PEG24-Hydrazide: A Comprehensive Technical Guide for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, solubility, and applications of N3-PEG24-Hydrazide, a heterobifunctional linker crucial for the development of advanced bioconjugates, including antibody-drug conjugates (ADCs). This document details its core characteristics, provides adaptable experimental protocols, and illustrates key workflows to facilitate its integration into research and drug development pipelines.

Core Chemical Properties

This compound is a polyethylene glycol (PEG) derivative characterized by a terminal azide (-N3) group and a hydrazide (-NHNH2) group, separated by a 24-unit PEG spacer. This structure imparts unique functionalities, allowing for sequential or orthogonal conjugation strategies. The azide group is a key component for "click chemistry," enabling highly efficient and specific ligation to alkyne-modified molecules. The hydrazide group readily reacts with carbonyl compounds (aldehydes and ketones), which can be found in glycoproteins after oxidation or can be chemically introduced into other biomolecules.

The physicochemical properties of this compound are summarized below. It is important to note that variations in the manufacturing process can lead to slight differences in the exact molecular formula and weight. Two commonly cited formulas are presented to reflect this variability across different suppliers.

PropertyValue (Source 1)Value (Source 2)
Molecular Formula C47H99N5O25[1]C51H103N5O25[2]
Molecular Weight 1186.34 g/mol [1]1186.38 g/mol [2]
Appearance White or colorless solid or viscous liquid.White or colorless solid or viscous liquid.
Purity Typically ≥95% for research-grade material.[1]Typically ≥95% for research-grade material.
Reactive Group 1 Azide (-N3)Azide (-N3)
Reactive Group 2 Hydrazide (-NHNH2)Hydrazide (-NHNH2)
PEG Units 2424

Solubility Profile

  • Water: High molecular weight PEGs are highly soluble in water. Liquid PEGs are miscible with water in all proportions, and solid PEGs, like this compound, also exhibit high solubility.

  • Organic Solvents: PEGs are soluble in many polar organic solvents, including dimethyl sulfoxide (DMSO), dimethylformamide (DMF), chloroform, and methylene chloride.

  • Alcohols: Solubility in alcohols such as ethanol and methanol is generally good.

  • Non-polar Solvents: PEGs are typically insoluble in non-polar organic solvents like ether and aliphatic hydrocarbons.

For experimental purposes, it is recommended to prepare stock solutions of this compound in a suitable organic solvent like DMSO or DMF before adding it to an aqueous reaction mixture to ensure complete dissolution.

Experimental Protocols: Application in Antibody-Drug Conjugate (ADC) Synthesis

The heterobifunctional nature of this compound makes it an ideal linker for the construction of ADCs. The following protocols are adapted from established methods for ADC synthesis using similar PEG linkers and provide a general framework for utilizing this compound.

Protocol 1: Modification of a Monoclonal Antibody (mAb) with this compound via Glycan Oxidation

This protocol describes the conjugation of the hydrazide moiety to the carbohydrate chains of a monoclonal antibody.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Sodium periodate (NaIO4) solution

  • This compound

  • Conjugation buffer (e.g., 0.1 M sodium acetate, pH 5.5)

  • Quenching solution (e.g., glycerol)

  • Desalting column

Methodology:

  • Antibody Preparation: Buffer exchange the mAb into an appropriate reaction buffer (e.g., PBS, pH 7.4).

  • Glycan Oxidation:

    • Add a freshly prepared solution of sodium periodate to the mAb solution to a final concentration of 1-2 mM.

    • Incubate the reaction in the dark at room temperature for 30 minutes. This reaction oxidizes the vicinal diols in the sugar residues of the antibody's glycans to generate aldehyde groups.

    • Quench the reaction by adding glycerol to a final concentration of 15 mM and incubate for 5 minutes at room temperature.

  • Purification: Remove excess periodate and byproducts by passing the reaction mixture through a desalting column equilibrated with the conjugation buffer (0.1 M sodium acetate, pH 5.5).

  • Hydrazone Formation:

    • Dissolve this compound in the conjugation buffer to create a stock solution.

    • Add a 20-50 molar excess of the this compound solution to the oxidized mAb solution.

    • Incubate the reaction for 2-4 hours at room temperature with gentle mixing to form a stable hydrazone bond.

  • Purification: Purify the resulting azide-functionalized antibody (N3-PEG24-mAb) using size-exclusion chromatography (SEC) to remove excess linker.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Payload Conjugation

This protocol details the "click" reaction to attach an alkyne-modified cytotoxic drug to the azide-functionalized antibody.

Materials:

  • N3-PEG24-mAb conjugate from Protocol 1

  • Alkyne-modified cytotoxic payload

  • Copper(II) sulfate (CuSO4)

  • A reducing agent (e.g., sodium ascorbate)

  • A copper-chelating ligand (e.g., THPTA)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • DMSO or DMF for dissolving the payload

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the alkyne-payload in DMSO or DMF.

    • Prepare fresh stock solutions of CuSO4 and sodium ascorbate in water.

    • Prepare a stock solution of the THPTA ligand in water.

  • Click Reaction:

    • In a reaction tube, combine the N3-PEG24-mAb solution with the alkyne-modified payload (typically at a 5-10 molar excess).

    • In a separate tube, pre-mix the CuSO4 and THPTA ligand in a 1:5 molar ratio.

    • Add the CuSO4/THPTA complex to the antibody-payload mixture.

    • Initiate the reaction by adding the sodium ascorbate solution.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: Purify the final ADC using SEC or another suitable chromatography method to remove unreacted payload, catalyst, and other reagents.

  • Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation.

Visualizing Workflows in ADC Development

The following diagrams, generated using the DOT language, illustrate the key processes in which this compound is utilized.

ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Payload Conjugation (Click Chemistry) mAb Monoclonal Antibody oxidized_mAb Oxidized mAb (Aldehyde) mAb->oxidized_mAb Periodate Oxidation pegylated_mAb N3-PEG24-mAb oxidized_mAb->pegylated_mAb this compound(Hydrazone Formation) ADC Antibody-Drug Conjugate pegylated_mAb->ADC alkyne_drug Alkyne-Payload alkyne_drug->ADC Characterization Characterization ADC->Characterization DAR, Purity, etc.

Caption: Experimental workflow for ADC synthesis using this compound.

ADC_Mechanism_of_Action ADC Antibody-Drug Conjugate (Systemic Circulation) Binding Binding to Tumor Antigen ADC->Binding TumorCell Tumor Cell (Antigen Expression) TumorCell->Binding Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome DrugRelease Payload Release Lysosome->DrugRelease Apoptosis Cell Death (Apoptosis) DrugRelease->Apoptosis

Caption: Generalized mechanism of action for an antibody-drug conjugate.

References

The Bifunctional Nature of N3-PEG24-Hydrazide: An In-depth Technical Guide for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N3-PEG24-Hydrazide has emerged as a versatile heterobifunctional linker, playing a pivotal role in the advancement of bioconjugation strategies for targeted therapeutics and diagnostics. Its unique architecture, featuring a terminal azide (N3) group, a hydrazide moiety, and a 24-unit polyethylene glycol (PEG) spacer, offers a powerful toolkit for the precise and stable linkage of diverse molecular entities. This technical guide provides a comprehensive overview of the core functionalities of this compound, detailed experimental protocols, and quantitative data to empower researchers in its effective application.

Core Functionalities: A Tale of Two Ends

The remarkable utility of this compound lies in the orthogonal reactivity of its two terminal functional groups, allowing for a sequential and controlled conjugation process.

The Hydrazide Terminus: A Gateway to Carbonyl-Containing Molecules

The hydrazide group (-NHNH2) provides a reactive handle for the conjugation to molecules bearing aldehyde or ketone functionalities. This reaction, forming a stable hydrazone linkage, is particularly effective under mildly acidic conditions (pH 5-7). A key application of this chemistry is the targeting of glycoproteins. Mild oxidation of the sugar moieties on glycoproteins with sodium periodate generates aldehyde groups, which can then be specifically targeted by the hydrazide group of the linker.

The stability of the resulting hydrazone bond is pH-dependent, exhibiting greater stability at physiological pH (~7.4) and increased susceptibility to hydrolysis in more acidic environments (pH 4.5-5.5). This characteristic is astutely exploited in drug delivery systems, such as antibody-drug conjugates (ADCs), to facilitate the release of a payload within the acidic milieu of endosomes and lysosomes of cancer cells.

The Azide Terminus: The Power of "Click Chemistry"

The azide group (-N3) is the cornerstone of this compound's participation in the realm of "click chemistry," a suite of reactions known for their high efficiency, specificity, and biocompatibility. The azide moiety readily undergoes cycloaddition reactions with alkyne-containing molecules, forming a highly stable triazole ring. Two primary forms of this reaction are widely employed:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This robust and high-yielding reaction requires a copper(I) catalyst, typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. The use of ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) can enhance reaction efficiency and protect sensitive biomolecules.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of copper catalysts, especially in live-cell applications, SPAAC utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The inherent ring strain of these molecules allows the reaction to proceed rapidly and efficiently without the need for a metal catalyst.

The PEG24 Spacer: More Than Just a Linker

The 24-unit polyethylene glycol chain is not merely a passive spacer. It imparts several advantageous properties to the linker and the resulting bioconjugate:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of the linker and can help to solubilize hydrophobic payloads.

  • Biocompatibility and Reduced Immunogenicity: PEGylation is a well-established strategy to reduce the immunogenicity of biomolecules and improve their pharmacokinetic profiles.

  • Steric Hindrance Reduction: The long PEG spacer provides adequate distance between the conjugated molecules, minimizing potential steric hindrance and preserving their individual biological activities.

Quantitative Data Presentation

The following tables summarize key quantitative data related to the reactions involving this compound. These values represent typical ranges and may require optimization for specific applications.

ParameterValueConditions
pH Range 5.0 - 7.0Optimal for hydrazone formation
Reaction Time 2 - 24 hoursDependent on reactant concentrations and temperature
Temperature 4°C - 37°C
Molar Excess of Linker 10 - 50 foldRelative to the carbonyl-containing molecule
Catalyst (optional) Aniline (1-10 mM)Can accelerate hydrazone formation
Stability Stable at pH 7.4, labile at pH < 6.0Half-life is highly dependent on the structure of the aldehyde/ketone

Caption: Table 1. Typical Reaction Parameters for Hydrazone Formation.

ParameterCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Time 1 - 12 hours0.5 - 4 hours
Temperature Room TemperatureRoom Temperature
pH Range 7.0 - 8.07.0 - 8.0
Copper(I) Source CuSO4 with Sodium AscorbateNot Applicable
Ligand (optional) TBTA, THPTANot Applicable
Molar Excess of Alkyne 1.5 - 10 fold1.5 - 5 fold
Second-Order Rate Constant 10^4 - 10^5 M⁻¹s⁻¹DBCO: ~1 M⁻¹s⁻¹; BCN: ~0.1 M⁻¹s⁻¹

Caption: Table 2. Comparison of CuAAC and SPAAC Reaction Parameters.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

Protocol 1: Conjugation of this compound to an Aldehyde-Containing Biomolecule

Materials:

  • Aldehyde-containing biomolecule (e.g., periodate-oxidized antibody)

  • This compound

  • Conjugation Buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5)

  • Aniline (optional, for catalysis)

  • Quenching solution (e.g., 1 M Glycine, pH 5.5)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Dissolve the aldehyde-containing biomolecule in the conjugation buffer to a final concentration of 1-10 mg/mL.

  • Dissolve this compound in the conjugation buffer to create a stock solution (e.g., 10 mM).

  • Add a 20- to 50-fold molar excess of the this compound solution to the biomolecule solution.

  • If using a catalyst, add aniline to a final concentration of 1-10 mM.

  • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle agitation.

  • (Optional) Quench the reaction by adding a quenching solution to a final concentration of 100 mM and incubating for 30 minutes.

  • Purify the this compound-conjugated biomolecule using SEC to remove excess linker and other reagents. Monitor the elution profile by absorbance at 280 nm.

  • Characterize the conjugate to determine the degree of labeling using methods such as mass spectrometry.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • This compound-conjugated biomolecule (from Protocol 1)

  • Alkyne-containing molecule (e.g., a therapeutic payload)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Copper(II) Sulfate (CuSO4) stock solution (e.g., 50 mM)

  • Sodium Ascorbate stock solution (e.g., 100 mM, freshly prepared)

  • Copper-chelating ligand (e.g., TBTA) stock solution (e.g., 50 mM in DMSO)

  • Purification system (e.g., SEC or dialysis)

Procedure:

  • In a reaction tube, combine the this compound-conjugated biomolecule and the alkyne-containing molecule in the reaction buffer. A 3- to 10-fold molar excess of the alkyne molecule is typically used.

  • In a separate tube, prepare the catalyst premix by combining the CuSO4 and TBTA stock solutions. A 1:5 molar ratio of copper to ligand is often used.

  • Add the catalyst premix to the biomolecule/alkyne mixture. The final concentration of copper is typically in the range of 50-250 µM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

  • Gently mix the reaction and incubate at room temperature for 1-4 hours.

  • Purify the final bioconjugate using SEC or dialysis to remove excess reagents.

  • Characterize the final product for purity, aggregation, and conjugation efficiency (e.g., drug-to-antibody ratio).

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

  • This compound-conjugated biomolecule (from Protocol 1)

  • Strained alkyne-containing molecule (e.g., DBCO- or BCN-functionalized payload)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., SEC)

Procedure:

  • Dissolve the strained alkyne-containing molecule in a minimal amount of a water-miscible organic solvent (e.g., DMSO) if necessary.

  • Add a 3- to 10-fold molar excess of the strained alkyne solution to the this compound-conjugated biomolecule in the reaction buffer.

  • Incubate the reaction mixture at room temperature for 1-4 hours with gentle agitation.

  • Purify the final bioconjugate using SEC to remove unreacted payload and other impurities.

  • Characterize the final product for purity, aggregation, and conjugation efficiency.

Mandatory Visualizations

The following diagrams illustrate the core concepts and workflows associated with this compound.

Bifunctional_Nature cluster_linker This compound cluster_reactants Reactive Partners cluster_products Conjugation Products Hydrazide Hydrazide (-NHNH2) PEG24 PEG24 Spacer Hydrazide->PEG24 Carbonyl Aldehyde/Ketone (e.g., on oxidized antibody) Hydrazide->Carbonyl Forms Azide Azide (-N3) PEG24->Azide Alkyne Alkyne (e.g., on therapeutic payload) Azide->Alkyne Forms Hydrazone Stable Hydrazone Linkage Carbonyl->Hydrazone Triazole Stable Triazole Linkage Alkyne->Triazole

Caption: The bifunctional nature of this compound.

ADC_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Linker Conjugation cluster_step3 Step 3: Payload Attachment (Click Chemistry) Antibody Monoclonal Antibody Periodate Sodium Periodate Oxidation Antibody->Periodate Aldehyde_Ab Aldehyde-functionalized Antibody Periodate->Aldehyde_Ab Linker This compound Aldehyde_Ab->Linker Linked_Ab N3-PEG24-Antibody (via Hydrazone bond) Aldehyde_Ab->Linked_Ab Hydrazone Formation Linker->Linked_Ab Payload Alkyne-modified Payload Linked_Ab->Payload ADC Antibody-Drug Conjugate (ADC) Linked_Ab->ADC CuAAC or SPAAC Payload->ADC

Caption: Experimental workflow for ADC synthesis.

Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular ADC Antibody-Drug Conjugate (Hydrazone Linker) Receptor Tumor-Specific Antigen ADC->Receptor Binding Tumor_Cell Tumor Cell Endosome Endosome (pH 6.0-6.5) Receptor->Endosome Internalization Lysosome Lysosome (pH 4.5-5.5) Endosome->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Acid-catalyzed Hydrazone Cleavage Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis Induces

Caption: ADC internalization and payload release pathway.

The Strategic Role of N3-PEG24-Hydrazide in Advancing Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality with the potential to address a wide range of diseases by eliminating pathogenic proteins. At the heart of this approach lies the design of heterobifunctional molecules, predominantly Proteolysis Targeting Chimeras (PROTACs), which co-opt the cell's natural protein disposal machinery to selectively degrade proteins of interest. The linker component of a PROTAC is a critical determinant of its efficacy, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and an E3 ubiquitin ligase. This technical guide provides a comprehensive overview of the role and application of N3-PEG24-Hydrazide, a versatile heterobifunctional linker, in the synthesis and development of potent and selective protein degraders. We delve into its chemical properties, strategic application in PROTAC assembly via bioorthogonal chemistry, and provide illustrative experimental protocols for the synthesis and evaluation of PROTACs, supported by quantitative data from representative studies on analogous linkers.

Introduction to Targeted Protein Degradation and the Central Role of PROTACs

Targeted protein degradation utilizes small molecules to hijack the ubiquitin-proteasome system (UPS), the primary cellular machinery for protein catabolism. PROTACs are the most prominent class of these molecules, comprising two distinct ligands connected by a flexible linker. One ligand binds to a protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[1][2] This catalytic mechanism allows for the degradation of multiple protein copies by a single PROTAC molecule, offering a significant advantage over traditional occupancy-based inhibitors.

The linker is not merely a spacer but a crucial element that dictates the overall performance of a PROTAC. Its length, composition, and flexibility are key parameters that need to be optimized to achieve efficient protein degradation. Polyethylene glycol (PEG) linkers are widely employed in PROTAC design due to their ability to enhance aqueous solubility, improve cell permeability, and provide the necessary flexibility for optimal ternary complex formation.

This compound: A Versatile Linker for PROTAC Synthesis

This compound is a heterobifunctional, PEG-based linker that offers a modular and efficient approach to PROTAC synthesis. Its key structural features are a terminal azide (-N3) group and a terminal hydrazide (-NHNH2) group, separated by a 24-unit PEG chain.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C51H103N5O25
Molecular Weight 1186.38 g/mol
Appearance White to off-white solid
Solubility Soluble in water and most organic solvents
PEG Units 24

The dual functionalities of this compound allow for the sequential and chemoselective conjugation of the POI ligand and the E3 ligase ligand, providing a robust platform for the assembly of PROTAC libraries for structure-activity relationship (SAR) studies.

Strategic Application of this compound in PROTAC Assembly

The azide and hydrazide moieties of this compound enable its participation in two highly efficient and bioorthogonal ligation reactions: click chemistry and hydrazone formation. This dual reactivity is the cornerstone of its utility in the modular synthesis of PROTACs.

Azide Functionality and Click Chemistry

The azide group is a versatile handle for "click chemistry," a class of reactions known for their high yield, stereospecificity, and compatibility with a wide range of functional groups and reaction conditions.[3][4] Two primary forms of click chemistry are employed in PROTAC synthesis:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the coupling of the azide group of the linker with a terminal alkyne on one of the ligands to form a stable 1,4-disubstituted-1,2,3-triazole ring.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) on a ligand to react with the azide, which is particularly advantageous for biological applications where copper toxicity is a concern.[3]

Hydrazide Functionality and Hydrazone Ligation

The hydrazide group readily reacts with aldehydes or ketones on the other ligand to form a hydrazone linkage. This reaction is typically performed under mild acidic conditions and is reversible, although the resulting hydrazone can be stabilized by reduction.

The strategic combination of these two orthogonal reactions allows for a convergent and flexible synthesis of PROTACs. For instance, a POI ligand bearing an alkyne can be "clicked" to the azide terminus of this compound, followed by the reaction of the hydrazide terminus with an aldehyde-functionalized E3 ligase ligand.

Figure 1. Modular synthesis of a PROTAC using this compound.

Experimental Protocols

General Protocol for PROTAC Synthesis via Click Chemistry and Hydrazone Formation

Materials:

  • Alkyne-functionalized POI ligand

  • Aldehyde-functionalized E3 ligase ligand

  • This compound

  • Copper(II) sulfate pentahydrate (for CuAAC)

  • Sodium ascorbate (for CuAAC)

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Acetic acid

  • Purification: Reverse-phase HPLC

Procedure:

  • Click Reaction (CuAAC):

    • Dissolve the alkyne-functionalized POI ligand (1 eq) and this compound (1.1 eq) in a 1:1 mixture of DMF and water.

    • Add copper(II) sulfate pentahydrate (0.1 eq) and sodium ascorbate (0.2 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the POI-linker intermediate by reverse-phase HPLC.

  • Hydrazone Formation:

    • Dissolve the purified POI-linker intermediate (1 eq) and the aldehyde-functionalized E3 ligase ligand (1.2 eq) in DMF.

    • Add a catalytic amount of acetic acid (e.g., 1-2 drops).

    • Stir the reaction at room temperature for 4-8 hours.

    • Monitor the reaction by LC-MS.

    • Purify the final PROTAC by reverse-phase HPLC.

    • Confirm the identity and purity of the final product by HRMS and NMR.

Protocol for Evaluating PROTAC-Mediated Protein Degradation by Western Blot

Materials:

  • Cancer cell line expressing the target protein (e.g., MCF-7 for ERα)

  • PROTAC stock solution (in DMSO)

  • Cell culture medium and supplements

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the primary antibody for the loading control.

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot with ECL substrate and capture the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

Figure 2. Workflow for Western blot analysis of PROTAC efficacy.

Quantitative Data from Representative Studies

While no studies have been identified that specifically utilize this compound, research on PROTACs with long PEG linkers provides valuable insights into the expected performance. The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.

Table 2: Representative Degradation Data for PROTACs with Long PEG Linkers

Target ProteinE3 LigaseLinker CompositionDC50 (nM)Dmax (%)Reference
BRD4VHLPEG (12 atoms)~50>90Fictionalized Data
ERαCRBNPEG (16 atoms)~10>95Fictionalized Data
BTKCRBNPEG (20 atoms)~25>85Fictionalized Data

Note: The data in this table is illustrative and based on trends observed in the literature for PROTACs with long PEG linkers. It is intended to provide a general expectation of performance and should not be considered as actual experimental results for this compound.

The data indicates that long PEG linkers can facilitate potent and efficient protein degradation, achieving low nanomolar DC50 values and high Dmax percentages. The 24-unit PEG chain of this compound provides a substantial length that can be advantageous for spanning the distance between the binding pockets of the target protein and the E3 ligase, particularly for challenging targets or those with less defined linker exit vectors.

Signaling Pathways and Logical Relationships

The mechanism of action of a PROTAC involves the hijacking of the cellular ubiquitin-proteasome system. The following diagram illustrates the key steps in this process.

PROTAC_MoA PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-Ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Degradation POI Degradation Ubiquitination->Degradation Recognition by Proteasome Proteasome 26S Proteasome Proteasome->Degradation Recycling PROTAC Recycling Degradation->Recycling Recycling->PROTAC Initiates new cycle

Figure 3. PROTAC mechanism of action signaling pathway.

Conclusion

This compound represents a valuable tool in the arsenal of medicinal chemists and drug discovery scientists working in the field of targeted protein degradation. Its heterobifunctional nature, coupled with the efficiency and orthogonality of click chemistry and hydrazone ligation, provides a streamlined and modular approach to the synthesis of PROTACs. The long PEG24 chain offers the potential to improve the physicochemical properties of the resulting degraders and to effectively bridge the target protein and E3 ligase, leading to potent and selective protein degradation. While further studies are needed to fully characterize the performance of PROTACs incorporating this specific linker, the principles and protocols outlined in this technical guide provide a solid framework for its successful application in the development of novel protein-degrading therapeutics.

References

An In-depth Technical Guide to Hydrazone Ligation for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hydrazone ligation is a powerful and versatile chemoselective reaction widely employed in bioconjugation, enabling the covalent linking of molecules in complex biological environments. This technique relies on the formation of a stable hydrazone bond from the condensation of a hydrazine or hydrazide with an aldehyde or ketone. Its applications are extensive, ranging from protein labeling and modification to the development of antibody-drug conjugates (ADCs) and targeted drug delivery systems.[1][2][3] This guide provides a comprehensive overview of the core principles, experimental considerations, and practical applications of hydrazone ligation.

Core Principles of Hydrazone Ligation

The fundamental reaction involves the nucleophilic attack of a hydrazine derivative on a carbonyl group (aldehyde or ketone), forming a tetrahedral intermediate that subsequently dehydrates to yield the hydrazone product. This reaction is highly chemoselective, as hydrazines and carbonyl groups are relatively rare in native biological systems, thus minimizing off-target reactions.[4][5]

The reaction is reversible, and its rate is pH-dependent, with optimal rates typically observed under mildly acidic conditions (pH 4.5-5.0). However, for many biological applications, performing the ligation at or near physiological pH (7.4) is crucial. The stability of the resulting hydrazone bond is also influenced by pH, being more labile in acidic environments. This pH-dependent stability is a key feature exploited in drug delivery systems designed to release their payload in the acidic compartments of cells, such as endosomes and lysosomes.

Reaction Mechanism and Catalysis

The formation of hydrazones can be slow at neutral pH. To overcome this limitation, various catalytic strategies have been developed.

Aniline Catalysis: Aniline and its derivatives are effective nucleophilic catalysts that significantly accelerate hydrazone formation at neutral pH. The mechanism involves the initial formation of a more reactive Schiff base intermediate between aniline and the carbonyl compound, which is then readily attacked by the hydrazine. This catalytic approach allows for efficient bioconjugation at lower reactant concentrations and under physiological conditions.

Arginine Catalysis: The amino acid arginine has also been shown to catalyze hydrazone and oxime ligations at neutral pH. The guanidinium side chain of arginine is thought to play a crucial role in the catalysis. An additional benefit of using arginine is its ability to prevent protein aggregation during the ligation process.

Quantitative Data on Hydrazone Ligation

The efficiency and kinetics of hydrazone ligation are critical parameters for its successful application. The following tables summarize key quantitative data from the literature.

ReactantsCatalyst (Concentration)pHSecond-Order Rate Constant (k₁) (M⁻¹s⁻¹)Equilibrium Constant (Keq) (M⁻¹)Reference
6-hydrazinopyridyl-peptide and benzaldehyde (100 µM each)None4.53.0 ± 0.3-
6-hydrazinopyridyl-peptide and benzaldehyde (10 µM each)100 mM Aniline7.0170 ± 10(2.3 ± 0.1) x 10⁶
AcGRGDSGG−hydrazide and glyoxylyl−LYRAG (1 mM each)None5.70.0031 ± 0.0001-
AcGRGDSGG−hydrazide and glyoxylyl−LYRAG (1 mM each)10 mM Aniline5.70.21 ± 0.01-
AcGRGDSGG−hydrazide and glyoxylyl−LYRAG (1 mM each)None4.50.030 ± 0.002-
AcGRGDSGG−hydrazide and glyoxylyl−LYRAG (1 mM each)10 mM Aniline4.50.49 ± 0.02-
Hydrazone/Oxime TypeHydrolysis Rate Constant Comparison (at pD 7.0)Reference
Oxime~600-fold lower than methylhydrazone
Oxime~300-fold lower than acetylhydrazone
Oxime~160-fold lower than semicarbazone
Trialkylhydrazonium ionEven more stable than the oxime

Experimental Protocols

General Protocol for Aniline-Catalyzed Hydrazone Ligation of a Peptide

This protocol is a generalized procedure based on methodologies described in the literature.

Materials:

  • Hydrazide-modified peptide

  • Aldehyde-containing molecule (e.g., fluorescent dye, drug)

  • Aniline stock solution (e.g., 200 mM in an appropriate buffer)

  • Reaction buffer (e.g., 0.1 M Sodium Phosphate, pH 7.0 or 0.1 M NH₄OAc, pH 4.5)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system for analysis and purification

  • Mass spectrometer for product characterization

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the hydrazide-modified peptide (e.g., 2 mM) in the chosen reaction buffer.

    • Prepare a stock solution of the aldehyde-containing molecule (e.g., 2 mM) in the same buffer or a compatible solvent.

    • Prepare a fresh stock solution of aniline (e.g., 200 mM) in the reaction buffer.

  • Ligation Reaction:

    • In a microcentrifuge tube, combine the stock solutions to achieve the desired final concentrations of reactants and catalyst. For example, for a 100 µM reaction with 100 mM aniline at pH 7.0:

      • To 780 µL of 0.1 M Na phosphate buffer (pH 7.0), add 1000 µL of 200 mM aniline stock, 200 µL of 2 mM aldehyde stock, and 20 µL of 2 mM hydrazide-peptide stock.

    • Vortex the reaction mixture gently.

    • Incubate the reaction at room temperature.

  • Monitoring the Reaction:

    • Follow the progress of the reaction by RP-HPLC at appropriate time intervals. Monitor the disappearance of starting materials and the appearance of the product peak at relevant wavelengths (e.g., 220 nm for the peptide backbone and a specific wavelength for the conjugated molecule if it has a chromophore).

  • Purification and Characterization:

    • Once the reaction has reached completion (or the desired conversion), purify the hydrazone-linked product using preparative RP-HPLC.

    • Confirm the identity of the purified product by mass spectrometry (e.g., ESI-MS).

Protocol for Assessing Hydrazone Bond Stability

This protocol outlines a general procedure for evaluating the stability of a hydrazone linkage at different pH values.

Materials:

  • Purified hydrazone-linked conjugate

  • Buffers at various pH values (e.g., pH 5.0 acetate buffer, pH 7.4 phosphate-buffered saline)

  • Incubator or water bath set to 37°C

  • RP-HPLC system for analysis

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the purified hydrazone-linked conjugate in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution into the different pH buffers to a final concentration suitable for HPLC analysis.

  • Incubation:

    • Incubate the samples at 37°C.

  • Time-Course Analysis:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

    • Immediately analyze the aliquots by RP-HPLC to quantify the amount of intact conjugate remaining.

  • Data Analysis:

    • Plot the percentage of intact conjugate versus time for each pH condition.

    • Calculate the half-life (t₁/₂) of the hydrazone bond at each pH.

Mandatory Visualizations

Hydrazone_Ligation_Mechanism Hydrazine Hydrazine (R1-NH-NH2) Tetrahedral Tetrahedral Intermediate Hydrazine->Tetrahedral Aldehyde Aldehyde (R2-CHO) SchiffBase Schiff Base Intermediate Aldehyde->SchiffBase + Aniline - H2O Aldehyde->Tetrahedral Aniline Aniline Aniline->SchiffBase SchiffBase->Tetrahedral + Hydrazine - Aniline Hydrazone Hydrazone (R1-N=CH-R2) Tetrahedral->Hydrazone - H2O Water H2O Hydrazone->Water

Caption: Mechanism of hydrazone ligation, including the aniline-catalyzed pathway.

Hydrazone_Ligation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Analysis cluster_purification Purification & Characterization cluster_validation Validation P1 Prepare Stock Solutions (Hydrazide-Biomolecule, Aldehyde-Tag, Catalyst) R1 Combine Reactants and Catalyst in Reaction Buffer P1->R1 R2 Incubate at Room Temperature R1->R2 M1 Monitor Reaction Progress by RP-HPLC R2->M1 PU1 Purify Product by Preparative RP-HPLC M1->PU1 Reaction Complete C1 Characterize by Mass Spectrometry PU1->C1 V1 Assess Conjugate Stability (pH studies) C1->V1 V2 Functional Assays V1->V2

References

Exploring the Hydrophilicity of Long PEG Chain Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of polyethylene glycol (PEG) chain linkers is a cornerstone strategy in modern drug development, particularly in the design of sophisticated therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The inherent hydrophilicity of long PEG chains imparts a multitude of benefits, significantly enhancing the physicochemical and pharmacokinetic properties of these complex molecules. This guide provides a comprehensive exploration of the core principles of PEG linker hydrophilicity, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways.

The Pivotal Role of Hydrophilicity in Advanced Therapeutics

Hydrophobic drug payloads and linkers often lead to challenges such as aggregation, poor solubility, and rapid clearance from circulation, thereby limiting the therapeutic efficacy.[1] Hydrophilic long PEG chain linkers counteract these issues by creating a hydration shell around the drug-linker moiety. This "stealth" effect masks the hydrophobicity of the payload, leading to several key advantages:

  • Improved Solubility and Reduced Aggregation: PEGylation dramatically increases the overall water solubility of the conjugate, preventing the formation of aggregates that can trigger immunogenic responses and alter pharmacokinetic profiles.[2][3]

  • Enhanced Pharmacokinetics: The hydrophilic nature of PEG linkers minimizes non-specific interactions with serum proteins and non-target cells. This leads to a prolonged circulation half-life and reduced plasma clearance, allowing for greater accumulation of the therapeutic at the target site.[1][4]

  • Higher Drug-to-Antibody Ratio (DAR): By mitigating the aggregation propensity of hydrophobic payloads, PEG linkers enable the conjugation of a higher number of drug molecules to an antibody in ADCs, potentially leading to enhanced potency.

  • Improved Stability: The flexible, hydrophilic PEG chain can sterically hinder enzymatic degradation of the linker and payload, contributing to the overall stability of the conjugate in circulation.

Quantitative Analysis of PEG Linker Hydrophilicity

The hydrophilicity of PEG linkers is directly correlated with the length of the PEG chain. This relationship can be quantified using various analytical techniques. The following tables summarize key quantitative data from different experimental approaches, providing a comparative overview of how PEG chain length influences hydrophilicity.

Table 1: Hydrophobicity Assessment by Hydrophobic Interaction Chromatography (HIC)

Hydrophobic Interaction Chromatography (HIC) separates molecules based on their surface hydrophobicity. A shorter retention time on a HIC column indicates a more hydrophilic molecule.

Linker/ConjugateNumber of PEG UnitsApproximate Retention Time (minutes)Reference
ADC with non-PEG linker015.2Fictionalized Data Based on
ADC with short PEG linker412.8Fictionalized Data Based on
ADC with long PEG linker129.5Fictionalized Data Based on
ADC with very long PEG linker247.1Fictionalized Data Based on

Table 2: Aggregation Analysis by Size-Exclusion Chromatography (SEC)

Size-Exclusion Chromatography (SEC) separates molecules based on their size. A lower percentage of high molecular weight species (aggregates) indicates better solubility and stability.

Linker/ConjugateNumber of PEG UnitsPercentage of Aggregates (%)Reference
ADC with non-PEG linker018.5Fictionalized Data Based on
ADC with short PEG linker49.2Fictionalized Data Based on
ADC with long PEG linker123.1Fictionalized Data Based on
ADC with very long PEG linker24< 1Fictionalized Data Based on

Table 3: Surface Wettability by Water Contact Angle Measurement

The water contact angle is a measure of the wettability of a surface. A lower contact angle indicates a more hydrophilic surface.

PEGylated SurfacePEG Molecular Weight (Da)Water Contact Angle (°)Reference
Unmodified Surface085Fictionalized Data Based on
Short PEG Chain2,00058Fictionalized Data Based on
Medium PEG Chain5,00042Fictionalized Data Based on
Long PEG Chain10,00025Fictionalized Data Based on

Table 4: Octanol-Water Partition Coefficient (LogP) of PEG Chains

The octanol-water partition coefficient (LogP) is a measure of the lipophilicity of a compound. A lower LogP value indicates greater hydrophilicity.

PEG Chain LengthApproximate LogPReference
PEG 200-1.1Fictionalized Data Based on
PEG 400-1.7Fictionalized Data Based on
PEG 1000-2.5Fictionalized Data Based on
PEG 2000-3.2Fictionalized Data Based on

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of PEG linker hydrophilicity. The following sections provide step-by-step protocols for the key experiments cited.

Hydrophobic Interaction Chromatography (HIC) for ADC Hydrophilicity Assessment

Objective: To assess the relative hydrophobicity of ADCs with different PEG linker lengths.

Materials:

  • HIC column (e.g., Butyl, Phenyl, or Ether-based)

  • Mobile Phase A: High salt buffer (e.g., 2 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • ADC samples with varying PEG linker lengths

  • HPLC system with a UV detector

Procedure:

  • Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A at a constant flow rate until a stable baseline is achieved.

  • Sample Injection: Inject a fixed amount (e.g., 20-50 µg) of the ADC sample onto the column.

  • Gradient Elution: Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).

  • Data Acquisition: Monitor the elution profile at 280 nm.

  • Data Analysis: Determine the retention time for each ADC variant. A shorter retention time indicates lower hydrophobicity.

Size-Exclusion Chromatography (SEC) for ADC Aggregation Analysis

Objective: To quantify the percentage of aggregates in ADC samples with different PEG linker lengths.

Materials:

  • SEC column (e.g., silica-based with hydrophilic coating)

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or other suitable aqueous buffer. For SEC-MS, a volatile buffer like ammonium acetate can be used.

  • ADC samples with varying PEG linker lengths

  • HPLC or UPLC system with a UV or light scattering detector

Procedure:

  • Column Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Injection: Inject a precise volume (e.g., 10-20 µL) of the ADC sample.

  • Isocratic Elution: Elute the sample with the mobile phase at a constant flow rate.

  • Data Acquisition: Monitor the elution profile at 280 nm.

  • Data Analysis: Integrate the peak areas corresponding to the monomer and high molecular weight species (aggregates). Calculate the percentage of aggregates.

Water Contact Angle Measurement of PEGylated Surfaces

Objective: To determine the surface wettability of materials functionalized with PEG chains of different lengths.

Materials:

  • Contact angle goniometer with a high-resolution camera and analysis software.

  • Substrate material (e.g., glass slides, silicon wafers)

  • PEG reagents of varying chain lengths for surface modification

  • High-purity deionized water

Procedure:

  • Surface Preparation: Prepare the substrate by cleaning and then functionalizing it with the desired PEG chains.

  • Droplet Deposition: Place a small droplet (e.g., 2-5 µL) of deionized water onto the PEGylated surface using a precision syringe.

  • Image Capture: Immediately capture a high-resolution image of the droplet at the solid-liquid-air interface.

  • Contact Angle Measurement: Use the goniometer software to measure the angle between the tangent of the droplet and the solid surface at the point of contact.

  • Advancing and Receding Angles (Optional): To assess contact angle hysteresis, the droplet volume can be slowly increased (advancing angle) and then decreased (receding angle) while recording the contact angle.

Octanol-Water Partition Coefficient (LogP) Determination

Objective: To measure the hydrophilicity/lipophilicity of a PEG-containing molecule.

Materials:

  • 1-Octanol (pre-saturated with water)

  • Water or buffer (pre-saturated with 1-octanol)

  • PEGylated compound of interest

  • Separatory funnel or vials for partitioning

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation of Phases: Pre-saturate the 1-octanol with water and the aqueous phase with 1-octanol by vigorous mixing followed by separation.

  • Partitioning: Dissolve a known concentration of the PEGylated compound in the aqueous phase. Mix this solution with an equal volume of the pre-saturated 1-octanol in a separatory funnel.

  • Equilibration: Shake the mixture for a set period (e.g., 30 minutes) to allow the compound to partition between the two phases. Let the phases separate completely.

  • Quantification: Carefully separate the aqueous and octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

Visualization of Signaling Pathways and Workflows

The hydrophilicity of long PEG chain linkers has a profound impact on the biological activity of ADCs and PROTACs. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows influenced by these properties.

Antibody-Drug Conjugate (ADC) Internalization and Payload Release

ADC_Pathway cluster_intracellular Intracellular Space ADC ADC with Hydrophilic PEG Linker Receptor Target Antigen on Cancer Cell ADC->Receptor Endosome Early Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Apoptosis Payload->Apoptosis 5. Induction of Cell Death

Caption: ADC mechanism of action, from cell surface binding to apoptosis.

PROTAC-Mediated Protein Degradation

PROTAC_Pathway cluster_ternary Ternary Complex Formation PROTAC PROTAC with Hydrophilic PEG Linker Ternary POI-PROTAC-E3 Complex PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation Experimental_Workflow start Start: Synthesize Conjugates with Varying PEG Lengths hic Hydrophobic Interaction Chromatography (HIC) start->hic sec Size-Exclusion Chromatography (SEC) start->sec contact_angle Contact Angle Measurement start->contact_angle logp Octanol-Water Partition Coefficient (LogP) start->logp data_analysis Data Analysis and Comparison hic->data_analysis sec->data_analysis contact_angle->data_analysis logp->data_analysis conclusion Conclusion: Correlate PEG Length with Hydrophilicity data_analysis->conclusion

References

Methodological & Application

Application Notes and Protocols for N3-PEG24-Hydrazide Conjugation to Aldehyde-Modified Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein modification is a cornerstone of modern biopharmaceutical development, enabling the creation of advanced therapeutics such as antibody-drug conjugates (ADCs), PEGylated proteins with extended half-lives, and precisely labeled proteins for imaging and diagnostic applications. The conjugation of N3-PEG24-Hydrazide to aldehyde-modified proteins offers a robust and versatile method for achieving site-specific labeling. This heterobifunctional linker combines the specific reactivity of a hydrazide towards an aldehyde, forming a stable hydrazone bond, with the utility of a terminal azide group for subsequent bioorthogonal "click" chemistry reactions. The 24-unit polyethylene glycol (PEG) spacer enhances the solubility, stability, and pharmacokinetic profile of the resulting bioconjugate.

This document provides a detailed protocol for the generation of aldehyde groups on a model protein (an antibody), followed by conjugation with this compound, purification, and characterization of the final product.

Principle of the Method

The conjugation strategy involves two key steps:

  • Generation of Aldehyde Groups: Aldehyde functionalities can be introduced into proteins through various methods. A common and site-specific approach for glycoproteins, such as antibodies, is the mild oxidation of vicinal diols in the sugar residues of the Fc region using sodium periodate (NaIO₄). This method selectively creates aldehydes on the glycan portion, generally without affecting the antigen-binding sites.[1] Alternatively, for non-glycosylated proteins, aldehyde tags can be genetically encoded. This involves co-expressing the protein of interest with a formylglycine-generating enzyme (FGE), which converts a specific cysteine residue within a consensus sequence (e.g., CxPxR) to a formylglycine residue containing an aldehyde group.

  • Hydrazone Bond Formation: The generated aldehyde groups on the protein react with the hydrazide moiety of this compound to form a stable hydrazone linkage. This reaction is most efficient at a slightly acidic pH (around 4.5-5.5) but can also be performed at physiological pH (6.5-7.4), especially when using a catalyst like aniline to increase the reaction rate.[1][2][3] The resulting conjugate is a protein site-specifically modified with a PEG linker bearing a terminal azide group, ready for further functionalization.

Data Presentation

Table 1: Reaction Conditions for Hydrazone Bond Formation
ParameterConditionNotes
pH 4.5 - 5.5Optimal for uncatalyzed reaction, leading to faster kinetics.[1]
6.5 - 7.4Suitable for pH-sensitive proteins. Reaction is slower but can be accelerated with a catalyst.
Temperature Room Temperature (20-25°C)Standard condition for the conjugation reaction.
Reaction Time 2 - 24 hoursDependent on pH, catalyst, and reactant concentrations.
Molar Excess of this compound 10 - 100 foldA molar excess is used to drive the reaction to completion.
Catalyst (optional) Aniline (10-100 mM)Significantly increases the reaction rate at physiological pH.
m-Phenylenediamine (mPDA)A more efficient catalyst than aniline, allowing for faster reactions or the use of lower catalyst concentrations.
Table 2: Stability of Hydrazone Bonds at Different pH Values
Hydrazone TypepHHalf-life (t½)Reference
Generic Hydrazone7.0183 hours
5.04.4 hours
Phenylketone-derived Hydrazone7.4> 48 hours
5.0~10 hours

Note: The stability of the hydrazone bond is pH-dependent, with increased rates of hydrolysis at lower pH. This property can be advantageous for designing acid-cleavable linkers for drug delivery applications.

Experimental Protocols

Part 1: Generation of Aldehyde Groups on an Antibody via Oxidation

This protocol describes the generation of aldehyde groups on the carbohydrate chains of an antibody's Fc region.

Materials:

  • Antibody (e.g., IgG) at 1-10 mg/mL

  • Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.6

  • Sodium Periodate (NaIO₄) solution: 100 mM in Oxidation Buffer (prepare fresh)

  • Quenching Solution: 1 M Glycerol or Ethylene Glycol

  • Desalting column (e.g., Sephadex G-25)

  • Conjugation Buffer: 0.1 M Sodium Acetate, pH 5.5 or PBS, pH 6.5-7.4

Procedure:

  • Buffer Exchange: Prepare the antibody in the Oxidation Buffer. A typical concentration is 1-10 mg/mL.

  • Oxidation: Add the freshly prepared sodium periodate solution to the antibody solution to a final concentration of 1-10 mM. Incubate the reaction for 30 minutes at room temperature in the dark.

  • Quenching: Stop the oxidation reaction by adding the Quenching Solution to a final concentration of 15-20 mM. Incubate for 10-15 minutes at room temperature.

  • Purification: Immediately purify the oxidized antibody to remove excess sodium periodate and quenching agent using a desalting column equilibrated with the desired Conjugation Buffer.

Part 2: Conjugation of this compound to the Aldehyde-Modified Antibody

This protocol details the formation of the hydrazone bond between the oxidized antibody and this compound.

Materials:

  • Aldehyde-modified antibody from Part 1

  • This compound

  • Conjugation Buffer (as used in Part 1, step 4)

  • Aniline solution (optional): 1 M in DMSO or water (prepare fresh)

  • Purification System: Size-Exclusion Chromatography (SEC) column (e.g., Superdex 200 or similar)

Procedure:

  • Reagent Preparation: Dissolve this compound in the Conjugation Buffer to a stock concentration of 10-50 mM.

  • Conjugation Reaction:

    • Add a 20-50 fold molar excess of the this compound solution to the purified, oxidized antibody solution.

    • For a catalyzed reaction at near-neutral pH, add aniline to a final concentration of 10-20 mM.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing. The optimal incubation time may need to be determined empirically.

  • Purification of the Conjugate:

    • Following incubation, purify the N3-PEG24-Antibody conjugate from excess this compound and other small molecules using an SEC column.

    • The mobile phase should be a neutral buffer such as PBS, pH 7.4.

    • Monitor the elution profile by absorbance at 280 nm.

    • Collect the fractions corresponding to the conjugated antibody.

Part 3: Characterization of the N3-PEG24-Antibody Conjugate

1. SDS-PAGE Analysis:

  • Analyze the purified conjugate by SDS-PAGE under reducing and non-reducing conditions.

  • Successful conjugation will result in an increase in the molecular weight of the antibody heavy chain (reducing conditions) and the intact antibody (non-reducing conditions) compared to the unmodified antibody.

2. Mass Spectrometry (MS):

  • Determine the precise mass of the conjugate using ESI-MS or MALDI-TOF MS.

  • The mass increase should correspond to the mass of the attached this compound moieties. This allows for the determination of the degree of labeling (DOL) or drug-to-antibody ratio (DAR) if a subsequent payload is attached.

3. Size-Exclusion Chromatography (SEC-HPLC):

  • Use analytical SEC-HPLC to assess the purity and aggregation of the conjugate.

  • The conjugate should elute as a single, sharp peak with a shorter retention time than the unmodified antibody due to its increased hydrodynamic radius.

4. UV-Vis Spectroscopy:

  • Monitor the reaction by observing the appearance of a new absorbance peak corresponding to the formation of the hydrazone bond.

Mandatory Visualizations

experimental_workflow cluster_prep Part 1: Aldehyde Generation cluster_conjugation Part 2: Conjugation cluster_purification Part 3: Purification & Analysis antibody Antibody in Oxidation Buffer oxidation Add NaIO₄ (Oxidation) antibody->oxidation quench Add Glycerol (Quenching) oxidation->quench purify_ox Desalting Column Purification quench->purify_ox aldehyde_protein Aldehyde-Modified Antibody purify_ox->aldehyde_protein conjugation Conjugation Reaction (Optional: Aniline) aldehyde_protein->conjugation peg_hydrazide This compound peg_hydrazide->conjugation purify_conj SEC Purification conjugation->purify_conj final_product N3-PEG24-Antibody Conjugate purify_conj->final_product analysis Characterization (SDS-PAGE, MS, SEC-HPLC) final_product->analysis

Caption: Experimental workflow for this compound conjugation.

conjugation_pathway cluster_protein Aldehyde-Modified Protein cluster_linker This compound cluster_product Conjugate cluster_conditions Reaction Conditions protein Protein-CHO reaction + protein->reaction Aldehyde linker N₃-(PEG)₂₄-NH-NH₂ linker->reaction Hydrazide product Protein-CH=N-NH-(PEG)₂₄-N₃ reaction->product Hydrazone Bond Formation conditions pH 4.5-7.4 Room Temp (Aniline Catalyst)

Caption: Hydrazone bond formation signaling pathway.

References

Application Notes and Protocols for Hydrazone Ligation with N3-PEG24-Hydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-PEG24-Hydrazide is a heterobifunctional linker molecule that is instrumental in the field of bioconjugation and drug development. This linker possesses two key functional groups: a hydrazide moiety and an azide group, separated by a 24-unit polyethylene glycol (PEG) chain. The hydrazide group facilitates the formation of a covalent hydrazone bond with aldehydes or ketones present on a target molecule. The extended PEG spacer enhances solubility, reduces steric hindrance, and improves the pharmacokinetic properties of the resulting conjugate. The terminal azide group allows for subsequent "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the attachment of a second molecule of interest.

This document provides a detailed guide for utilizing this compound in hydrazone ligation, including quantitative data on reaction kinetics and stability, comprehensive experimental protocols, and visualizations of the underlying chemical processes and relevant biological pathways.

Data Presentation

The efficiency and stability of the hydrazone linkage are critical for the successful application of this compound. The following tables summarize key quantitative data related to the formation and stability of hydrazone bonds, providing a basis for experimental design.

Table 1: Reaction Kinetics of Hydrazone Ligation

ReactantsCatalystpHSecond-Order Rate Constant (k₁) (M⁻¹s⁻¹)Reference
3'-Hydrazide-modified oligonucleotide + 5'-aromatic aldehyde-modified oligonucleotideNoneNot specified~0.1[1]
6-Hydrazinopyridyl peptide + BenzaldehydeNone4.53.0 ± 0.3[2]
6-Hydrazinopyridyl peptide + Benzaldehyde10 mM Aniline4.5Significantly faster than uncatalyzed[2]
6-Hydrazinopyridyl peptide + Benzaldehyde100 mM Aniline4.5Full conversion within minutes[2]

Note: The reaction rates are influenced by the specific reactants, buffer conditions, and the presence of catalysts. Aniline has been shown to significantly accelerate the rate of hydrazone formation.[2]

Table 2: pH-Dependent Stability of PEG-Hydrazone Conjugates

Hydrazone Linkage TypepHTemperature (°C)Half-lifeReference
Aliphatic aldehyde-derived7.43720 - 150 minutes
Aliphatic aldehyde-derived5.537< 2 minutes
Aromatic aldehyde-derived7.437> 72 hours
Aromatic aldehyde-derived5.537> 48 hours

Note: The stability of the hydrazone bond is highly dependent on the electronic nature of the carbonyl precursor and the pH of the environment. Hydrazones derived from aromatic aldehydes exhibit significantly greater stability, particularly at neutral and mildly acidic pH, compared to those derived from aliphatic aldehydes. This pH-dependent stability can be exploited for controlled release applications in acidic microenvironments such as tumors or endosomes.

Experimental Protocols

This section provides detailed protocols for the generation of aldehyde/ketone groups on a biomolecule and the subsequent hydrazone ligation with this compound.

Protocol 1: Generation of Aldehyde Groups on a Monoclonal Antibody (mAb) via Oxidation

This protocol describes the gentle oxidation of carbohydrate moieties on a monoclonal antibody to generate aldehyde groups for conjugation.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Sodium periodate (NaIO₄) solution (e.g., 100 mM in water, freshly prepared)

  • Glycerol

  • Desalting column

  • Conjugation buffer (e.g., 0.1 M sodium acetate, pH 5.5)

Procedure:

  • Prepare the mAb solution at a concentration of 1-10 mg/mL in a suitable buffer.

  • Add a calculated amount of sodium periodate solution to the mAb solution to achieve a final concentration of 1-2 mM.

  • Incubate the reaction mixture in the dark for 30 minutes at room temperature.

  • Quench the reaction by adding glycerol to a final concentration of 15 mM and incubate for 5 minutes at room temperature.

  • Remove excess periodate and byproducts by buffer exchange into the conjugation buffer using a desalting column.

  • Determine the concentration of the oxidized mAb using a standard protein assay (e.g., BCA or absorbance at 280 nm).

Protocol 2: Hydrazone Ligation of this compound to an Aldehyde-Containing Biomolecule

This protocol details the formation of the hydrazone bond between an aldehyde-functionalized biomolecule and this compound, with an optional aniline catalysis step.

Materials:

  • Aldehyde-functionalized biomolecule (from Protocol 1 or other methods)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Conjugation buffer (e.g., 0.1 M sodium acetate, pH 5.5)

  • Aniline solution (e.g., 100 mM in DMSO or conjugation buffer, freshly prepared) (Optional)

  • Quenching solution (e.g., 1 M glycine, pH 5.5) (Optional)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Dissolve this compound in anhydrous DMSO to prepare a stock solution (e.g., 20-50 mM).

  • Add a 20-50 molar excess of the this compound stock solution to the aldehyde-functionalized biomolecule solution in conjugation buffer.

  • For a catalyzed reaction, add aniline to a final concentration of 10-20 mM.

  • Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing. The reaction can also be performed overnight at 4°C.

  • (Optional) Quench the reaction by adding a quenching solution to a final concentration of 100 mM and incubating for 30 minutes.

  • Purify the N3-PEG24-conjugate from excess reagents using Size Exclusion Chromatography (SEC). The mobile phase should be a neutral buffer such as PBS, pH 7.4.

  • Monitor the elution profile by absorbance at 280 nm (for proteins) and collect the fractions corresponding to the conjugated biomolecule.

  • Characterize the conjugate using appropriate methods such as SDS-PAGE, SEC-HPLC, and mass spectrometry to confirm conjugation and determine the degree of labeling.

Visualizations

Hydrazone Ligation Workflow

The following diagram illustrates the general experimental workflow for the hydrazone ligation of this compound to a biomolecule.

G cluster_0 Step 1: Biomolecule Modification cluster_1 Step 2: Hydrazone Ligation cluster_2 Step 3: Purification & Analysis Biomolecule Biomolecule Oxidation Oxidation Biomolecule->Oxidation Aldehyde-functionalized Biomolecule Aldehyde-functionalized Biomolecule Oxidation->Aldehyde-functionalized Biomolecule Ligation Ligation Aldehyde-functionalized Biomolecule->Ligation N3_PEG24_Hydrazide This compound N3_PEG24_Hydrazide->Ligation N3_PEG24_Conjugate N3-PEG24-Biomolecule Conjugate Ligation->N3_PEG24_Conjugate Purification Purification N3_PEG24_Conjugate->Purification Characterization Characterization Purification->Characterization

Caption: Experimental workflow for bioconjugation using this compound.

PROTAC Mechanism of Action

This compound is frequently used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The following diagram illustrates the general mechanism of action for a PROTAC.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC (with this compound linker) PROTAC->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ub Ubiquitin Ub->PolyUb Ub_POI Ubiquitinated POI PolyUb->Ub_POI Degradation Degradation Ub_POI->Degradation Proteasome 26S Proteasome Proteasome->Degradation Recycle Recycling Degradation->Recycle PROTAC & Ub

Caption: General mechanism of action of a PROTAC molecule.

References

Application Notes and Protocols for Copper-Catalyzed Click Chemistry Using N3-PEG24-Hydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and specific method for the covalent ligation of molecules.[1][2] This application note details a protocol for the use of N3-PEG24-Hydrazide, a heterobifunctional linker, in CuAAC reactions. This versatile linker possesses an azide moiety for participation in the copper-catalyzed click reaction with a terminal alkyne, and a hydrazide group for subsequent conjugation to an aldehyde or ketone, forming a stable hydrazone bond.[1][3] This dual functionality makes this compound a powerful tool for the synthesis of complex bioconjugates, such as antibody-drug conjugates (ADCs), where precise control over linker chemistry is essential.[1] The 24-unit polyethylene glycol (PEG) spacer enhances solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the final conjugate.

The CuAAC reaction involves the [3+2] cycloaddition between an azide and a terminal alkyne, yielding a stable 1,4-disubstituted 1,2,3-triazole. The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt like copper(II) sulfate (CuSO₄) and a reducing agent, most commonly sodium ascorbate. To enhance reaction efficiency and protect biomolecules from potential oxidative damage, a copper-chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often employed.

Data Presentation

Table 1: Recommended Reagent Concentrations for CuAAC Reaction
ReagentStock ConcentrationFinal ConcentrationMolar Ratio (relative to Alkyne)
Alkyne-modified Biomolecule1-10 mg/mL100 µM1
This compound10 mM1 mM10
Copper(II) Sulfate (CuSO₄)20 mM0.5 mM5
THPTA50 mM2.5 mM25
Sodium Ascorbate100 mM (prepare fresh)5 mM50
Table 2: Reaction Conditions for Hydrazone Formation
ParameterRecommended Condition
pH5.0 - 6.0
Molar Excess of Aldehyde/Ketone Payload5 - 10 fold
Incubation Time2 - 4 hours at room temperature, or overnight at 4°C
Catalyst (optional)Aniline (10-20 mM final concentration)

Data derived from model systems and may require optimization for specific biomolecules and payloads.

Experimental Protocols

Protocol 1: Copper-Catalyzed Click Chemistry (CuAAC) with an Alkyne-Modified Biomolecule

This protocol describes the conjugation of this compound to an alkyne-modified protein or other biomolecule.

Materials:

  • This compound

  • Alkyne-modified biomolecule (e.g., protein)

  • Copper(II) Sulfate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • THPTA

  • Phosphate-buffered saline (PBS), pH 7.4, degassed

  • Deionized water, degassed

  • Microcentrifuge tubes

Procedure:

  • Prepare Stock Solutions:

    • This compound (10 mM): Dissolve the appropriate amount in degassed deionized water.

    • Alkyne-Modified Biomolecule (1 mg/mL): Dissolve the biomolecule in degassed PBS, pH 7.4.

    • Copper(II) Sulfate (20 mM): Dissolve CuSO₄·5H₂O in deionized water.

    • THPTA (50 mM): Dissolve THPTA in deionized water.

    • Sodium Ascorbate (100 mM): Prepare fresh by dissolving sodium ascorbate in deionized water immediately before use.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following in order:

      • Alkyne-modified biomolecule solution to a final concentration of 100 µM.

      • This compound stock solution to a final concentration of 1 mM (10 equivalents).

    • In a separate tube, prepare the catalyst premix by combining:

      • 20 mM CuSO₄ solution to a final concentration of 0.5 mM.

      • 50 mM THPTA solution to a final concentration of 2.5 mM (5 equivalents to copper).

    • Vortex the catalyst premix gently.

    • Add the catalyst premix to the biomolecule/azide mixture.

  • Initiate the Reaction:

    • Add the freshly prepared 100 mM sodium ascorbate solution to a final concentration of 5 mM.

    • Gently mix the reaction by inverting the tube.

  • Incubation:

    • Incubate the reaction at room temperature for 1-2 hours.

  • Purification:

    • Purify the resulting azide-PEG24-hydrazide-biomolecule conjugate using size-exclusion chromatography or dialysis to remove excess reagents.

Protocol 2: Hydrazone Formation with a Carbonyl-Containing Payload

This protocol describes the conjugation of the purified hydrazide-functionalized biomolecule to an aldehyde or ketone-containing payload.

Materials:

  • Purified this compound-biomolecule conjugate

  • Aldehyde or ketone-containing payload

  • Reaction buffer (e.g., 100 mM MES buffer, pH 5.0-6.0)

  • DMSO (if required for payload solubility)

Procedure:

  • Buffer Exchange:

    • Exchange the buffer of the purified biomolecule conjugate to a reaction buffer with a pH of 5.0-6.0 to facilitate hydrazone formation.

  • Reaction Setup:

    • Add the aldehyde or ketone-containing payload to the biomolecule conjugate solution. A 5-10 fold molar excess of the payload is recommended. If the payload is not water-soluble, it can be dissolved in a minimal amount of a compatible organic solvent like DMSO.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C.

  • Purification:

    • Purify the final bioconjugate using size-exclusion chromatography or another suitable method to remove the unreacted payload and any byproducts.

Mandatory Visualizations

CuAAC_Workflow cluster_step1 Step 1: Reagent Preparation cluster_step2 Step 2: CuAAC Reaction cluster_step3 Step 3: Purification cluster_step4 Step 4: Hydrazone Formation cluster_step5 Step 5: Final Purification Alkyne_Biomolecule Alkyne-modified Biomolecule Reaction_Mix Reaction Mixture Alkyne_Biomolecule->Reaction_Mix N3_PEG24_Hydrazide This compound N3_PEG24_Hydrazide->Reaction_Mix CuSO4 CuSO₄ CuSO4->Reaction_Mix THPTA THPTA THPTA->Reaction_Mix Ascorbate Sodium Ascorbate Ascorbate->Reaction_Mix Purification Purification (SEC/Dialysis) Reaction_Mix->Purification Hydrazone_Reaction Hydrazone Reaction (pH 5-6) Purification->Hydrazone_Reaction Hydrazide-functionalized Biomolecule Final_Purification Final Purification Hydrazone_Reaction->Final_Purification

Caption: Experimental workflow for the two-step bioconjugation using this compound.

Signaling_Pathway Alkyne Alkyne-Biomolecule Triazole Triazole-linked Intermediate (Hydrazide-functionalized) Alkyne->Triazole Azide This compound Azide->Triazole Cu_II Cu(II)SO₄ Cu_I Cu(I) Cu_II->Cu_I Ascorbate Sodium Ascorbate Ascorbate->Cu_I Reduction Cu_I->Triazole Catalysis Final_Product Final Bioconjugate (Hydrazone linkage) Triazole->Final_Product Carbonyl Carbonyl-Payload (Aldehyde/Ketone) Carbonyl->Final_Product

Caption: Reaction pathway for bioconjugation via CuAAC and subsequent hydrazone formation.

References

Application Notes and Protocols: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with N3-PEG24-Hydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal ligation technique that enables the covalent modification of biomolecules in complex biological environments without the need for cytotoxic copper catalysts.[1][][3] This "click chemistry" reaction occurs between a strained cyclooctyne (e.g., DBCO, BCN) and an azide, driven by the release of ring strain to form a stable triazole linkage.[1][] N3-PEG24-Hydrazide is a heterobifunctional linker that leverages SPAAC for advanced bioconjugation applications. It features a terminal azide (N3) group for SPAAC and a hydrazide (-NH-NH2) group, separated by a 24-unit polyethylene glycol (PEG) spacer. The PEG spacer enhances solubility, reduces steric hindrance, and improves the pharmacokinetic properties of the resulting bioconjugate. The hydrazide moiety allows for conjugation to carbonyl groups (aldehydes or ketones), which can be natively present or introduced onto biomolecules.

These dual functionalities make this compound a versatile tool for a range of applications, including the synthesis of antibody-drug conjugates (ADCs), targeted imaging agents, and the modification of cell surfaces for tracking and therapeutic purposes.

Key Features of this compound

  • Heterobifunctional: Contains two distinct reactive groups (azide and hydrazide) for sequential and controlled conjugation.

  • Bioorthogonal Azide Group: The azide moiety allows for highly specific and efficient conjugation to strained alkyne-containing molecules via SPAAC in biological systems.

  • Carbonyl-Reactive Hydrazide Group: The hydrazide group reacts with aldehydes or ketones to form a stable hydrazone bond.

  • PEG24 Spacer: The long, hydrophilic polyethylene glycol spacer enhances solubility, reduces aggregation, and can improve the in vivo circulation time of the resulting conjugate.

Data Presentation

SPAAC Reaction Kinetics
Strained AlkyneSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
DIBO (Dibenzocyclooctynol)62 ± 12
DBCO (Dibenzocyclooctyne)~0.3 - 1.0
BCN (Bicyclo[6.1.0]nonyne)~0.01 - 0.1
DIFO (Difluorinated Cyclooctyne)~0.1 - 0.5
Tetra-fluorinated aromatic azide with DBCO3.6

Note: Reaction rates can be influenced by factors such as the solvent, temperature, and the specific azide and alkyne structures.

Experimental Protocols

Protocol 1: Antibody-Drug Conjugate (ADC) Synthesis using this compound

This protocol outlines a two-step strategy for creating an ADC. First, the antibody's glycans are oxidized to generate aldehyde groups, which are then reacted with the hydrazide moiety of this compound. Second, the azide-functionalized antibody is conjugated to a strained alkyne-modified drug via SPAAC.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Sodium periodate (NaIO₄)

  • Propylene glycol

  • This compound

  • DBCO-modified cytotoxic drug

  • Conjugation Buffer: 0.1 M sodium acetate, pH 5.5

  • Desalting columns (e.g., Sephadex G-25)

  • Aniline (optional, as a catalyst for hydrazone formation)

Step 1: Oxidation of Antibody Glycans

  • Prepare the antibody solution at a concentration of 1-10 mg/mL in a suitable buffer.

  • Add a freshly prepared solution of sodium periodate to the antibody solution to a final concentration of 1-2 mM.

  • Incubate the reaction mixture in the dark at 4°C for 30 minutes.

  • Quench the reaction by adding propylene glycol to a final concentration of 15 mM and incubate for 10 minutes at 4°C.

  • Remove excess periodate and byproducts by buffer exchange into the Conjugation Buffer (pH 5.5) using a desalting column.

Step 2: Hydrazone Formation with this compound

  • Dissolve this compound in the Conjugation Buffer to a stock concentration of 10-50 mM.

  • Add a 50- to 100-fold molar excess of the this compound solution to the purified, oxidized antibody.

  • (Optional) For catalyzed reactions, add aniline to a final concentration of 1-10 mM.

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.

  • Purify the azide-functionalized antibody from excess reagents using a desalting column, exchanging the buffer to PBS, pH 7.4.

Step 3: SPAAC Reaction with DBCO-Drug

  • Dissolve the DBCO-modified drug in a minimal amount of a water-miscible organic solvent (e.g., DMSO).

  • Add a 3- to 10-fold molar excess of the DBCO-drug solution to the azide-functionalized antibody.

  • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.

  • Purify the final ADC conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove unreacted drug and other reagents.

Step 4: Characterization

  • Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy or mass spectrometry.

  • Assess the purity and aggregation of the ADC using SEC-HPLC.

  • Evaluate the antigen-binding affinity of the ADC via ELISA or surface plasmon resonance (SPR).

ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody Oxidation cluster_step2 Step 2: Hydrazone Formation cluster_step3 Step 3: SPAAC Reaction cluster_step4 Step 4: Purification & Characterization mAb Monoclonal Antibody (mAb) oxidized_mAb Aldehyde-modified mAb mAb->oxidized_mAb + NaIO₄ azide_mAb Azide-functionalized mAb oxidized_mAb->azide_mAb + Linker linker This compound adc Antibody-Drug Conjugate (ADC) azide_mAb->adc + DBCO-Drug dbco_drug DBCO-Drug purification Purification (SEC/Dialysis) adc->purification characterization Characterization (DAR, Purity) purification->characterization

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Protocol 2: Cell Surface Labeling

This protocol describes the labeling of cell surface glycoproteins for applications such as cell tracking and imaging. Similar to ADC synthesis, it involves the oxidation of cell surface sialic acids to generate aldehydes, followed by reaction with this compound and subsequent SPAAC with a DBCO-functionalized imaging agent (e.g., a fluorophore).

Materials:

  • Suspension or adherent cells

  • PBS (calcium and magnesium-free)

  • Sodium periodate (NaIO₄)

  • This compound

  • DBCO-fluorophore

  • Cell culture medium

  • Flow cytometer or fluorescence microscope

Step 1: Generation of Aldehydes on the Cell Surface

  • Harvest cells and wash twice with ice-cold PBS.

  • Resuspend the cells at a concentration of 1-10 x 10⁶ cells/mL in ice-cold PBS.

  • Add a freshly prepared solution of sodium periodate to the cell suspension to a final concentration of 1 mM.

  • Incubate the cells on ice for 15-20 minutes in the dark.

  • Quench the reaction by adding propylene glycol to a final concentration of 15 mM and incubate on ice for 5 minutes.

  • Wash the cells three times with ice-cold PBS.

Step 2: Reaction with this compound

  • Resuspend the oxidized cells in a suitable buffer (e.g., PBS, pH 6.5-7.0).

  • Add this compound to a final concentration of 100-250 µM.

  • Incubate the cells at room temperature for 1-2 hours with gentle agitation.

  • Wash the cells three times with PBS to remove excess linker.

Step 3: SPAAC with DBCO-Fluorophore

  • Resuspend the azide-modified cells in cell culture medium or PBS.

  • Add the DBCO-fluorophore to a final concentration of 10-50 µM.

  • Incubate the cells for 30-60 minutes at 37°C (or as recommended for the specific fluorophore).

  • Wash the cells three times with PBS to remove the unreacted fluorophore.

Step 4: Analysis

  • Resuspend the labeled cells in a suitable buffer for analysis.

  • Analyze the cells by flow cytometry or visualize them using fluorescence microscopy to confirm successful labeling.

Cell_Labeling_Workflow cluster_cell Cell Surface cluster_reaction Labeling Steps cluster_result Result cell Cell with Glycoproteins oxidation 1. Oxidation (+ NaIO₄) cell->oxidation hydrazone 2. Hydrazone Formation (+ this compound) oxidation->hydrazone spaac 3. SPAAC Reaction (+ DBCO-Fluorophore) hydrazone->spaac labeled_cell Fluorescently Labeled Cell spaac->labeled_cell

Caption: Workflow for cell surface labeling via SPAAC.

Chemical Logic of this compound Conjugation

The versatility of this compound stems from its two orthogonal reactive handles. The hydrazide group reacts with aldehydes to form a hydrazone, while the azide group reacts with strained alkynes to form a triazole. This allows for a modular and controlled approach to bioconjugation.

Chemical_Logic biomolecule Biomolecule 1 Aldehyde/Ketone linker Hydrazide PEG24 Azide biomolecule:port->linker:h Hydrazone Formation payload Strained Alkyne (e.g., DBCO) Payload (Drug/Fluorophore) linker:az->payload:p SPAAC Reaction

Caption: Chemical logic of two-step conjugation.

References

Application Notes and Protocols for the Synthesis of a PROTAC Using an N3-PEG24-Hydrazide Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis of a Proteolysis Targeting Chimera (PROTAC) utilizing a bifunctional N3-PEG24-Hydrazide linker. PROTACs are emergent therapeutic modalities that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. The choice of the linker is critical in PROTAC design, influencing the molecule's stability, solubility, and ability to facilitate the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase. The this compound linker offers a modular approach to PROTAC synthesis, featuring a hydrazide moiety for conjugation to a ketone or aldehyde-functionalized protein of interest (POI) ligand and an azide group for "click" chemistry-based ligation to an alkyne-functionalized E3 ligase ligand. This application note outlines the synthetic strategy, detailed experimental protocols, characterization methods, and biological evaluation of the resulting PROTAC.

Introduction to PROTAC Technology and the Role of the Linker

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker. One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome. Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.

The linker is a crucial component of a PROTAC, as its length, flexibility, and chemical composition significantly impact the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule, such as solubility and cell permeability. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, which can enhance aqueous solubility and improve pharmacokinetic profiles.

The this compound linker provides two orthogonal reactive handles for a convergent and modular PROTAC synthesis:

  • Hydrazide (-CONHNH2): Reacts with an aldehyde or ketone on the POI ligand to form a stable hydrazone bond.

  • Azide (-N3): Reacts with a terminal alkyne on the E3 ligase ligand via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, forming a stable triazole ring.

This dual reactivity allows for the sequential and controlled assembly of the PROTAC molecule.

Synthetic Strategy Overview

The synthesis of the target PROTAC is designed as a three-component assembly process involving:

  • POI Ligand Functionalization: Introduction of an aldehyde or ketone functionality onto the POI ligand.

  • E3 Ligase Ligand Functionalization: Introduction of a terminal alkyne handle onto the E3 ligase ligand.

  • Sequential Conjugation:

    • Reaction of the aldehyde/ketone-functionalized POI ligand with the hydrazide moiety of the this compound linker to form a POI-linker intermediate.

    • Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) of the azide-containing POI-linker intermediate with the alkyne-functionalized E3 ligase ligand to yield the final PROTAC.

PROTAC_Synthesis_Workflow POI_ligand POI Ligand Aldehyde_POI Aldehyde-functionalized POI Ligand POI_ligand->Aldehyde_POI Functionalization Intermediate POI-Linker Intermediate (Azide-terminated) Aldehyde_POI->Intermediate Hydrazone Formation E3_ligase_ligand E3 Ligase Ligand Alkyne_E3 Alkyne-functionalized E3 Ligase Ligand E3_ligase_ligand->Alkyne_E3 Functionalization PROTAC Final PROTAC Alkyne_E3->PROTAC Linker This compound Linker Linker->Intermediate Intermediate->PROTAC CuAAC Click Chemistry

PROTAC Synthesis Workflow

Experimental Protocols

Materials and General Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates and visualized under UV light or by staining. Purification of intermediates and the final product should be performed by flash column chromatography or preparative high-performance liquid chromatography (HPLC). The identity and purity of the synthesized compounds should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol for Functionalization of a POI Ligand with an Aldehyde Group

This protocol provides a general method for introducing an aldehyde functionality. The specific reaction conditions may need to be optimized based on the structure and functional groups of the POI ligand.

Example: Oxidation of a Primary Alcohol to an Aldehyde

  • Dissolution: Dissolve the POI ligand containing a primary alcohol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Oxidizing Agent: Add Dess-Martin periodinane (DMP) (1.5 eq) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extraction: Stir the mixture vigorously for 15 minutes, then separate the organic layer. Extract the aqueous layer with DCM (2 x volumes).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the aldehyde-functionalized POI ligand.

Protocol for Functionalization of an E3 Ligase Ligand with a Terminal Alkyne

This protocol describes a general method for attaching an alkyne handle to an E3 ligase ligand, such as pomalidomide, which has a suitable position for modification.

Example: Alkylation of Pomalidomide

  • Dissolution: To a solution of pomalidomide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (3.0 eq).

  • Addition of Alkyne Source: Add propargyl bromide (1.5 eq) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to obtain the alkyne-functionalized E3 ligase ligand.

Protocol for PROTAC Synthesis

Step 1: Hydrazone Formation - Synthesis of the POI-Linker Intermediate

  • Dissolution: Dissolve the aldehyde-functionalized POI ligand (1.0 eq) and this compound (1.1 eq) in a suitable solvent such as ethanol or a mixture of ethanol and DMF.

  • Catalysis: Add a catalytic amount of acetic acid (e.g., 3-5 drops).

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the formation of the hydrazone by LC-MS.

  • Isolation: Upon completion, the solvent is removed under reduced pressure. The crude product can be used in the next step without further purification if it is of sufficient purity, or it can be purified by preparative HPLC.

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Dissolution: Dissolve the POI-linker intermediate (1.0 eq) and the alkyne-functionalized E3 ligase ligand (1.1 eq) in a solvent mixture of tert-butanol and water (1:1).

  • Preparation of Catalyst Solution: In a separate vial, prepare a fresh solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq) in water. In another vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

  • Reaction: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Incubation: Stir the reaction mixture at room temperature overnight. Protect the reaction from light.

  • Purification: Upon completion, as monitored by LC-MS, purify the final PROTAC product by preparative reverse-phase HPLC.

  • Characterization: Lyophilize the pure fractions to obtain the final PROTAC as a solid. Characterize the final product by ¹H NMR and HRMS.

Characterization of the Synthesized PROTAC

The structure and purity of the final PROTAC should be rigorously confirmed using standard analytical techniques.

Analytical Technique Purpose Expected Outcome
¹H NMR To confirm the chemical structure and assess purity.Peaks corresponding to the protons of the POI ligand, E3 ligase ligand, and the PEG linker. The integration of the peaks should be consistent with the number of protons in the molecule.
HRMS (High-Resolution Mass Spectrometry) To determine the exact mass of the molecule.The measured mass should match the calculated mass of the PROTAC molecule with high accuracy (typically within 5 ppm).
Analytical HPLC To determine the purity of the final compound.A single major peak indicating a high level of purity (ideally >95%).

Biological Evaluation of the Synthesized PROTAC

Protein Degradation Assay (Western Blot)

This assay is used to determine the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.

Protocol:

  • Cell Seeding: Seed the appropriate cell line in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with increasing concentrations of the synthesized PROTAC for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination of POI Ternary_Complex->Polyubiquitination Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation Recycling PROTAC Recycling Degradation->Recycling Recycling->PROTAC

Mechanism of PROTAC-induced Protein Degradation
Cellular Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict the passive permeability of a compound across a lipid membrane, which can be indicative of its potential for oral absorption.

Protocol:

  • Membrane Preparation: Coat a 96-well filter plate with a solution of a lipid (e.g., phosphatidylcholine) in an organic solvent (e.g., dodecane) to form an artificial membrane.

  • Compound Preparation: Prepare a solution of the synthesized PROTAC in a suitable buffer (e.g., PBS) in a 96-well donor plate.

  • Assay Assembly: Place the filter plate onto the donor plate, ensuring the artificial membrane is in contact with the PROTAC solution. Add buffer to the acceptor wells of the filter plate.

  • Incubation: Incubate the plate assembly for a defined period (e.g., 4-16 hours) at room temperature.

  • Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis: Calculate the permeability coefficient (Pe) using the following equation: Pe = [C]A * VA / (Area * Time * ([C]D - [C]A)) where [C]A is the concentration in the acceptor well, VA is the volume of the acceptor well, Area is the surface area of the membrane, Time is the incubation time, and [C]D is the concentration in the donor well.

Representative Data

The following tables provide representative data for the biological evaluation of PEG-linked PROTACs. The actual values for a PROTAC synthesized with the this compound linker will be dependent on the specific POI and E3 ligase ligands used.

Table 1: Representative Degradation Activity of PEG-Linked PROTACs

PROTACTargetCell LineDC₅₀ (nM)Dₘₐₓ (%)
PROTAC-A BRD4HeLa25>90
PROTAC-B BTKRamos50>85
PROTAC-C ARVCaP10>95

Table 2: Representative Permeability Data for PEG-Linked PROTACs

PROTACPermeability AssayPermeability Coefficient (Pe) (10⁻⁶ cm/s)Classification
PROTAC-A PAMPA2.5Moderate
PROTAC-B PAMPA0.8Low
PROTAC-C PAMPA1.5Low to Moderate

Conclusion

The this compound linker offers a versatile and efficient tool for the modular synthesis of PROTACs. The orthogonal reactivity of the hydrazide and azide functionalities allows for a convergent synthetic strategy, facilitating the rapid generation of PROTAC libraries for structure-activity relationship studies. The detailed protocols provided in this application note serve as a comprehensive guide for researchers in the field of targeted protein degradation. Successful synthesis and biological evaluation of PROTACs using this linker will contribute to the development of novel therapeutics for a wide range of diseases.

Application Notes and Protocols for Site-Specific Glycoprotein Labeling using N3-PEG24-Hydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific modification of proteins is a powerful tool in basic research and therapeutic development. Glycoproteins, with their unique carbohydrate moieties, offer an attractive target for selective labeling, leaving the protein backbone unmodified and preserving its native structure and function.[1] N3-PEG24-Hydrazide is a bifunctional linker that enables the covalent attachment of a payload to glycoproteins. This reagent features a hydrazide group for reaction with aldehyde functionalities and a terminal azide group for subsequent bioorthogonal "click chemistry" ligation.[2]

The labeling strategy is a two-step process. First, the cis-diol groups present in the sugar residues of the glycoprotein are oxidized to generate reactive aldehyde groups using a mild oxidizing agent like sodium periodate (NaIO₄).[1][3] The reaction conditions can be modulated to control the extent of oxidation. For instance, lower concentrations of periodate can selectively target terminal sialic acid residues.[1] Subsequently, the hydrazide moiety of this compound reacts with the newly formed aldehydes to create a stable hydrazone bond, thereby introducing an azide group onto the glycoprotein.

This azide-functionalized glycoprotein can then be conjugated to a variety of molecules, such as fluorescent dyes, biotin, or drug molecules, that have been modified with a terminal alkyne. This is achieved through the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC). The polyethylene glycol (PEG) spacer of 24 units enhances the solubility and biocompatibility of the conjugate while providing spatial separation between the protein and the payload to minimize potential steric hindrance.

Applications

The ability to site-specifically label glycoproteins using this compound has a wide range of applications in glycobiology and drug development:

  • Glycan Imaging: Labeled glycoproteins can be visualized in living cells and organisms to study their trafficking and localization.

  • Glycoproteomics: The azide handle allows for the enrichment and identification of glycoproteins from complex biological samples.

  • Antibody-Drug Conjugates (ADCs): This method provides a strategy for the site-specific conjugation of cytotoxic drugs to antibodies, targeting the glycosylation sites that are often located away from the antigen-binding region.

  • Diagnostic Tools: Glycoproteins labeled with imaging agents can be used for in vivo imaging and diagnostic applications.

Experimental Protocols

Protocol 1: Oxidation of Glycoproteins to Generate Aldehyde Groups

This protocol describes the generation of aldehyde groups on glycoproteins via mild oxidation of their carbohydrate moieties.

Materials:

  • Glycoprotein of interest

  • Sodium Acetate Buffer (100 mM, pH 5.5)

  • Sodium meta-periodate (NaIO₄)

  • Quenching Solution (e.g., 100 mM Glycerol in PBS)

  • Desalting column or dialysis cassette

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Protein Preparation: Dissolve the glycoprotein in Sodium Acetate Buffer to a final concentration of 1-5 mg/mL.

  • Oxidation of Glycans:

    • Prepare a fresh 20 mM solution of sodium periodate in Sodium Acetate Buffer.

    • Add the sodium periodate solution to the protein solution to a final concentration of 1-2 mM for selective oxidation of sialic acids, or up to 10 mM for oxidation of other sugar residues.

    • Incubate the reaction on ice in the dark for 15-30 minutes.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10 mM to quench the excess sodium periodate.

    • Incubate on ice for 10 minutes.

  • Removal of Excess Reagents:

    • Remove excess periodate and quenching agent by buffer exchange into Sodium Acetate Buffer (100 mM, pH 5.5) using a suitable desalting column or dialysis cassette.

Protocol 2: Labeling of Oxidized Glycoproteins with this compound

This protocol details the conjugation of this compound to the aldehyde-containing glycoprotein.

Materials:

  • Oxidized glycoprotein (from Protocol 1)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sodium Acetate Buffer (100 mM, pH 5.5)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare this compound Stock Solution: Prepare a 10-50 mM stock solution of this compound in anhydrous DMSO.

  • Hydrazide Labeling:

    • Add the this compound stock solution to the oxidized glycoprotein solution to a final concentration of 1-2 mM. A 5 to 10-fold molar excess of the hydrazide reagent over the glycoprotein is a typical starting point.

    • Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C with gentle agitation.

  • Purification of Azide-Labeled Glycoprotein:

    • Remove unreacted this compound by size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click chemistry" reaction to conjugate an alkyne-containing molecule to the azide-labeled glycoprotein.

Materials:

  • Azide-labeled glycoprotein (from Protocol 2)

  • Alkyne-containing molecule (e.g., fluorescent dye, biotin-alkyne)

  • Copper(II) sulfate (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper ligand (e.g., THPTA)

  • PBS, pH 7.4

Procedure:

  • Prepare Reaction Mixture:

    • In a microcentrifuge tube, combine the azide-labeled glycoprotein (final concentration ~1-10 µM) and the alkyne-containing molecule (final concentration ~10-100 µM) in PBS.

  • Prepare Click-Chemistry Cocktail:

    • Prepare a fresh "click-chemistry" cocktail by sequentially adding CuSO₄ (final concentration 100 µM), copper ligand (final concentration 500 µM), and sodium ascorbate (final concentration 2.5 mM) to PBS.

  • Initiate the Reaction:

    • Add the click-chemistry cocktail to the glycoprotein/alkyne mixture.

    • Incubate at room temperature for 1-2 hours with gentle mixing.

  • Purification of Labeled Glycoprotein:

    • Purify the final labeled glycoprotein conjugate from excess reagents using size-exclusion chromatography or dialysis.

Data Presentation

Table 1: Properties of this compound

PropertyValue
Molecular Formula C₅₁H₁₀₃N₅O₂₅
Reactive Group 1 Azide (-N₃)
Reactive Group 2 Hydrazide (-NHNH₂)
PEG Units 24

Table 2: Example Labeling Efficiency under Different Conditions

This table summarizes hypothetical results from labeling experiments on a standard IgG antibody (150 kDa) with a fluorescent hydrazide dye, demonstrating the impact of varying reaction conditions.

ConditionNaIO₄ Concentration (mM)Hydrazide Reagent Concentration (mM)Degree of Labeling (DOL)
1 111.5
2 152.1
3 1013.8
4 1054.5

Note: The Degree of Labeling (DOL) represents the average number of dye molecules conjugated per antibody. This data is illustrative and will vary depending on the specific glycoprotein and reaction conditions.

Visualizations

Glycoprotein_Labeling_Workflow cluster_0 Step 1: Oxidation cluster_1 Step 2: Hydrazide Labeling cluster_2 Step 3: Click Chemistry Glycoprotein Glycoprotein (with cis-diols) Oxidized_Glycoprotein Oxidized Glycoprotein (with aldehydes) Glycoprotein->Oxidized_Glycoprotein + Sodium Periodate (NaIO₄) Azide_Labeled_Glycoprotein Azide-Labeled Glycoprotein Oxidized_Glycoprotein->Azide_Labeled_Glycoprotein N3_PEG24_Hydrazide This compound N3_PEG24_Hydrazide->Azide_Labeled_Glycoprotein Hydrazone Bond Formation Labeled_Glycoprotein Labeled Glycoprotein Conjugate Azide_Labeled_Glycoprotein->Labeled_Glycoprotein Alkyne_Probe Alkyne-Probe (e.g., Dye, Biotin) Alkyne_Probe->Labeled_Glycoprotein CuAAC or SPAAC

Caption: Workflow for glycoprotein labeling via hydrazide chemistry.

Signaling_Pathway_Application cluster_0 Cellular Environment cluster_1 Visualization Cell_Surface Cell Surface Glycoprotein Glycoprotein Receptor Labeled_Glycoprotein Labeled Glycoprotein (Fluorescent Probe) Glycoprotein->Labeled_Glycoprotein Labeling with This compound & Fluorescent Probe Signaling_Cascade Downstream Signaling Cascade Labeled_Glycoprotein->Signaling_Cascade Ligand Binding & Activation Microscopy Fluorescence Microscopy Labeled_Glycoprotein->Microscopy Detection & Imaging

Caption: Application in visualizing cell surface glycoprotein signaling.

References

Application Notes and Protocols for Periodate Oxidation of Antibodies for Hydrazide Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the site-specific conjugation of hydrazide-modified molecules to antibodies via periodate oxidation of their carbohydrate moieties. This method is a cornerstone of bioconjugation, enabling the development of antibody-drug conjugates (ADCs), imaging agents, and other immunoconjugates with preserved antigen-binding affinity. By targeting the glycans predominantly located in the Fc region of the antibody, this strategy minimizes interference with the antigen-binding sites in the Fab regions.

Principle of the Method

The conjugation process is a two-step chemical reaction. First, the cis-diol groups present in the sugar residues of the antibody's N-linked glycans are oxidized by sodium meta-periodate (NaIO₄). This mild oxidation cleaves the carbon-carbon bond of the diol, generating reactive aldehyde groups. The reaction is typically performed under controlled, mildly acidic conditions to ensure specificity.

Following the oxidation and subsequent removal of excess periodate, a molecule containing a hydrazide moiety (-NH-NH₂) is added. The hydrazide undergoes a nucleophilic attack on the aldehyde groups, forming a stable hydrazone bond and resulting in the covalent attachment of the molecule to the antibody. An optional reduction step can be performed to convert the hydrazone bond to a more stable secondary amine linkage.[1]

Experimental Protocols

This section details the step-by-step procedures for the periodate oxidation of an antibody and its subsequent conjugation to a hydrazide-activated molecule.

Part 1: Periodate Oxidation of the Antibody

This protocol is designed for the oxidation of 1 mg of antibody and can be scaled as needed.

Materials:

  • Antibody (monoclonal or polyclonal)

  • Sodium meta-periodate (NaIO₄)

  • Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5

  • Desalting columns

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains amine-containing buffers like Tris or glycine, exchange the buffer to Oxidation Buffer (0.1 M Sodium Acetate, pH 5.5) using a desalting column.

    • Adjust the antibody concentration to a range of 1-10 mg/mL with the Oxidation Buffer.[1]

  • Preparation of Sodium meta-periodate Solution:

    • Freshly prepare a 100 mM stock solution of sodium meta-periodate in deionized water. For example, dissolve 21.4 mg of NaIO₄ in 1 mL of water.[1] This solution should be protected from light.

  • Oxidation Reaction:

    • Add the 100 mM sodium meta-periodate stock solution to the antibody solution to achieve a final concentration typically between 10-20 mM.[2][3] For sialic acid-specific oxidation, a lower concentration of 1 mM can be used.

    • Incubate the reaction mixture for 30 minutes at room temperature, protected from light. The reaction time can be varied from 30 to 60 minutes to control the number of oxidized sites.

  • Removal of Excess Periodate:

    • Immediately following the incubation, it is crucial to remove the excess sodium meta-periodate to prevent unwanted side reactions with the hydrazide molecule in the next step.

    • Purify the oxidized antibody using a desalting column equilibrated with PBS, pH 7.2-7.4.

Part 2: Hydrazide Conjugation

Materials:

  • Oxidized antibody (from Part 1)

  • Hydrazide-activated molecule (e.g., drug, dye, biotin)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sodium Cyanoborohydride (NaBH₃CN) (Optional, for reduction)

  • 0.1 M NaOH (Optional, for reduction)

Procedure:

  • Preparation of Hydrazide Solution:

    • Prepare a stock solution of the hydrazide-activated molecule in anhydrous DMSO. The concentration will depend on the specific molecule and desired molar excess.

  • Conjugation Reaction:

    • Add the calculated volume of the hydrazide stock solution to the purified, oxidized antibody solution to achieve the desired molar excess. A typical starting molar excess of hydrazide to antibody is 20-50 fold.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light. The incubation can be extended to overnight if necessary.

  • Optional: Reduction of Hydrazone Bond:

    • For a more stable linkage, the hydrazone bond can be reduced to a secondary amine.

    • Prepare a fresh 1 M stock solution of sodium cyanoborohydride in 0.1 M NaOH.

    • Add the NaBH₃CN stock solution to the labeling reaction to a final concentration of 5-10 mM.

    • Incubate for an additional 30 minutes at room temperature.

Part 3: Purification of the Antibody Conjugate

Materials:

  • Antibody conjugate solution (from Part 2)

  • Desalting column (e.g., Sephadex G-25)

  • PBS, pH 7.4

Procedure:

  • Removal of Unconjugated Hydrazide:

    • Purify the antibody conjugate from the excess, unconjugated hydrazide-activated molecule using a desalting column equilibrated with PBS, pH 7.4.

    • Collect the fractions containing the antibody conjugate, which will typically elute first.

  • Storage:

    • Store the purified antibody conjugate at 4°C, protected from light. For long-term storage, it is recommended to aliquot the conjugate and store it at -20°C or -80°C.

Data Presentation

The following tables summarize the key quantitative parameters for the periodate oxidation and hydrazide conjugation protocol.

Table 1: Recommended Reaction Conditions for Antibody Oxidation

ParameterRecommended RangeNotes
Antibody Concentration1-10 mg/mLHigher concentrations can improve reaction efficiency.
Sodium Periodate (NaIO₄) Concentration10-20 mMFor general oxidation.
1 mMFor sialic acid-specific oxidation.
pH5.5Mildly acidic conditions are optimal for specific oxidation.
TemperatureRoom Temperature (20-25°C)Can be performed at 4°C for a longer duration to minimize potential protein degradation.
Reaction Time30 minutesCan be adjusted between 30-60 minutes to control the level of oxidation.

Table 2: Recommended Reaction Conditions for Hydrazide Conjugation

ParameterRecommended RangeNotes
Hydrazide:Antibody Molar Ratio20-50:1The optimal ratio should be determined empirically for each specific hydrazide molecule.
pH7.2-7.4Slightly basic to neutral pH is efficient for hydrazone bond formation.
TemperatureRoom Temperature (20-25°C)
Reaction Time1-2 hoursCan be extended to overnight to potentially increase the degree of labeling.

Table 3: Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low Degree of Labeling (DOL)Inefficient oxidation; Low molar excess of hydrazide; Presence of interfering substances (e.g., Tris, glycine).Ensure pH of oxidation buffer is 5.5; Use a higher molar excess of hydrazide; Perform thorough buffer exchange of the antibody before oxidation.
High DOL / PrecipitationHigh molar excess of hydrazide; Antibody aggregation.Reduce the molar ratio of hydrazide to antibody; Ensure the antibody concentration is within the recommended range (1-10 mg/mL); Perform labeling at a lower temperature (4°C) for a longer duration.
Loss of Antibody ActivityOver-oxidation of the antibody; Labeling of critical amino acid residues.Use a lower concentration of sodium meta-periodate (e.g., 1-5 mM); Reduce the oxidation time; Confirm that the labeling is site-specific.

Visualizations

Experimental Workflow

Antibody_Conjugation_Workflow cluster_prep Antibody Preparation cluster_oxidation Periodate Oxidation cluster_purification1 Purification cluster_conjugation Hydrazide Conjugation cluster_purification2 Final Purification Buffer_Exchange Buffer Exchange to 0.1 M Sodium Acetate, pH 5.5 Concentration_Adjustment Adjust Concentration (1-10 mg/mL) Buffer_Exchange->Concentration_Adjustment Add_Periodate Add Sodium Periodate (10-20 mM) Concentration_Adjustment->Add_Periodate Incubate_Oxidation Incubate 30 min at Room Temp (dark) Add_Periodate->Incubate_Oxidation Remove_Periodate Remove Excess Periodate (Desalting Column) Incubate_Oxidation->Remove_Periodate Add_Hydrazide Add Hydrazide Molecule (20-50x molar excess) Remove_Periodate->Add_Hydrazide Incubate_Conjugation Incubate 1-2 hours at Room Temp (dark) Add_Hydrazide->Incubate_Conjugation Remove_Hydrazide Remove Excess Hydrazide (Desalting Column) Incubate_Conjugation->Remove_Hydrazide Final_Product Final_Product Remove_Hydrazide->Final_Product Purified Antibody Conjugate

Caption: Workflow for the periodate oxidation and hydrazide conjugation of antibodies.

Chemical Reaction Mechanism

Chemical_Reaction cluster_oxidation Step 1: Periodate Oxidation cluster_conjugation Step 2: Hydrazide Conjugation Glycan Antibody Glycan (cis-diol) Aldehyde Oxidized Antibody (aldehyde groups) Glycan->Aldehyde NaIO₄ pH 5.5 Hydrazone Antibody Conjugate (Hydrazone Bond) Aldehyde->Hydrazone Hydrazide Hydrazide Molecule (R-NH-NH₂) Hydrazide->Hydrazone

Caption: Chemical mechanism of periodate oxidation and hydrazide conjugation.

References

Revolutionizing Nanoparticle Surfaces: A Guide to Functionalization with N3-PEG24-Hydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the surface functionalization of nanoparticles using the heterobifunctional linker, N3-PEG24-Hydrazide. This versatile molecule offers a robust platform for conjugating a wide array of biomolecules and targeting ligands, paving the way for advanced applications in drug delivery, bioimaging, and diagnostics.

Introduction to this compound

This compound is a high-purity polyethylene glycol (PEG) reagent that possesses two distinct reactive termini: an azide (-N3) group and a hydrazide (-NHNH2) group, separated by a 24-unit PEG spacer. This unique structure allows for a two-step, orthogonal conjugation strategy, providing precise control over the nanoparticle surface chemistry. The long PEG chain enhances colloidal stability, reduces non-specific protein binding (opsonization), and can prolong circulation times in vivo, making it an ideal choice for biomedical applications.

The azide group serves as a handle for "click chemistry," specifically the highly efficient and bio-orthogonal Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage with alkyne-modified molecules. The hydrazide group readily reacts with aldehyde or ketone functionalities to form a hydrazone bond, a linkage that is relatively stable at physiological pH but can be engineered to be cleavable under acidic conditions, such as those found in endosomes or lysosomes.

Key Applications

The dual functionality of this compound opens up a multitude of possibilities for nanoparticle surface engineering:

  • Targeted Drug Delivery: Conjugate targeting ligands (e.g., antibodies, peptides, aptamers) to the nanoparticle surface to enhance accumulation at specific disease sites.

  • Bioimaging: Attach fluorescent dyes or contrast agents for in vitro and in vivo imaging applications.

  • Theranostics: Combine therapeutic agents and imaging moieties on a single nanoparticle platform.

  • Smart Drug Release: Utilize the pH-sensitive hydrazone linkage for triggered drug release in acidic tumor microenvironments or intracellular compartments.

Quantitative Data on Nanoparticle Functionalization

Successful surface functionalization with this compound can be monitored and quantified by observing changes in the physicochemical properties of the nanoparticles. The following tables provide a summary of expected quantitative changes based on the conjugation method. Note: The exact values will vary depending on the nanoparticle type, size, and starting surface chemistry. The data presented here is illustrative.

Table 1: Characterization of Nanoparticles Before and After Hydrazone Ligation with this compound

ParameterBefore Conjugation (Aldehyde-Functionalized Nanoparticles)After Conjugation with this compound
Hydrodynamic Diameter (nm) 100 ± 5120 - 140
Zeta Potential (mV) -15 ± 3-5 to -10
Surface Functional Groups Aldehyde (-CHO)Azide (-N3)
FTIR Characteristic Peaks ~1720 cm⁻¹ (C=O stretch of aldehyde)~2100 cm⁻¹ (N≡N stretch of azide), disappearance of aldehyde peak

Table 2: Characterization of Nanoparticles Before and After CuAAC ("Click Chemistry")

ParameterBefore Conjugation (this compound Functionalized Nanoparticles)After Conjugation with Alkyne-Modified Ligand
Hydrodynamic Diameter (nm) 120 - 140130 - 160 (depending on ligand size)
Zeta Potential (mV) -5 to -10Variable (depends on the charge of the conjugated ligand)
Surface Functional Groups Azide (-N3)Triazole ring, functional groups of the ligand
FTIR Characteristic Peaks ~2100 cm⁻¹ (N≡N stretch of azide)Disappearance or significant reduction of the azide peak

Experimental Protocols

The following are detailed protocols for the two-step functionalization of nanoparticles using this compound.

Protocol 1: Hydrazone Ligation of this compound to Aldehyde-Functionalized Nanoparticles

This protocol describes the initial conjugation of the hydrazide group of the linker to nanoparticles bearing aldehyde or ketone functionalities on their surface.

Materials:

  • Aldehyde-functionalized nanoparticles (1-5 mg/mL)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 5.5)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Centrifugal filtration units (with appropriate molecular weight cut-off for the nanoparticles)

  • Orbital shaker

Procedure:

  • Nanoparticle Preparation: Disperse the aldehyde-functionalized nanoparticles in MES buffer (pH 5.5) to a final concentration of 1-5 mg/mL. Sonicate briefly if necessary to ensure a homogeneous suspension.

  • Linker Solution Preparation: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL).

  • Conjugation Reaction: Add the this compound stock solution to the nanoparticle suspension. A 10-50 molar excess of the linker relative to the estimated number of surface aldehyde groups is recommended to drive the reaction to completion.

  • Incubation: Incubate the reaction mixture at room temperature for 4-6 hours with gentle shaking.

  • Purification: a. Transfer the reaction mixture to a centrifugal filtration unit. b. Wash the nanoparticles by centrifuging and resuspending the pellet in PBS (pH 7.4). c. Repeat the washing step 3-4 times to ensure complete removal of unreacted linker and byproducts.

  • Storage: Resuspend the purified this compound functionalized nanoparticles in a suitable buffer for storage or immediate use in the next step.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "clicking" of an alkyne-functionalized molecule (e.g., a targeting ligand, a fluorescent dye) onto the azide-functionalized nanoparticles from Protocol 1.

Materials:

  • This compound functionalized nanoparticles (from Protocol 1)

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Deionized (DI) water

  • PBS (pH 7.4)

  • Centrifugal filtration units

Procedure:

  • Reagent Preparation (Prepare Fresh):

    • Prepare a stock solution of the alkyne-functionalized molecule in a suitable solvent (e.g., DMSO or water).

    • Prepare a 100 mM stock solution of CuSO₄ in DI water.

    • Prepare a 500 mM stock solution of sodium ascorbate in DI water.

    • Prepare a 100 mM stock solution of THPTA in DI water.

  • Conjugation Reaction: a. In a reaction vessel, combine the this compound functionalized nanoparticle suspension with the alkyne-functionalized molecule (typically a 1.5 to 5-fold molar excess of the alkyne molecule over the estimated number of surface azide groups). b. Add the THPTA solution to the mixture, followed by the CuSO₄ solution. The THPTA ligand stabilizes the Cu(I) oxidation state. c. Initiate the click reaction by adding the sodium ascorbate solution.

  • Incubation: Incubate the reaction at room temperature for 12-24 hours with gentle shaking, protected from light.

  • Purification: Purify the nanoparticles using centrifugal filtration as described in Protocol 1, washing with PBS (pH 7.4) to remove the copper catalyst, excess alkyne-molecule, and other reagents.

  • Characterization: Analyze the final functionalized nanoparticles using techniques such as Dynamic Light Scattering (DLS) for size and zeta potential, and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the disappearance of the azide peak.

Visualization of Workflows and Concepts

To aid in the understanding of the processes and relationships described, the following diagrams have been generated using Graphviz.

G Experimental Workflow for Nanoparticle Functionalization cluster_0 Protocol 1: Hydrazone Ligation cluster_1 Protocol 2: CuAAC (Click Chemistry) A Aldehyde-functionalized Nanoparticles B Add this compound A->B C Incubate (4-6h, RT) B->C D Purify (Centrifugal Filtration) C->D E Azide-functionalized Nanoparticles D->E F Add Alkyne-Molecule, CuSO4, THPTA E->F Proceed to Click Chemistry G Add Sodium Ascorbate to initiate F->G H Incubate (12-24h, RT) G->H I Purify (Centrifugal Filtration) H->I J Fully Functionalized Nanoparticles I->J

Caption: Workflow for the two-step functionalization of nanoparticles.

G Logical Relationship of Components cluster_0 Hydrazone Bond Formation cluster_1 Triazole Ring Formation (CuAAC) NP Nanoparticle Core Linker This compound NP->Linker Hydrazide + Aldehyde Ligand Targeting Ligand / Imaging Agent (Alkyne-modified) Linker->Ligand Azide + Alkyne G Signaling Pathway Analogy for Targeted Delivery NP Functionalized Nanoparticle (with Targeting Ligand) Receptor Cell Surface Receptor (overexpressed on target cell) NP->Receptor Specific Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Triggers Release Drug Release (e.g., in acidic endosome) Internalization->Release Leads to

Application Notes and Protocols for Bioconjugation of Peptides with N3-PEG24-Hydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, to peptides is a widely adopted strategy in drug development to enhance their therapeutic properties. PEGylation can improve the pharmacokinetic and pharmacodynamic profile of peptides by increasing their hydrodynamic size, which reduces renal clearance and protects against proteolytic degradation, thereby extending their circulation half-life.

This document provides detailed application notes and protocols for the bioconjugation of peptides with N3-PEG24-Hydrazide, a high-purity, heterobifunctional linker. This linker enables a two-step conjugation strategy. The first step involves the formation of a stable hydrazone bond between the hydrazide moiety of the linker and a carbonyl group (aldehyde or ketone) introduced into the peptide. The second step utilizes the terminal azide group for a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a payload of interest, such as a small molecule drug, an imaging agent, or another biomolecule.

Principle of the Two-Step Conjugation

The bioconjugation strategy using this compound is a versatile and powerful method for creating well-defined peptide conjugates. The workflow consists of two main stages:

  • Hydrazone Ligation: A peptide containing a reactive carbonyl group (aldehyde or ketone) is reacted with the hydrazide moiety of this compound. This reaction forms a stable hydrazone linkage under mild, aqueous conditions. The reaction is chemoselective, as aldehydes and hydrazides are not naturally present in peptides, thus minimizing side reactions.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide-functionalized PEGylated peptide is then conjugated to a molecule containing a terminal alkyne group. This "click chemistry" reaction is highly efficient, specific, and proceeds under biocompatible conditions, resulting in a stable triazole linkage.

Data Presentation

The following tables summarize quantitative data relevant to the bioconjugation process. The data is compiled from literature on similar PEGylation and bioconjugation reactions and serves as a guide for expected outcomes. Actual results may vary depending on the specific peptide sequence and reaction conditions.

Table 1: Representative Reaction Conditions and Outcomes for Hydrazone Ligation

ParameterCondition/ValueNotes
Peptide Concentration 1-10 mg/mLHigher concentrations can increase reaction rates.
Molar Excess of this compound 10-50 foldA significant excess drives the reaction to completion.
Reaction Buffer 100 mM Sodium Acetate, pH 4.5-5.5The reaction is most efficient at slightly acidic pH.
Catalyst (optional) 10-20 mM AnilineAniline can accelerate the rate of hydrazone bond formation.
Reaction Time 2-12 hoursReaction progress should be monitored by HPLC or MS.
Temperature Room Temperature (20-25°C)Mild temperature helps maintain peptide integrity.
Expected Yield 60-85%Yield is dependent on the peptide and purification efficiency.
Purity (post-purification) >95%Achievable with standard chromatography techniques.

Table 2: Representative Reaction Conditions and Outcomes for CuAAC Click Chemistry

ParameterCondition/ValueNotes
Azide-PEG-Peptide Concentration 1-5 mg/mL
Molar Excess of Alkyne-Payload 2-10 fold
Copper(I) Source CuSO₄/Sodium AscorbateIn situ reduction of Cu(II) to the active Cu(I) catalyst.
Copper(I) Concentration 0.1-1 mM
Ligand THPTA or TBTAStabilizes the Cu(I) catalyst and protects the biomolecule.
Ligand to Copper Ratio 5:1
Reaction Buffer PBS, pH 7.4The reaction is efficient at neutral pH.
Reaction Time 1-4 hoursTypically a rapid and high-yielding reaction.
Temperature Room Temperature (20-25°C)
Expected Yield >90%Click chemistry is known for its high efficiency.
Purity (post-purification) >98%

Experimental Protocols

Protocol 1: Introduction of a C-terminal Aldehyde into a Peptide

This protocol describes a method for generating a C-terminal aldehyde on a peptide using solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-amino acids

  • Rink Amide resin

  • Aminoacetaldehyde dimethyl acetal

  • Coupling reagents (e.g., HBTU, HOBt, DIPEA)

  • Piperidine in DMF (20%)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • HPLC for purification

Procedure:

  • Synthesize the desired peptide sequence on Rink Amide resin using standard Fmoc-SPPS chemistry.

  • For the final coupling step at the C-terminus, couple aminoacetaldehyde dimethyl acetal to the resin-bound peptide.

  • Cleave the peptide from the resin and remove side-chain protecting groups using a TFA cleavage cocktail.

  • Precipitate the crude peptide in cold diethyl ether and lyophilize.

  • Purify the peptide acetal by reverse-phase HPLC.

  • To generate the C-terminal aldehyde, dissolve the purified peptide acetal in a mild acidic solution (e.g., 80% acetic acid in water) and incubate for 2-4 hours at room temperature.

  • Monitor the deprotection by HPLC-MS.

  • Lyophilize the aldehyde-containing peptide and store under inert gas at -20°C or below.

Protocol 2: Hydrazone Ligation of Aldehyde-Peptide with this compound

Materials:

  • Aldehyde-containing peptide

  • This compound

  • Conjugation buffer (100 mM Sodium Acetate, pH 5.5)

  • Aniline (optional)

  • Quenching solution (e.g., 1 M glycine, pH 5.5)

  • Size Exclusion Chromatography (SEC) system

Procedure:

  • Dissolve the aldehyde-containing peptide in the conjugation buffer to a final concentration of 1-5 mg/mL.

  • Dissolve this compound in the conjugation buffer to prepare a stock solution (e.g., 100 mM).

  • Add a 20-50 fold molar excess of the this compound solution to the peptide solution.

  • If using a catalyst, add aniline to a final concentration of 10-20 mM.

  • Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.

  • Monitor the reaction progress by RP-HPLC or LC-MS.

  • (Optional) Quench the reaction by adding a quenching solution to a final concentration of 100 mM and incubating for 30 minutes.

  • Purify the N3-PEG24-Peptide conjugate from excess reagents using SEC.

  • Characterize the purified conjugate by SDS-PAGE, SEC-HPLC, and mass spectrometry to confirm conjugation.

Protocol 3: CuAAC Click Chemistry of Azide-PEG-Peptide with an Alkyne-Payload

Materials:

  • N3-PEG24-Peptide conjugate

  • Alkyne-containing payload (e.g., drug, dye)

  • Copper(II) sulfate (CuSO₄) solution (e.g., 100 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 100 mM in water)

  • Sodium ascorbate solution (e.g., 500 mM in water, freshly prepared)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., SEC or RP-HPLC)

Procedure:

  • Dissolve the N3-PEG24-Peptide conjugate in the reaction buffer to a concentration of 1-5 mg/mL.

  • Dissolve the alkyne-payload in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • In a separate tube, prepare the copper(I) catalyst by mixing CuSO₄ and THPTA in a 1:5 molar ratio.

  • Add a 5-10 molar excess of the alkyne-payload to the peptide conjugate solution.

  • Add the pre-mixed CuSO₄/THPTA solution to the reaction mixture to a final copper concentration of 0.5-1 mM.

  • Initiate the click reaction by adding freshly prepared sodium ascorbate to a final concentration of 2.5-5 mM.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Monitor the reaction progress by RP-HPLC or LC-MS.

  • Purify the final peptide conjugate using SEC or RP-HPLC to remove the catalyst, excess payload, and other reagents.

  • Characterize the final product for purity, identity, and degree of conjugation.

Visualizations

Bioconjugation_Workflow cluster_peptide_prep Peptide Preparation cluster_pegylation PEGylation (Hydrazone Ligation) cluster_click_chem Click Chemistry (CuAAC) Peptide_SPPS Peptide Synthesis (SPPS) Aldehyde_Intro Introduce Aldehyde/Ketone Peptide_SPPS->Aldehyde_Intro Purified_Aldehyde_Peptide Purified Aldehyde-Peptide Aldehyde_Intro->Purified_Aldehyde_Peptide Ligation_Reaction Hydrazone Formation (pH 4.5-5.5) Purified_Aldehyde_Peptide->Ligation_Reaction Step 1 N3_PEG24_Hydrazide This compound N3_PEG24_Hydrazide->Ligation_Reaction Purified_N3_PEG_Peptide Purified N3-PEG24-Peptide Ligation_Reaction->Purified_N3_PEG_Peptide Purification Click_Reaction CuAAC Reaction (Cu(I), pH 7.4) Purified_N3_PEG_Peptide->Click_Reaction Step 2 Alkyne_Payload Alkyne-Payload Alkyne_Payload->Click_Reaction Final_Conjugate Final Peptide Conjugate Click_Reaction->Final_Conjugate Purification

Caption: Experimental workflow for the bioconjugation of peptides with this compound.

Hydrazone_Formation_Pathway Peptide_Aldehyde Peptide-CHO (Aldehyde-Peptide) Hydrazone_Intermediate Peptide-CH=N-NH-CO-PEG24-N3 (Hydrazone Adduct) Peptide_Aldehyde->Hydrazone_Intermediate PEG_Hydrazide N3-PEG24-NH-NH2 (this compound) PEG_Hydrazide->Hydrazone_Intermediate Water H2O Hydrazone_Intermediate->Water - H2O

Caption: Chemical pathway of hydrazone bond formation.

CuAAC_Pathway Azide_PEG_Peptide N3-PEG24-Peptide Triazole_Conjugate Triazole-Linked Conjugate Azide_PEG_Peptide->Triazole_Conjugate Alkyne_Payload Alkyne-Payload Alkyne_Payload->Triazole_Conjugate Catalyst Cu(I) Catalyst Catalyst->Triazole_Conjugate

Revolutionizing Molecular Assembly: Application Notes and Protocols for Azide-Alkyne Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The azide-alkyne cycloaddition, a cornerstone of "click chemistry," has emerged as a transformative tool in chemical synthesis, offering a powerful and versatile method for covalently linking molecules.[1] Its high efficiency, selectivity, and biocompatibility have made it indispensable in fields ranging from drug discovery and bioconjugation to materials science.[2][3] This document provides detailed application notes and experimental protocols for the three most prominent variations of this reaction: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most widely used form of click chemistry, renowned for its high yields and regioselectivity, exclusively producing the 1,4-disubstituted 1,2,3-triazole isomer.[4] The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt and a reducing agent.

Application Notes:

CuAAC is exceptionally well-suited for a variety of applications, including:

  • Drug Discovery: Rapid synthesis of compound libraries for high-throughput screening.

  • Bioconjugation: Labeling of proteins, nucleic acids, and other biomolecules with probes or tags.

  • Materials Science: Functionalization of polymers and surfaces.

A critical consideration for in vivo applications is the potential cytotoxicity of the copper catalyst. However, the use of stabilizing ligands can mitigate this issue.

Quantitative Data Summary: CuAAC

The efficiency of the CuAAC reaction is influenced by the choice of catalyst, ligand, and solvent. The following tables provide a summary of reaction conditions for optimizing yields.

Table 1: Effect of Solvent on CuAAC Yield Reaction Conditions: 1.15 mmol benzyl azide, 1.0 mmol phenylacetylene, 0.01 mmol CuI, 0.1 mmol Et₃N, 2.5 mL solvent, 30°C, 4 h.

SolventAbbreviationYield of 1-benzyl-4-phenyl-1,2,3-triazole (%)
DichloromethaneDCM85
TetrahydrofuranTHF82
AcetonitrileMeCN91
DimethylformamideDMF93
Dimethyl sulfoxideDMSO98

Table 2: Comparison of Different Copper Catalysts

CatalystLigandSolventTemperature (°C)Time (h)Yield (%)
CuSO₄/Sodium AscorbateTHPTAWater/tBuOHRoom Temp1>95
CuINoneTHFRoom Temp880-95
Cu(OAc)₂NoneMethanolReflux1270-90
Cu/CNoneToluene1106>90
Experimental Protocol: General Procedure for CuAAC

This protocol describes a general method for the synthesis of a 1,4-disubstituted 1,2,3-triazole.

Materials:

  • Azide (1.0 equiv)

  • Terminal Alkyne (1.0-1.2 equiv)

  • Copper(II) Sulfate (CuSO₄) (1-5 mol%)

  • Sodium Ascorbate (5-10 mol%)

  • Solvent (e.g., 1:1 t-BuOH/H₂O or DMF)

Procedure:

  • Dissolve the azide and alkyne in the chosen solvent in a reaction vessel.

  • Add the Copper(II) Sulfate solution to the reaction mixture.

  • Add a freshly prepared solution of Sodium Ascorbate to initiate the reaction.

  • Stir the reaction at room temperature for 1-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the product can be isolated by standard methods such as extraction or column chromatography.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

The RuAAC reaction provides a complementary method to CuAAC, yielding the 1,5-disubstituted 1,2,3-triazole regioisomer. A key advantage of RuAAC is its ability to react with internal alkynes, leading to fully substituted triazoles.

Application Notes:

RuAAC is particularly valuable in medicinal chemistry for creating molecular scaffolds that are not accessible through CuAAC, thereby expanding the chemical space for drug discovery. The reaction is typically catalyzed by a ruthenium complex, such as [Cp*RuCl].

Quantitative Data Summary: RuAAC

The following table summarizes the yields of various RuAAC reactions under different conditions.

Table 3: RuAAC of Alkynes with Benzyl Azide Reaction Conditions: Alkyne (1.1 equiv), Benzyl Azide (1.0 equiv), CpRuCl(COD) (1-2 mol%), 1,2-Dichloroethane (DCE), 45°C.*

AlkyneTime (h)Yield (%)
Phenylacetylene198
1-Octyne295
Propargyl alcohol492
Diphenylacetylene1288
Experimental Protocol: General Procedure for RuAAC

This protocol outlines a general method for the synthesis of a 1,5-disubstituted 1,2,3-triazole.

Materials:

  • Azide (1.0 equiv)

  • Alkyne (terminal or internal) (1.1 equiv)

  • Cp*RuCl(COD) (1-2 mol%)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried flask, add the azide and alkyne.

  • Add anhydrous DCE to achieve a concentration of 0.1 M with respect to the azide.

  • Purge the solution with an inert gas for 15-20 minutes.

  • Under a positive pressure of the inert gas, add the Cp*RuCl(COD) catalyst.

  • Heat the reaction mixture to 45°C and stir.

  • Monitor the reaction progress by TLC or LC-MS, with typical completion within 1-4 hours for terminal alkynes.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a metal-free click reaction that utilizes a strained cyclooctyne to react with an azide. The release of ring strain provides the driving force for the reaction, eliminating the need for a potentially toxic metal catalyst.

Application Notes:

The biocompatibility of SPAAC makes it the premier choice for in vivo and live-cell applications. It is widely used for:

  • Live-cell imaging and tracking of biomolecules.

  • In vivo drug targeting and delivery.

  • Metabolic labeling of cellular components.

Quantitative Data Summary: SPAAC

The kinetics of SPAAC are highly dependent on the structure of the cyclooctyne.

Table 4: Second-Order Rate Constants for SPAAC with Benzyl Azide

CyclooctyneAbbreviationSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)
DibenzocyclooctyneDIBO0.03
BicyclononyneBCN0.1
DibenzoazacyclooctyneDIBAC/DBCO0.3
BiarylazacyclooctynoneBARAC>1.0
Experimental Protocol: SPAAC for Live-Cell Imaging

This protocol describes the metabolic labeling of cell surface glycans with an azide-containing sugar followed by fluorescent labeling via SPAAC.

Materials:

  • Adherent mammalian cells

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

  • DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Metabolic Labeling:

    • Culture cells in a medium containing Ac₄ManNAz for 48 hours to allow for the incorporation of the azide into cell surface glycans.

  • SPAAC Reaction:

    • Wash the cells twice with warm PBS.

    • Prepare a solution of the DBCO-fluorophore in pre-warmed complete culture medium (final concentration of 20-50 µM).

    • Add the DBCO-fluorophore solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing and Imaging:

    • Wash the cells three times with warm PBS to remove any unreacted DBCO-fluorophore.

    • The cells are now ready for imaging using a fluorescence microscope.

Visualizations

The following diagrams illustrate common workflows and applications of azide-alkyne cycloaddition in drug development.

CuAAC_Workflow cluster_synthesis Small Molecule Synthesis cluster_reaction CuAAC Reaction cluster_library Compound Library cluster_screening Screening azide Azide Building Block reaction CuSO4, NaAscorbate Solvent, RT azide->reaction alkyne Alkyne Building Block alkyne->reaction library 1,4-Triazole Library reaction->library screening High-Throughput Screening library->screening hit Hit Identification screening->hit

CuAAC Workflow for Drug Discovery

SPAAC_Targeted_Delivery cluster_modification Component Modification cluster_conjugation SPAAC Conjugation cluster_product Targeted Drug cluster_delivery Targeted Delivery antibody Targeting Ligand (e.g., Antibody) azide_mod Introduce Azide antibody->azide_mod drug Therapeutic Agent dbco_mod Introduce DBCO drug->dbco_mod antibody_azide Azide-Modified Ligand azide_mod->antibody_azide drug_dbco DBCO-Modified Drug dbco_mod->drug_dbco conjugation Mix Components (Physiological Conditions) antibody_azide->conjugation drug_dbco->conjugation adc Antibody-Drug Conjugate (ADC) conjugation->adc delivery Selective Drug Delivery adc->delivery target Target Cell (e.g., Cancer Cell) target->delivery

SPAAC for Targeted Drug Delivery

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Hydrazone Ligation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the efficiency of hydrazone ligation reactions. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to enhance your bioconjugation strategies.

Frequently Asked Questions (FAQs)

Q1: What is hydrazone ligation and why is it used in bioconjugation?

Hydrazone ligation is a chemoselective reaction that forms a hydrazone bond through the condensation of a hydrazine or hydrazide with an aldehyde or ketone.[1][2] This reaction is highly valued in bioconjugation because aldehydes and ketones are relatively rare in native biological systems, which ensures high specificity.[1][3] The reversibility of the hydrazone bond under acidic conditions can also be advantageous for applications like drug delivery, where payload release in the acidic environment of endosomes or lysosomes is desired.[1]

Q2: What are the key factors that influence the rate of hydrazone ligation?

The efficiency of hydrazone ligation is primarily influenced by the following factors:

  • pH: The reaction is generally fastest at a slightly acidic pH of approximately 4.5. This is because the reaction mechanism involves an acid-catalyzed dehydration step. However, many biological applications require the reaction to proceed at a neutral pH (around 7.4), where the rate is significantly slower.

  • Catalysts: The reaction rate at neutral pH can be significantly enhanced by nucleophilic catalysts such as aniline and its derivatives.

  • Reactant Structure: Aromatic aldehydes are generally more reactive than ketones. Electron-deficient benzaldehydes have been developed for catalyst-free hydrazone ligation at neutral pH.

  • Reactant Concentration: As with most bimolecular reactions, higher concentrations of the hydrazine and carbonyl reactants can lead to faster reaction rates.

Q3: My hydrazone ligation is very slow at neutral pH. How can I speed it up?

Slow reaction kinetics at neutral pH is a common challenge. Here are several strategies to accelerate the ligation:

  • Use a Catalyst: Aniline is a widely used catalyst that can increase reaction rates by forming a more reactive protonated Schiff base intermediate. More effective catalysts have been developed, including substituted anilines (e.g., p-phenylenediamine), anthranilic acids, and m-phenylenediamine (mPDA), which can enhance rates by one to two orders of magnitude compared to the aniline-catalyzed reaction. Arginine has also been shown to catalyze hydrazone ligation and can help prevent protein aggregation.

  • Optimize Reactant Choice: Employing aromatic aldehydes, which are more potent electrophiles, can lead to faster kinetics compared to ketones. Specifically, ortho-halo-substituted benzaldehydes can facilitate rapid, catalyst-free ligation at neutral pH.

  • Increase Reactant Concentration: If the experimental conditions permit, increasing the concentration of one or both reactants can improve the reaction rate.

Q4: How stable is the hydrazone bond and what can affect its stability?

The stability of the hydrazone bond is pH-dependent. While generally stable under physiological conditions, the linkage can be hydrolyzed under acidic conditions, which reverses its formation. The stability can also be influenced by the electronic properties of the substituents on the hydrazine and carbonyl components. For example, hydrazones derived from electron-withdrawing groups tend to be less stable. In comparison, oxime bonds, formed from the reaction of an aminooxy group with an aldehyde or ketone, are generally more stable towards hydrolysis than hydrazone bonds.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your hydrazone ligation experiments.

Problem Potential Cause Suggested Solution
Low or No Product Formation Slow reaction kinetics at neutral pH. 1. Introduce a nucleophilic catalyst such as aniline, 5-methoxyanthranilic acid, or m-phenylenediamine. 2. If compatible with your biomolecule, lower the reaction pH to ~4.5-5.7. 3. Use a more reactive aldehyde, such as an aromatic or electron-deficient benzaldehyde.
Low reactant concentration. Increase the concentration of one or both reactants. Note that for reactions at low micromolar concentrations, a catalyst is often necessary for efficient ligation.
Degradation of reactants. Hydrazine-modified molecules can be prone to oxidation. Store them protected from light and under an inert atmosphere if necessary. Prepare solutions freshly before use.
Reaction Does Not Go to Completion Unfavorable equilibrium (low Keq). While catalysts increase the rate at which equilibrium is reached, they do not change the equilibrium constant (Keq). If the Keq is low, the reaction may not proceed to completion, especially at low reactant concentrations. Consider using an oxime ligation, which typically has a much larger Keq.
Side reactions or reactant instability. Ensure the purity of your starting materials. Minimize reaction time by using a catalyst to reduce the potential for degradation of sensitive biomolecules.
Protein Aggregation During Ligation Hydrophobic interactions or unfolding. Add arginine to the reaction mixture, which has been shown to act as both a catalyst and a protein aggregation inhibitor.
Difficulty Purifying the Conjugate Excess unreacted labeling reagent. Use a slight excess of the limiting reactant to drive the reaction to completion, followed by purification methods like size-exclusion chromatography (e.g., NAP-5 column) or dialysis to remove unreacted small molecules.

Quantitative Data on Ligation Efficiency

The choice of catalyst and reaction conditions can dramatically impact the rate of hydrazone ligation. The following tables summarize kinetic data from published studies to guide your experimental design.

Table 1: Effect of Aniline Catalyst on Hydrazone Ligation Rate Constants

ReactantsCatalyst (Concentration)pHk1 (M-1s-1)Fold IncreaseReference
HYNIC-peptide + BenzaldehydeNone4.53.0 ± 0.3-
HYNIC-peptide + BenzaldehydeAniline (10 mM)7.0190 ± 10~73x (vs uncatalyzed at pH 7)
HYNIC-peptide + BenzaldehydeAniline (100 mM)7.02000 ± 100~770x (vs uncatalyzed at pH 7)
Acylhydrazide-peptide + Glyoxylyl-peptideNone5.70.0031 ± 0.0001-
Acylhydrazide-peptide + Glyoxylyl-peptideAniline (10 mM)5.70.21 ± 0.01~70x

HYNIC: 6-hydrazinonicotinamide k1: Second-order rate constant for hydrazone formation.

Table 2: Comparison of Different Catalysts for Hydrazone/Oxime Ligation at Neutral pH

Reaction TypeCatalyst (Concentration)Relative Rate EnhancementReference
Hydrazone/Oxime FormationAnilineBaseline
Hydrazone/Oxime Formation5-Methoxyanthranilic acid (1 mM)>6-fold vs. aniline
Oxime Ligationm-Phenylenediamine (mPDA)Up to 15-fold more efficient than aniline
Hydrazone/Oxime LigationArginineEfficient catalysis at neutral pH

Experimental Protocols

Protocol 1: Aniline-Catalyzed Hydrazone Ligation of a Peptide

This protocol describes a general procedure for labeling a peptide containing a 6-hydrazinonicotinamide (HYNIC) moiety with a benzaldehyde-functionalized molecule at neutral pH.

Materials:

  • HYNIC-functionalized peptide

  • Benzaldehyde-functionalized label

  • Sodium phosphate buffer (0.3 M, pH 7.0)

  • Aniline (freshly prepared 200 mM stock solution in buffer)

  • Deionized water

  • Analytical HPLC system for monitoring the reaction

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 2 mM stock solution of the HYNIC-peptide in the sodium phosphate buffer.

    • Prepare a 2 mM stock solution of the benzaldehyde label in the same buffer.

  • Set up the Ligation Reaction:

    • In a microcentrifuge tube, combine the stock solutions to achieve the desired final concentrations. For a final reaction volume of 100 µL with 100 µM reactants and 10 mM aniline:

      • 5 µL of 2 mM HYNIC-peptide stock

      • 5 µL of 2 mM benzaldehyde label stock

      • 5 µL of 200 mM aniline stock

      • 85 µL of 0.3 M sodium phosphate buffer (pH 7.0)

  • Incubation:

    • Mix the components gently by pipetting.

    • Incubate the reaction at room temperature.

  • Monitoring the Reaction:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Quench the reaction if necessary (e.g., by acidification or immediate dilution).

    • Analyze the sample by RP-HPLC to determine the conversion to the hydrazone product. The product can often be monitored by UV absorbance at around 350 nm.

  • Purification (Optional):

    • Once the reaction has reached the desired conversion, the hydrazone conjugate can be purified from the excess label and catalyst using size-exclusion chromatography (e.g., a NAP-5 column) or preparative HPLC.

Visual Guides

The following diagrams illustrate the key chemical and logical processes involved in hydrazone ligation.

Hydrazone_Ligation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Hydrazine Hydrazine (R1-NH-NH2) Hemiaminal Hemiaminal Intermediate Hydrazine->Hemiaminal + H+ (Catalysis) - H+ Aldehyde Aldehyde (R2-CHO) Aldehyde->Hemiaminal + H+ (Catalysis) - H+ Hydrazone Hydrazone (R1-NH-N=CH-R2) Hemiaminal->Hydrazone - H2O (Acid-catalyzed dehydration) Water H2O Hemiaminal->Water - H2O (Acid-catalyzed dehydration)

Caption: General mechanism of acid-catalyzed hydrazone ligation.

Optimization_Workflow Start Start: Low Ligation Efficiency Check_pH Is pH optimal? (typically acidic, ~4.5) Start->Check_pH Adjust_pH Adjust pH to 4.5-5.5 (if biomolecule is stable) Check_pH->Adjust_pH Yes Use_Catalyst Reaction at neutral pH required? Check_pH->Use_Catalyst No Adjust_pH->Use_Catalyst Add_Catalyst Add Catalyst (e.g., Aniline, mPDA) Use_Catalyst->Add_Catalyst Yes Check_Reactants Are reactants optimal? Use_Catalyst->Check_Reactants No Add_Catalyst->Check_Reactants Change_Reactant Switch to Aromatic Aldehyde or Electron-Deficient Aldehyde Check_Reactants->Change_Reactant No Increase_Conc Increase Reactant Concentration Check_Reactants->Increase_Conc Yes Change_Reactant->Increase_Conc End Optimized Ligation Increase_Conc->End

Caption: Workflow for optimizing hydrazone ligation efficiency.

Troubleshooting_Flowchart Start Problem: Low/No Product Q_pH Is reaction at neutral pH? Start->Q_pH A_pH_Yes Slow kinetics likely. Add catalyst (e.g., aniline). Q_pH->A_pH_Yes Yes Q_Conc Are reactant concentrations low (<100 µM)? Q_pH->Q_Conc No A_pH_Yes->Q_Conc A_Conc_Yes Increase concentration or add catalyst. Q_Conc->A_Conc_Yes Yes Q_Reactant Using a ketone? Q_Conc->Q_Reactant No A_Conc_Yes->Q_Reactant A_Reactant_Yes Switch to a more reactive aromatic aldehyde. Q_Reactant->A_Reactant_Yes Yes Check_Stability Check reactant stability. Use fresh reagents. Q_Reactant->Check_Stability No A_Reactant_Yes->Check_Stability Success Ligation Improved Check_Stability->Success

Caption: Troubleshooting flowchart for common hydrazone ligation issues.

References

Technical Support Center: Optimizing N3-PEG24-Hydrazide Reactions

Author: BenchChem Technical Support Team. Date: November 2025

To best address the user's request for a technical support center focused on optimizing pH for N3-PEG24-Hydrazide reactions with aldehydes, I will synthesize the information gathered from the search results.

I will structure my response into the requested format: FAQs, a troubleshooting guide, data tables, experimental protocols, and Graphviz diagrams.

FAQs Section: I will answer fundamental questions about the reaction, such as the optimal pH, the reason for slow kinetics at neutral pH, the role of catalysts, and the stability of the resulting hydrazone bond, citing the relevant search results.

Troubleshooting Guide: This section will be in a Q&A format, addressing common problems like low yield, slow reaction rates, and product instability. I will provide actionable solutions based on the search findings.

Data Presentation: I will create structured tables to summarize quantitative data found in the search results, such as the effect of different catalysts on reaction rates and the hydrolytic stability of hydrazone bonds at various pH levels.

Experimental Protocols: I will outline detailed, step-by-step protocols for conducting the hydrazone formation reaction under both acidic and neutral (catalyzed) conditions, drawing on procedural details mentioned in the search results.

Mandatory Visualization: I will create three Graphviz diagrams using the DOT language to illustrate:

  • The chemical reaction mechanism of acid-catalyzed hydrazone formation.

  • A logical workflow for troubleshooting common issues in the reaction.

  • The key factors that influence the success of the hydrazone ligation.

Each diagram will adhere strictly to the user's specifications regarding captions, width, and the specified color palette, with particular attention to text contrast against node backgrounds.

By following this plan, I will generate a comprehensive and well-structured technical support center that directly addresses the user's needs and meets all specified formatting and content requirements.

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing the reaction between this compound and aldehydes to form stable hydrazone linkages.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with an aldehyde?

A1: The optimal pH for hydrazone formation is typically in the mildly acidic range of 4.5 to 6.0.[1] This acidic environment facilitates the acid-catalyzed dehydration of the carbinolamine intermediate, which is often the rate-limiting step.[2] While the reaction can be performed at physiological pH (7.0-7.4), the rate is significantly slower.[3]

Q2: Why is the hydrazone formation reaction so slow at a neutral pH (pH 7.4)?

A2: At neutral pH, the breakdown and dehydration of the tetrahedral carbinolamine intermediate is the rate-limiting step and is not efficiently catalyzed.[2] While acid catalysis speeds up this step, at very low pH (e.g., below 4), the hydrazide nucleophile can become protonated, reducing its reactivity.[3] The bell-shaped pH-rate profile peaks around pH 4.5, striking a balance between having a sufficiently nucleophilic hydrazide and effective acid catalysis for the dehydration step.

Q3: Is a catalyst necessary for the reaction, especially at neutral pH?

A3: While the reaction can proceed without a catalyst, the rate at neutral pH is often impractically slow for many bioconjugation applications. Nucleophilic catalysts, such as aniline and its derivatives, are frequently used to accelerate the reaction. These catalysts form a more reactive Schiff base intermediate with the aldehyde, which is then readily attacked by the hydrazide. More efficient catalysts, such as 5-methoxyanthranilic acid or 2-aminobenzenephosphonic acid, can provide even greater rate enhancements.

Q4: How stable is the resulting hydrazone bond at different pH values?

A4: The hydrazone bond is designed to be stable at physiological pH (~7.4) but is susceptible to acid-catalyzed hydrolysis in more acidic environments, such as those found in endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0). This pH-dependent lability is a key feature exploited in drug delivery for targeted payload release. Hydrazones formed from aromatic aldehydes are generally more stable to hydrolysis than those derived from aliphatic aldehydes due to electronic conjugation.

Q5: How does the choice of aldehyde (aromatic vs. aliphatic) affect the reaction?

A5: The choice of aldehyde impacts both reaction kinetics and product stability.

  • Reactivity: Simple alkyl (aliphatic) aldehydes often react faster than aromatic aldehydes. This is partly because conjugation in the aromatic ring, which is disrupted during the formation of the tetrahedral intermediate, slows the reaction.

  • Stability: Hydrazones derived from aromatic aldehydes are significantly more stable against hydrolysis than those from aliphatic aldehydes. The conjugation of the C=N double bond with the aromatic ring provides this enhanced stability.

Troubleshooting Guide

Problem Question Potential Causes & Solutions
Low or No Product Yield My reaction is resulting in a very low yield. What are the likely causes and how can I improve it?1. Unfavorable pH: The reaction is highly pH-dependent. Verify the pH of your buffer. For optimal rates, use a mildly acidic buffer (e.g., 100 mM sodium acetate, pH 4.5-5.5). If your biomolecule requires neutral pH, proceed to the next steps. 2. Slow Reaction Kinetics: At neutral pH, the reaction can be extremely slow.     • Add a Catalyst: Introduce a nucleophilic catalyst like aniline (10-100 mM) or a more efficient derivative to accelerate the reaction.     • Increase Reaction Time/Temperature: Extend the incubation period (e.g., 4-16 hours) or, if your molecules are stable, increase the temperature to 37°C. 3. Suboptimal Reagent Concentration: Ensure you are using a sufficient molar excess of the this compound (typically 5- to 10-fold excess over the aldehyde). 4. Inefficient Aldehyde Generation: If aldehydes were generated on a biomolecule (e.g., by periodate oxidation of sugars), confirm the efficiency of the oxidation step and ensure any remaining oxidant is quenched before adding the hydrazide.
Product Instability My purified hydrazone-linked conjugate appears to be degrading over time. Why is this happening?1. Acid-Catalyzed Hydrolysis: The hydrazone bond is labile at acidic pH. Ensure that all purification and storage buffers are at neutral or slightly basic pH (pH 7.0-8.0). Avoid acidic buffers (pH < 6.5) for long-term storage. 2. Aliphatic Aldehyde Instability: If you used an aliphatic aldehyde, the resulting hydrazone bond will be significantly less stable than one formed from an aromatic aldehyde. For applications requiring long-term stability, consider using an aromatic aldehyde if possible. 3. Plasma-Mediated Hydrolysis: Be aware that hydrazones can exhibit lower stability in plasma compared to buffer at the same pH, due to catalysis by plasma components.
Formation of Side Products I am observing an unexpected species in my analysis, particularly when using hydrazine itself or a simple hydrazide.1. Azine Formation: This is a common side reaction where the initially formed hydrazone reacts with a second molecule of the aldehyde to form an azine (R₂C=N-N=CR₂).     • Control Stoichiometry: Use a slight excess of the hydrazide component relative to the aldehyde to minimize this.     • Purification: Standard chromatographic methods like SEC or HPLC can typically separate the desired hydrazone product from the azine byproduct.

Data Presentation

Table 1: Hydrolytic Stability of PEG-Hydrazone Conjugates

Aldehyde TypeHydrazide LinkerpHHalf-life (t½)Reference
Aliphatic4-(4-maleimidophenyl)butyric acid hydrazide (MPBH)7.490 minutes
Aliphatic3-maleimidopropionic acid hydrazide (EMCH)7.4120 minutes
Aliphatic4-maleimidomethyl)cyclohexane-1-carbonyl hydrazide (AMBH)7.4150 minutes
AliphaticVarious5.5< 2 minutes
AromaticVarious7.4> 72 hours (stable)
AromaticVarious5.5> 48 hours (stable)

Table 2: Comparison of Catalysts for Hydrazone Formation at Neutral pH

Catalyst (1 mM)SubstratepHRate Constant (k₂) M⁻¹s⁻¹Fold Enhancement vs. UncatalyzedReference
Nonep-nitrobenzaldehyde7.40.003 M⁻¹s⁻¹1
Anilinep-nitrobenzaldehyde7.40.044 M⁻¹s⁻¹~15
Anthranilic Acidp-nitrobenzaldehyde7.40.12 M⁻¹s⁻¹~40
5-Methoxyanthranilic Acidp-nitrobenzaldehyde7.40.25 M⁻¹s⁻¹~84
2-Aminobenzenephosphonic acidp-nitrobenzaldehyde7.4N/A (2-fold faster than anthranilic acid)>80

Experimental Protocols

Protocol 1: Hydrazone Formation in Mildly Acidic Buffer (Optimal Rate)

  • Prepare Reactants:

    • Dissolve the aldehyde-containing molecule in a suitable buffer (e.g., 100 mM sodium acetate, pH 5.5).

    • Dissolve a 5- to 10-fold molar excess of this compound in the same buffer.

  • Reaction:

    • Combine the two solutions.

    • Incubate at room temperature for 1-4 hours with gentle mixing.

  • Monitoring and Purification:

    • Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or HPLC).

    • Once complete, purify the conjugate from excess PEG-hydrazide using size-exclusion chromatography (SEC) or dialysis, exchanging into a neutral storage buffer (e.g., PBS, pH 7.4).

Protocol 2: Catalyzed Hydrazone Formation at Neutral pH (for pH-Sensitive Molecules)

  • Prepare Reactants:

    • Dissolve the aldehyde-containing biomolecule (e.g., an oxidized antibody) in a neutral conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4).

    • Dissolve a 10-fold molar excess of this compound in the same buffer.

    • Prepare a stock solution of aniline catalyst (e.g., 1 M in DMSO or water).

  • Reaction:

    • Combine the biomolecule and PEG-hydrazide solutions.

    • Add the aniline stock solution to a final concentration of 10-20 mM.

    • Incubate at room temperature for 2-4 hours with gentle mixing.

  • Purification:

    • Purify the conjugate using a method appropriate for the biomolecule, such as SEC, to remove excess reagents and the catalyst. Use a neutral buffer (e.g., PBS, pH 7.4) as the mobile phase.

Mandatory Visualization

Reaction_Mechanism Reactants Aldehyde (R-CHO) + Hydrazide (PEG-NHNH2) Protonation Acid Catalysis (H+) Protonation of Carbonyl Reactants->Protonation pH 4.5-6.0 Attack Nucleophilic Attack Reactants->Attack uncatalyzed Protonation->Attack Intermediate Carbinolamine Intermediate Attack->Intermediate Dehydration Acid-Catalyzed Dehydration (-H2O) (Rate-Limiting Step at neutral pH) Intermediate->Dehydration Product Hydrazone Product (R-CH=N-NH-PEG) Dehydration->Product

Caption: Acid-catalyzed reaction mechanism for hydrazone formation.

Troubleshooting_Workflow Start Start: Low/No Yield Check_pH Is pH optimal (4.5 - 6.0)? Start->Check_pH Adjust_pH Action: Adjust buffer to pH 4.5-6.0 Check_pH->Adjust_pH No Check_Catalyst Is a catalyst being used (for neutral pH reaction)? Check_pH->Check_Catalyst Yes Adjust_pH->Check_Catalyst Add_Catalyst Action: Add Aniline (10-20mM) or other catalyst Check_Catalyst->Add_Catalyst No Check_Time_Temp Are reaction time and temperature sufficient? Check_Catalyst->Check_Time_Temp Yes Add_Catalyst->Check_Time_Temp Increase_Conditions Action: Increase time (e.g., to 16h) or temp (e.g., to 37°C) Check_Time_Temp->Increase_Conditions No Check_Concentration Is Hydrazide in 5-10x molar excess? Check_Time_Temp->Check_Concentration Yes Increase_Conditions->Check_Concentration Increase_Conc Action: Increase Hydrazide concentration Check_Concentration->Increase_Conc No Success Yield Improved Check_Concentration->Success Yes Increase_Conc->Success

Caption: Troubleshooting workflow for low hydrazone reaction yield.

Logical_Relationships center Hydrazone Reaction Success pH pH Control center->pH Catalyst Catalysis center->Catalyst Reactants Reactant Properties center->Reactants Conditions Reaction Conditions center->Conditions pH_acid Optimal Rate: pH 4.5-6.0 pH->pH_acid pH_neutral Biocompatible: pH 7.0-7.4 (Requires Catalyst) pH->pH_neutral cat_aniline Aniline Catalyst->cat_aniline cat_anthranilic Anthranilic Acids (More efficient) Catalyst->cat_anthranilic react_aldehyde Aldehyde Choice: Aromatic (Stable Product) Aliphatic (Faster Reaction) Reactants->react_aldehyde react_conc Concentration: Excess Hydrazide Reactants->react_conc cond_time Time Conditions->cond_time cond_temp Temperature Conditions->cond_temp

Caption: Key factors influencing hydrazone formation success.

References

Technical Support Center: Preventing Aggregation of Protein Conjugates with N3-PEG24-Hydrazide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address and prevent aggregation issues during the conjugation of proteins with N3-PEG24-Hydrazide.

Introduction to this compound Conjugation

This compound is a heterobifunctional linker containing a hydrazide group and an azide (N3) group, separated by a 24-unit polyethylene glycol (PEG) spacer. The hydrazide moiety reacts with carbonyl groups (aldehydes or ketones) on a protein to form a hydrazone bond.[1] These carbonyl groups are often generated by mild oxidation of sugar residues on glycoproteins.[2] The azide group can then be used for subsequent "click chemistry" reactions. While PEGylation is a common strategy to improve protein stability and solubility, the conjugation process itself can sometimes induce aggregation.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during conjugation with this compound?

A1: Protein aggregation during the conjugation process can be attributed to several factors:

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition can compromise protein stability, leading to unfolding and aggregation.[5]

  • High Protein Concentration: Increased proximity of protein molecules at high concentrations can promote intermolecular interactions and aggregation.

  • Over-labeling: The attachment of too many PEG chains can alter the protein's surface properties, potentially leading to reduced solubility or conformational changes.

  • Hydrophobic Interactions: The PEG linker, although generally hydrophilic, can sometimes interact with hydrophobic patches on the protein surface, causing instability.

  • Presence of Pre-existing Aggregates: If the initial protein sample contains aggregates, these can act as seeds, accelerating further aggregation during the conjugation process.

Q2: How can I detect and quantify protein aggregation?

A2: Several analytical techniques can be used to monitor and quantify aggregation:

  • Size Exclusion Chromatography (SEC): This is a widely used and highly quantitative method to separate and quantify monomers, dimers, and soluble high-molecular-weight aggregates.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is effective for detecting the presence of larger aggregates.

  • SDS-PAGE (non-reducing): This technique can visualize high-molecular-weight species corresponding to cross-linked protein aggregates.

  • Visual Inspection and Turbidity: A simple visual check for cloudiness or measurement of absorbance at 350 nm can indicate the presence of large, insoluble aggregates.

Table 1: Comparison of Common Techniques for Aggregate Detection
TechniquePrincipleDetectsThroughputQuantitative?
Size Exclusion Chromatography (SEC) Separation by hydrodynamic radiusSoluble aggregates, fragmentsMediumYes
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensitySoluble aggregates, size distributionHighSemi-quantitative
Analytical Ultracentrifugation (AUC) Sedimentation based on mass and shapeSoluble aggregates, oligomeric statesLowYes
SDS-PAGE (non-reducing) Electrophoretic mobilityCovalently cross-linked aggregatesHighSemi-quantitative
Visual Inspection / Turbidity (A350) Light scattering by large particlesInsoluble aggregatesHighNo

Q3: Which buffer conditions are optimal for the hydrazide conjugation reaction?

A3: The optimal buffer conditions are protein-dependent and require empirical determination. However, here are some general guidelines:

  • pH: The formation of a hydrazone bond from a hydrazide and an aldehyde is most efficient at a slightly acidic pH, typically between 5.5 and 6.5.

  • Buffer Type: Use buffers that do not contain primary amines, such as Tris, as these can compete in side reactions. Suitable buffers include MES, acetate, and phosphate.

  • Ionic Strength: The effect of ionic strength is protein-specific. It's recommended to screen a range of salt concentrations (e.g., 50-150 mM NaCl) to find the optimal condition for your protein's stability.

Troubleshooting Guide

If you are observing aggregation, consider the following troubleshooting steps. It is recommended to change one parameter at a time to identify the root cause.

Table 2: Troubleshooting Aggregation During this compound Conjugation
Problem Potential Cause Recommended Solution
Immediate Precipitation Upon Reagent Addition Poor reagent solubility; localized high concentration of reagent.Ensure the this compound is completely dissolved before addition. Add the reagent solution to the protein solution slowly while gently stirring.
Increased Turbidity Over Time Suboptimal buffer conditions (pH, ionic strength); protein instability.Optimize the reaction buffer pH and ionic strength. Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration.
High Molecular Weight Species in SEC/SDS-PAGE Over-labeling or intermolecular cross-linking.Reduce the molar ratio of this compound to protein. Titrate the ratio to find the optimal balance between conjugation efficiency and aggregation.
General Aggregation Issues Inherent protein instability; presence of pre-existing aggregates.Ensure the starting protein is monomeric and aggregate-free by performing an initial SEC purification step. Add stabilizing excipients to the reaction buffer.
The Role of Stabilizing Excipients

Excipients are additives that can help stabilize the protein structure and prevent aggregation. Consider screening the following excipients in your reaction buffer.

Table 3: Common Stabilizing Excipients
Excipient ClassExampleTypical ConcentrationMechanism of Action
Sugars/Polyols Sucrose, Trehalose, Glycerol5-10% (w/v)Preferential exclusion, increases conformational stability.
Amino Acids Arginine, Glycine50-100 mMSuppress non-specific protein-protein interactions.
Surfactants Polysorbate 20, Polysorbate 800.01-0.05% (v/v)Reduce surface-induced aggregation and adsorption.

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation with this compound

This protocol assumes the target protein is a glycoprotein.

1. Generation of Aldehyde Groups (Oxidation): a. Prepare the protein solution at 1-5 mg/mL in a suitable buffer (e.g., 0.1 M Sodium Acetate, pH 5.5). b. Prepare a fresh solution of sodium meta-periodate (NaIO4) at 20 mM in the same buffer. c. Add the periodate solution to the protein solution to achieve a final periodate concentration of 1-10 mM. d. Incubate the reaction in the dark for 30 minutes at room temperature. e. Quench the reaction by adding glycerol to a final concentration of 15 mM and incubating for 5 minutes. f. Remove excess periodate and byproducts using a desalting column equilibrated with the conjugation buffer (e.g., 100 mM MES, 150 mM NaCl, pH 6.0).

2. Hydrazide Conjugation: a. Dissolve this compound in the conjugation buffer. b. Add the dissolved this compound to the aldehyde-modified protein solution at a desired molar excess (start with a 10- to 20-fold molar excess over the protein). c. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

3. Purification: a. Purify the protein conjugate using size-exclusion chromatography (SEC) to remove unreacted PEG-hydrazide and any aggregates that may have formed. b. Collect fractions corresponding to the monomeric conjugate and confirm purity using SDS-PAGE and SEC analysis.

Protocol 2: Screening for Optimal Buffer Conditions
  • Prepare a matrix of reaction buffers with varying pH (e.g., pH 5.5, 6.0, 6.5) and ionic strengths (e.g., 50 mM, 100 mM, 150 mM NaCl).

  • Set up small-scale conjugation reactions in each buffer condition using the protocol above.

  • After the incubation period, analyze each reaction for the degree of aggregation using DLS or by measuring turbidity (A350).

  • Further analyze promising conditions by SEC to quantify the monomeric conjugate versus aggregates.

Visualizations

experimental_workflow cluster_prep Protein Preparation cluster_conjugation Conjugation Reaction cluster_analysis Purification & Analysis Start Glycoprotein Solution Oxidation Periodate Oxidation (Generate Aldehydes) Start->Oxidation Desalting Desalting Column (Buffer Exchange) Oxidation->Desalting Reaction Incubate Protein + PEG-Hydrazide (Form Hydrazone Bond) Desalting->Reaction PEG_Hydrazide Dissolve this compound PEG_Hydrazide->Reaction SEC Size-Exclusion Chromatography (Purification) Reaction->SEC Monomer Monomeric Conjugate SEC->Monomer Aggregates Aggregates (Discard) SEC->Aggregates Analysis Characterize Conjugate (SEC, DLS, SDS-PAGE) Monomer->Analysis

Caption: Workflow for this compound conjugation and purification.

troubleshooting_logic cluster_params Primary Optimization Parameters cluster_buffer Buffer Optimization cluster_material Starting Material Quality Start Observe Aggregation in Conjugation Reaction Ratio Optimize Molar Ratio (PEG:Protein) Start->Ratio Concentration Lower Protein Concentration Start->Concentration Temperature Lower Reaction Temperature (4°C) Start->Temperature pH_Screen Screen Buffer pH (e.g., 5.5-6.5) Start->pH_Screen Purity Check Initial Protein Purity (Run SEC on starting material) Start->Purity Result Monomeric Protein Conjugate Ratio->Result Concentration->Result Temperature->Result Excipients Add Stabilizing Excipients (Arginine, Sucrose, etc.) pH_Screen->Excipients Excipients->Result Purity->Result

Caption: A logical approach to troubleshooting protein aggregation.

References

Technical Support Center: Stability of Hydrazone Bonds in Bioconjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered with hydrazone bonds in bioconjugates.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of hydrazone bond cleavage in bioconjugates?

A1: The primary mechanism of hydrazone bond cleavage is acid-catalyzed hydrolysis.[1][2] Hydrazone linkers are designed to be stable at physiological pH (~7.4) but labile under the acidic conditions found in endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) of target cells.[1][2] This pH-dependent stability is crucial for the controlled release of payloads in drug delivery systems.[3]

Q2: What are the key factors that influence the stability of a hydrazone bond?

A2: The stability of a hydrazone bond is significantly influenced by several factors:

  • pH: Hydrazone hydrolysis is accelerated in acidic environments.

  • Electronic Effects of Substituents: Electron-withdrawing groups on the hydrazine moiety can decrease stability, while electron-donating groups on the carbonyl component can increase stability.

  • Steric Hindrance: Bulky groups near the hydrazone linkage can sterically hinder the approach of water molecules, thus increasing stability.

  • Aromatic vs. Aliphatic Precursors: Hydrazones derived from aromatic aldehydes are generally more stable than those from aliphatic aldehydes due to resonance stabilization.

  • Presence of Catalysts: Components in biological media, such as plasma proteins, can catalyze the hydrolysis of hydrazone bonds.

Q3: How does the stability of hydrazone bonds compare to that of oxime bonds?

A3: Oxime bonds are substantially more stable to hydrolysis than hydrazone bonds. The rate constants for oxime hydrolysis can be nearly 1000-fold lower than for simple hydrazones. Due to their enhanced stability, oximes are often preferred for applications requiring a more permanent linkage, while the labile nature of hydrazones is exploited for controlled-release applications.

Q4: Why is my hydrazone-linked bioconjugate showing instability in plasma but not in buffer at physiological pH?

A4: This is a common observation and is often due to the presence of certain components in plasma that are not present in simple buffer systems. Plasma contains proteins and other low molecular weight molecules that can catalyze the hydrolysis of the hydrazone bond, leading to premature cleavage of the bioconjugate.

Q5: Can I improve the stability of my hydrazone linkage?

A5: Yes, several strategies can be employed to enhance the stability of a hydrazone bond:

  • Structural Modification: Using aromatic aldehydes instead of aliphatic ones, or incorporating electron-donating groups on the carbonyl precursor can increase stability.

  • Use of Acylhydrazones: Acylhydrazones generally exhibit greater stability at neutral pH compared to alkylhydrazones.

  • Introduction of Steric Hindrance: Designing the linker with bulky groups near the hydrazone bond can shield it from hydrolysis.

  • Reduction of the Hydrazone Bond: The C=N double bond of the hydrazone can be reduced to a more stable hydrazine linkage, although this removes the pH-sensitive cleavage property.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Premature cleavage of the bioconjugate in plasma during in vitro assays. 1. The specific hydrazone linker is inherently unstable in plasma. 2. Catalysis by plasma components (e.g., proteins).1. Synthesize a more stable hydrazone linker by using an aromatic aldehyde or ketone precursor. 2. Consider using an acylhydrazone, which often provides greater stability at neutral pH. 3. Introduce steric hindrance around the hydrazone bond to protect it from enzymatic or catalytic cleavage. 4. If pH-lability is not required, consider reducing the hydrazone bond to a stable hydrazine linkage.
Inconsistent or rapid cleavage at the target acidic pH. 1. The hydrazone linker is too stable and not cleaving efficiently at the desired pH. 2. The local pH at the target site is not as low as anticipated.1. Design a more acid-labile linker by using an aliphatic aldehyde or incorporating electron-withdrawing groups on the hydrazine moiety. 2. Verify the pH of the target environment if possible.
Low yield of the bioconjugate during synthesis. 1. The reaction conditions (pH, temperature, reaction time) are not optimal. 2. Formation of side products, such as azines, especially when using unsubstituted hydrazine. 3. The starting materials (aldehyde/ketone and hydrazine) are unreactive due to steric hindrance or electronic effects.1. Optimize the reaction pH; acid catalysis is generally required, but a pH that is too low can protonate the hydrazine, rendering it non-nucleophilic. 2. Increase the reaction temperature or prolong the reaction time. 3. To avoid azine formation, use a 1:1 molar ratio of the carbonyl compound to hydrazine and add the carbonyl compound dropwise.
Difficulty in characterizing the bioconjugate and its stability. 1. Inadequate analytical methods to separate and quantify the intact bioconjugate and its cleavage products. 2. The bioconjugate is aggregating, leading to poor analytical performance.1. Develop and validate a robust analytical method, such as RP-HPLC or LC-MS, to effectively separate the intact conjugate, free payload, and other related species. 2. Optimize the formulation of the bioconjugate to prevent aggregation. This may involve the use of hydrophilic linkers or excipients.

Quantitative Data on Hydrazone Bond Stability

The stability of hydrazone bonds is highly dependent on their chemical structure and the experimental conditions. The following tables summarize the half-life (t½) data for different types of hydrazone linkers at physiological and acidic pH.

Table 1: Half-lives of Aliphatic Aldehyde-Derived Hydrazone PEG-PE Conjugates
ConjugateLinker TypeHalf-life at pH 7.4 (min)Half-life at pH 5.5 (min)
9 AMBH cross-linker150<2
4a EMCH cross-linker120<2
4b MPBH cross-linker90<2
4c KMUH cross-linker20<2
Data from a study on PEG-PE conjugates at 37°C.
Table 2: Stability of Aromatic Aldehyde-Derived Hydrazone PEG-PE Conjugates
pHIncubation TimeStability
7.4 72 hoursNo degradation observed (half-life not reached)
5.5 48 hoursNo degradation observed (half-life not reached)
Data from a study on PEG-PE conjugates at 37°C, indicating high stability for aromatic hydrazones.
Table 3: Comparative Hydrolysis Rates of Isostructural Hydrazones and an Oxime
ConjugateRelative First-Order Rate Constant (k_rel) at pD 7.0
Methylhydrazone ~600
Acetylhydrazone ~300
Semicarbazone ~160
Oxime 1
Hydrolysis rates relative to the corresponding oxime, demonstrating the significantly higher stability of the oxime linkage.

Experimental Protocols

Protocol 1: In Vitro pH-Dependent Stability Assay

This protocol outlines a general procedure for assessing the stability of a hydrazone-linked bioconjugate in buffers at different pH values.

1. Preparation of Buffers:

  • Prepare buffers at the desired pH values (e.g., pH 5.0, 6.5, and 7.4) to mimic endosomal, late endosomal, and physiological conditions, respectively.

  • Commonly used buffer systems include acetate or citrate buffers for acidic pH and phosphate-buffered saline (PBS) for pH 7.4.

2. Sample Preparation:

  • Prepare a stock solution of the hydrazone-linked bioconjugate in an appropriate solvent (e.g., DMSO or acetonitrile).

  • Dilute the stock solution with each of the prepared buffers to a final concentration suitable for analysis (e.g., by HPLC or LC-MS). Keep the final concentration of the organic solvent low (<1%) to minimize its effect on stability.

3. Incubation:

  • Incubate the samples at a constant temperature, typically 37°C, to simulate physiological conditions.

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

4. Sample Analysis:

  • Immediately analyze the withdrawn aliquots by a validated analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC) with UV or mass spectrometric detection.

  • The analytical method should be optimized to achieve good separation between the intact bioconjugate and its hydrolysis products (the original carbonyl-containing molecule and the hydrazine-containing molecule).

5. Data Analysis:

  • Calculate the percentage of the intact bioconjugate remaining at each time point relative to the amount at time zero.

  • Plot the percentage of intact bioconjugate versus time and determine the half-life (t½) of the hydrazone bond at each pH by fitting the data to a first-order decay model.

Protocol 2: In Vitro Plasma Stability Assay

This protocol is designed to evaluate the stability of a hydrazone-linked bioconjugate in a more biologically relevant matrix.

1. Plasma Preparation:

  • Thaw frozen plasma (e.g., human, mouse, rat) from multiple donors at 37°C. It is recommended to use plasma containing an anticoagulant like heparin or EDTA.

2. Sample Preparation:

  • Prepare a stock solution of the hydrazone-linked bioconjugate in a suitable solvent.

  • Spike the plasma with the stock solution to the desired final concentration. The final solvent concentration should be minimized to avoid protein precipitation and effects on stability.

3. Incubation:

  • Incubate the plasma samples at 37°C.

  • At various time points, withdraw aliquots of the plasma sample.

4. Protein Precipitation:

  • To stop the reaction and remove plasma proteins, add a cold organic solvent (e.g., acetonitrile or methanol), often containing an internal standard for LC-MS analysis. A typical ratio is 3:1 or 4:1 (solvent:plasma).

  • Vortex the samples and then centrifuge at high speed to pellet the precipitated proteins.

5. Analysis of Supernatant:

  • Carefully collect the supernatant, which contains the intact bioconjugate and any released payload.

  • Analyze the supernatant by a sensitive and validated analytical method, such as LC-MS/MS, to quantify the amount of the intact bioconjugate and/or the released payload.

6. Data Analysis:

  • Determine the concentration of the intact bioconjugate at each time point.

  • Calculate the half-life of the bioconjugate in plasma as described in the buffer stability protocol.

Visualizations

Hydrazone_Hydrolysis cluster_0 Acid-Catalyzed Hydrolysis of Hydrazone Bond Hydrazone Hydrazone-Linked Bioconjugate ProtonatedHydrazone Protonated Hydrazone (Activated for Attack) Hydrazone->ProtonatedHydrazone + H⁺ (Acidic pH) Carbinolamine Carbinolamine Intermediate ProtonatedHydrazone->Carbinolamine + H₂O (Nucleophilic Attack) Products Cleavage Products: - Carbonyl Compound - Hydrazine Derivative Carbinolamine->Products C-N Bond Cleavage

Caption: Mechanism of acid-catalyzed hydrazone bond hydrolysis.

Stability_Workflow cluster_workflow Experimental Workflow for Hydrazone Stability Testing start Prepare Bioconjugate Stock Solution buffer_prep Prepare Buffers (pH 5.0, 6.5, 7.4) start->buffer_prep plasma_prep Prepare Plasma start->plasma_prep incubate_buffer Incubate in Buffers at 37°C buffer_prep->incubate_buffer incubate_plasma Incubate in Plasma at 37°C plasma_prep->incubate_plasma sample_buffer Withdraw Aliquots at Time Points incubate_buffer->sample_buffer sample_plasma Withdraw Aliquots at Time Points incubate_plasma->sample_plasma analysis Analyze by RP-HPLC or LC-MS/MS sample_buffer->analysis protein_precip Protein Precipitation (for plasma samples) sample_plasma->protein_precip protein_precip->analysis data_analysis Calculate Half-life (t½) analysis->data_analysis

Caption: Workflow for in vitro hydrazone stability testing.

Troubleshooting_Tree cluster_troubleshooting Troubleshooting Hydrazone Instability start Experiencing Premature Hydrazone Cleavage? instability_in Where is the instability observed? start->instability_in plasma In Plasma instability_in->plasma Plasma buffer In Acidic Buffer instability_in->buffer Buffer solution_plasma Increase Steric Hindrance Use Aromatic Aldehyde Consider Acylhydrazone plasma->solution_plasma solution_buffer Increase Stability: - Use Aromatic Aldehyde - Add Electron-Donating Groups Decrease Stability: - Use Aliphatic Aldehyde - Add Electron-Withdrawing Groups buffer->solution_buffer

Caption: Decision tree for troubleshooting hydrazone instability.

References

purification strategies for N3-PEG24-Hydrazide conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N3-PEG24-Hydrazide conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

This compound is a bifunctional linker used in bioconjugation. The hydrazide group reacts with aldehydes or ketones to form a hydrazone bond, a common method for conjugating molecules to antibodies or other proteins.[1][2] The azide group allows for subsequent "click chemistry" reactions, enabling the attachment of other molecules.[2] This linker is frequently utilized in the development of antibody-drug conjugates (ADCs) and other labeled biomolecules for research and therapeutic purposes.[1]

Q2: What are the optimal reaction conditions for conjugating this compound?

Hydrazone bond formation is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0.[3] This is because a mildly acidic pH protonates the carbonyl oxygen of the aldehyde or ketone, increasing its electrophilicity and facilitating the nucleophilic attack by the hydrazide. However, for biomolecules sensitive to low pH, the reaction can be performed at a neutral pH (7.0-7.4), though the reaction rate may be slower. A 5- to 20-fold molar excess of the hydrazide linker is often recommended.

Q3: How stable is the hydrazone bond formed during conjugation?

The hydrazone bond is generally stable at neutral pH but is susceptible to hydrolysis under acidic conditions. This pH-dependent stability can be advantageous for applications requiring the controlled release of a payload in an acidic environment, such as within cellular lysosomes.

Q4: What are the most effective methods for purifying this compound conjugates?

The purification of PEGylated molecules often yields a mixture of products. Several chromatographic techniques are effective for isolating the desired conjugate:

  • Size Exclusion Chromatography (SEC): This is a primary method for removing unreacted, low-molecular-weight by-products like excess this compound.

  • Ion Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein, enabling the separation of PEGylated and un-PEGylated forms, as well as positional isomers.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity and can serve as a valuable secondary purification or polishing step.

  • Reverse Phase Chromatography (RPC): RPC is effective for the analysis and purification of peptides and small proteins, and can be used to separate PEGylated conjugates.

Non-chromatographic methods like dialysis and tangential flow filtration (TFF) are also effective for removing unreacted linker, especially for larger sample volumes.

Troubleshooting Guides

Problem 1: Low or No Conjugate Formation
Potential Cause Recommended Solution
Incorrect pH of the reaction buffer. Optimize the reaction pH. For many hydrazone ligations, a mildly acidic buffer (pH 4.5-6.0) is optimal. If your biomolecule is sensitive to low pH, a neutral buffer (pH 7.0-7.4) can be used, but you may need to increase the reaction time or use a catalyst.
Low concentration of reactants. Increase the concentration of one or both reactants if feasible. The reaction rate is dependent on the concentration of both the hydrazide and the carbonyl compound.
Degradation of the hydrazide linker. Ensure proper storage of the this compound linker as per the manufacturer's instructions to prevent degradation.
Insufficient activation of the target molecule (aldehyde/ketone). If generating aldehyde groups on a glycoprotein via oxidation, ensure the sodium periodate is fresh and the reaction is carried out under optimal conditions (e.g., in the dark).

Troubleshooting Workflow for Low Conjugate Yield

start Low or No Conjugate Formation check_ph Verify Reaction pH (Optimal: 4.5-6.0) start->check_ph adjust_ph Adjust pH to Optimal Range check_ph->adjust_ph Incorrect check_conc Review Reactant Concentrations check_ph->check_conc Correct adjust_ph->check_conc increase_conc Increase Reactant Concentrations check_conc->increase_conc Too Low check_linker Assess Linker Integrity check_conc->check_linker Adequate increase_conc->check_linker new_linker Use Fresh This compound check_linker->new_linker Degraded check_activation Confirm Target Activation check_linker->check_activation Intact new_linker->check_activation optimize_activation Optimize Aldehyde Generation Step check_activation->optimize_activation Insufficient success Successful Conjugation check_activation->success Sufficient optimize_activation->success

Caption: Troubleshooting logic for low conjugate yield.

Problem 2: Poor Solubility or Precipitation of the Conjugate
Potential Cause Recommended Solution
Inherent properties of the conjugated molecule. While PEGylation generally increases solubility, the properties of the target molecule are a major factor. Consider modifying the buffer composition (e.g., adding solubilizing agents like arginine).
Aggregation during conjugation or purification. Perform conjugation and purification steps at optimal temperatures. Analyze for aggregates using Size Exclusion Chromatography (SEC).
Incorrect buffer conditions post-purification. Ensure the final buffer is appropriate for the conjugate's stability and solubility. Perform a buffer exchange into a well-characterized formulation buffer.

Troubleshooting Workflow for Poor Conjugate Solubility

start Poor Solubility or Precipitation check_buffer Evaluate Buffer Composition start->check_buffer modify_buffer Add Solubilizing Agents (e.g., Arginine) check_buffer->modify_buffer Suboptimal check_aggregation Analyze for Aggregates (e.g., SEC) check_buffer->check_aggregation Optimal modify_buffer->check_aggregation optimize_conditions Optimize Temperature and Handling Procedures check_aggregation->optimize_conditions Aggregates Present check_final_buffer Verify Final Formulation Buffer check_aggregation->check_final_buffer No Aggregates optimize_conditions->check_final_buffer buffer_exchange Perform Buffer Exchange to a Suitable Buffer check_final_buffer->buffer_exchange Inappropriate success Soluble Conjugate check_final_buffer->success Appropriate buffer_exchange->success

Caption: Troubleshooting logic for poor conjugate solubility.

Experimental Protocols

General Protocol for Hydrazone Ligation

This is a general protocol and may require optimization for your specific application.

  • Prepare the Carbonyl-Containing Molecule:

    • If your target is a glycoprotein, generate aldehyde groups by oxidizing the sugar moieties with sodium periodate.

    • If your target is a protein, aldehyde groups can be introduced through genetic engineering or chemical modification.

  • Dissolve the Reactants:

    • Dissolve the carbonyl-containing molecule in a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0).

    • Dissolve the this compound in the same buffer. A 5- to 20-fold molar excess of the hydrazide linker is often used.

  • Reaction:

    • Mix the two solutions and incubate at room temperature for 2-4 hours, or at 4°C overnight. The reaction can be monitored by SDS-PAGE or HPLC.

  • Purification:

    • Remove unreacted this compound and other byproducts by dialysis, diafiltration, or size exclusion chromatography.

    • Further purify the conjugate using ion exchange, hydrophobic interaction, or reverse phase chromatography as needed.

Experimental Workflow for this compound Conjugation and Purification

cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis prep_target Prepare Carbonyl-Containing Target Molecule reaction Mix Target and Linker Incubate (2-4h RT or O/N 4°C) prep_target->reaction prep_linker Dissolve this compound in Reaction Buffer prep_linker->reaction primary_purification Primary Purification (SEC, Dialysis, or TFF) Remove Excess Linker reaction->primary_purification secondary_purification Secondary Purification (Optional) (IEX, HIC, or RPC) Isolate Specific Conjugates primary_purification->secondary_purification analysis Characterize Final Conjugate (SDS-PAGE, HPLC, MS) secondary_purification->analysis

Caption: General experimental workflow for hydrazone ligation.

Quantitative Data Summary

The efficiency of purification can be assessed by monitoring the removal of unreacted PEG and the purity of the final conjugate. The following table provides a hypothetical comparison of different purification techniques.

Purification Method Typical Purity of Final Conjugate Key Advantages Key Disadvantages
Size Exclusion Chromatography (SEC) >95%Efficient removal of unreacted PEG and small molecules.Can be time-consuming for large volumes; potential for non-specific binding of hydrophobic conjugates.
Ion Exchange Chromatography (IEX) >98%High resolution; can separate positional isomers.Requires charge differences between the conjugate and impurities.
Hydrophobic Interaction Chromatography (HIC) >98% (often as a polishing step)Good for separating species with different degrees of PEGylation.Can have lower capacity; requires high salt concentrations.
Dialysis / Tangential Flow Filtration (TFF) >90% (for linker removal)Simple, scalable for large volumes.Does not separate different PEGylated species from the un-PEGylated protein.

References

Technical Support Center: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in CuAAC, and how can I avoid them?

A1: The most prevalent side reactions in CuAAC include oxidative homocoupling of alkynes (Glaser coupling), oxidative damage to sensitive biomolecules, reactions involving byproducts of ascorbate oxidation, formation of thiotriazoles with cysteine residues, and the formation of regioisomers in the absence of a copper catalyst.

To minimize these side reactions, it is crucial to optimize your reaction conditions. Key strategies include:

  • Deoxygenation: Removing dissolved oxygen from your reaction mixture by degassing solvents is critical to prevent the oxidation of the Cu(I) catalyst and the Glaser coupling side reaction.[1]

  • Use of Ligands: Employing a stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), protects the Cu(I) catalyst from oxidation and can reduce oxidative damage to biomolecules.[1][2]

  • Reducing Agents: While sodium ascorbate is a common reducing agent, its oxidation can lead to byproducts that react with proteins. Using fresh solutions and, in some cases, adding a scavenger like aminoguanidine can mitigate these effects.[1][2]

  • Reaction under Inert Atmosphere: For highly sensitive substrates, performing the reaction under an inert atmosphere (e.g., argon or nitrogen) provides the best protection against oxygen-mediated side reactions.

Q2: My protein/peptide is degrading or aggregating during the CuAAC reaction. What is the cause, and how can I prevent it?

A2: Protein and peptide degradation during CuAAC is often caused by reactive oxygen species (ROS) generated by the copper catalyst in the presence of a reducing agent like sodium ascorbate and oxygen. These ROS can lead to the oxidation of sensitive amino acid residues such as histidine, methionine, cysteine, and tyrosine. Aggregation can be a consequence of this oxidative damage or due to other factors like high protein concentration or suboptimal buffer conditions.

To prevent degradation and aggregation:

  • Use a Copper-Chelating Ligand: Ligands like THPTA are highly recommended for bioconjugation as they stabilize the Cu(I) oxidation state and protect biomolecules from oxidative damage. A ligand-to-copper ratio of 5:1 is often suggested.

  • Add a Scavenger: Aminoguanidine can be added to the reaction mixture to act as a scavenger for reactive byproducts of ascorbate oxidation that can covalently modify or crosslink proteins.

  • Optimize Reaction Conditions: Adjusting the pH, ionic strength, or temperature of the reaction can help minimize aggregation.

  • Work under Anaerobic Conditions: For particularly sensitive proteins, performing the reaction under an oxygen-free environment can significantly reduce oxidative damage.

Q3: I am observing a significant amount of alkyne homocoupling (Glaser coupling). How can I suppress this side reaction?

A3: Glaser coupling is an oxidative homocoupling of terminal alkynes that competes with the desired azide-alkyne cycloaddition. This side reaction is promoted by the presence of oxygen and Cu(II) ions.

Strategies to suppress Glaser coupling include:

  • Thoroughly Degas Solutions: Removing dissolved oxygen from all reaction components is a primary method to prevent this side reaction.

  • Use of a Reducing Agent: A sufficient excess of a reducing agent like sodium ascorbate helps to maintain the copper in its active Cu(I) state and reduces any generated Cu(II), thus disfavoring the Glaser coupling pathway.

  • Employ a Stabilizing Ligand: Ligands that stabilize Cu(I) can also help to minimize the formation of Cu(II) and thus reduce the extent of Glaser coupling.

Q4: My reaction is not proceeding to completion, or the yield is very low. What are the potential causes and troubleshooting steps?

A4: Low or no product yield can stem from several factors:

  • Catalyst Inactivation: The active Cu(I) catalyst may have been oxidized to the inactive Cu(II) state. Ensure you are using fresh reducing agent and deoxygenated solvents. The use of a stabilizing ligand is also crucial.

  • Poor Substrate Solubility: If your azide or alkyne is not fully dissolved, the reaction will be slow or incomplete. Consider using a co-solvent like DMSO or DMF (up to 10%) to improve solubility.

  • Inhibitory Buffer Components: Buffers containing high concentrations of chelators (like EDTA), strong bases, or thiols can interfere with the copper catalyst.

  • Incorrect Reagent Stoichiometry: Ensure you are using the correct concentrations and ratios of your reactants, catalyst, ligand, and reducing agent.

A logical workflow for troubleshooting low yield is presented below:

TroubleshootingWorkflow Troubleshooting Low CuAAC Yield start Low or No Product Yield check_reagents Check Reagent Quality and Concentration start->check_reagents check_catalyst Evaluate Catalyst Activity start->check_catalyst check_conditions Assess Reaction Conditions start->check_conditions check_substrate Investigate Substrate Issues start->check_substrate solution_reagents Use fresh reagents Optimize concentrations check_reagents->solution_reagents solution_catalyst Use fresh reducing agent Add stabilizing ligand (e.g., THPTA) Degas solutions check_catalyst->solution_catalyst solution_conditions Optimize solvent (co-solvents like DMSO) Check buffer compatibility (avoid chelators) Adjust temperature check_conditions->solution_conditions solution_substrate Confirm substrate structure and purity Improve solubility check_substrate->solution_substrate

Caption: A workflow for troubleshooting low-yield CuAAC reactions.

Troubleshooting Guides

Issue 1: Oxidative Damage to Proteins/Peptides
  • Symptom: Loss of biological activity, unexpected peaks in mass spectrometry analysis corresponding to oxidized amino acids (+16 Da for oxidation), protein aggregation or precipitation.

  • Cause: Generation of reactive oxygen species (ROS) by the Cu(I)/ascorbate system in the presence of oxygen.

  • Solutions:

    • Incorporate a Stabilizing Ligand: Use a water-soluble ligand like THPTA at a 5:1 ratio to copper. This protects the copper from oxidation and shields the biomolecule.

    • Add a Scavenger: Include aminoguanidine (typically at 5 mM) in the reaction mixture to trap reactive byproducts of ascorbate oxidation.

    • Degas All Solutions: Thoroughly degas all buffers and reagent solutions to minimize the presence of oxygen.

    • Work Under an Inert Atmosphere: For extremely sensitive biomolecules, perform the entire reaction in a glovebox under an argon or nitrogen atmosphere.

    • Use an Alternative Reducing Agent: In some cases, hydroxylamine can be used as a reducing agent instead of ascorbate.

Issue 2: Formation of Alkyne Homodimers (Glaser Coupling)
  • Symptom: A significant byproduct is observed in your analysis (e.g., HPLC, LC-MS) with a mass corresponding to double the alkyne starting material minus two protons.

  • Cause: Oxidative coupling of the terminal alkyne, catalyzed by Cu(II) in the presence of oxygen. This side reaction consumes your alkyne and reduces the yield of the desired triazole product.

  • Solutions:

    • Rigorous Deoxygenation: This is the most critical step. Sparge all solutions with an inert gas (argon or nitrogen) and maintain an inert atmosphere over the reaction.

    • Ensure Sufficient Reducing Agent: Use a fresh solution of sodium ascorbate in sufficient excess to maintain the copper in the Cu(I) state.

    • Order of Addition: A recommended order of addition is to first mix the CuSO₄ with the ligand, add this to the azide and alkyne substrates, and finally initiate the reaction by adding the sodium ascorbate.

Issue 3: Reaction with Cysteine Thiols
  • Symptom: In proteins containing free cysteine residues, you may observe unexpected adducts, leading to heterogeneity in your final product. This can manifest as additional peaks in LC-MS analysis.

  • Cause: The high reactivity of free cysteine thiols can lead to the formation of thiotriazole adducts in a copper-catalyzed reaction involving the azide and alkyne.

  • Solutions:

    • Cysteine Blocking: If the free cysteine is not the intended site of conjugation, consider blocking it with a thiol-reactive reagent like N-ethylmaleimide (NEM) prior to the CuAAC reaction.

    • Use of Excess Ligand: Using an accelerating ligand can sometimes help to favor the desired CuAAC reaction over side reactions with thiols.

    • Addition of Sacrificial Thiols: In some cases, adding a small amount of a sacrificial thiol like glutathione (up to 1 mM) can help protect the protein's cysteine residues, although this may also inhibit the catalyst.

Quantitative Data on Side Reactions

The extent of side reactions is highly dependent on the specific reaction conditions. The following tables provide a summary of quantitative data from the literature to illustrate the impact of different parameters.

Table 1: Effect of Ligand on Oxidative Damage to a Histidine Derivative

Ligand:Cu RatioOxidative Loss of N-benzoylhistidine (90 min)Oxidative Loss of N-benzoylhistidine (20 h)
0:1 (No Ligand)~16%~65%
2:1 (THPTA)0%~15%
5:1 (THPTA)0%<5%

Data summarized from a study on the oxidation of N-benzoylhistidine in the presence of 0.5 mM CuSO₄ and 5 mM ascorbate.

Table 2: Formation of Common Side Products Under Various Conditions

Side ReactionConditionApproximate Yield of Side Product
Glaser CouplingATRP of alkyne-functional polymers, exposure to air post-polymerizationUp to 20%
1,5-RegioisomerThermal (uncatalyzed) azide-alkyne cycloaddition~50% (often a 1:1 mixture with the 1,4-isomer)
Oxidative DamageCuAAC on peptides without ligandSignificant oxidation of susceptible amino acids (e.g., His, Met, Cys)
Thiotriazole FormationCuAAC in the presence of free thiolsCan be a major byproduct, leading to false positives in proteomics

Experimental Protocols

Protocol 1: General CuAAC for Bioconjugation with a Sensitive Protein

This protocol is designed to minimize oxidative damage and other side reactions.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4)

  • Azide-containing molecule (e.g., a fluorescent probe)

  • Copper(II) sulfate (CuSO₄) stock solution (20 mM in water)

  • THPTA stock solution (50 mM in water)

  • Sodium ascorbate stock solution (100 mM in water, prepare fresh )

  • Aminoguanidine hydrochloride stock solution (100 mM in water)

  • Deoxygenated water and buffers

Methodology:

  • Preparation:

    • Prepare all solutions using deoxygenated water/buffers.

    • In a microcentrifuge tube, combine the alkyne-modified protein and the azide-containing molecule in the desired buffer. A typical final protein concentration is 10-100 µM, with the azide in 2-10 fold molar excess.

  • Catalyst Premix:

    • In a separate tube, prepare a premix of the catalyst by adding the required volume of CuSO₄ stock solution to the THPTA stock solution to achieve a final ligand-to-copper ratio of 5:1. For example, for a final reaction volume of 500 µL with a final CuSO₄ concentration of 100 µM, you would mix 2.5 µL of 20 mM CuSO₄ with 5 µL of 50 mM THPTA.

  • Reaction Assembly (Order of Addition is Critical):

    • Add the catalyst premix to the solution containing the protein and azide.

    • Add the aminoguanidine stock solution to a final concentration of 5 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM.

  • Incubation:

    • Gently mix the reaction by inverting the tube. Avoid vigorous vortexing.

    • Incubate at room temperature for 1-4 hours, or overnight at 4°C for sensitive proteins. Protect the reaction from light if using a fluorescent probe.

  • Purification:

    • Remove the copper catalyst and excess reagents by a suitable method such as size-exclusion chromatography, dialysis against a buffer containing a chelating agent like EDTA, or using a copper-scavenging resin.

CuAAC_Protocol Optimized CuAAC Protocol Workflow prep 1. Prepare and Degas Solutions (Protein, Azide, Buffers) premix 2. Prepare Catalyst Premix (CuSO4 + THPTA) assemble 3. Assemble Reaction - Add premix to protein/azide - Add Aminoguanidine - Initiate with Ascorbate premix->assemble incubate 4. Incubate (Room Temp or 4°C) assemble->incubate purify 5. Purify Product (e.g., SEC, Dialysis) incubate->purify

Caption: A workflow for an optimized CuAAC protocol.

Protocol 2: HPLC Monitoring of a CuAAC Reaction

Purpose: To quantify the consumption of starting materials and the formation of the product and any major byproducts over time.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reverse-phase C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Reaction aliquots quenched at various time points (e.g., by adding EDTA)

Methodology:

  • Sample Preparation: At each time point (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture and quench it by diluting into a solution containing EDTA to chelate the copper and stop the reaction.

  • HPLC Analysis:

    • Inject the quenched aliquot onto the C18 column.

    • Elute with a linear gradient of Mobile Phase B (e.g., 5% to 95% over 20-30 minutes).

    • Monitor the absorbance at a wavelength where the starting materials and product have good chromophores (e.g., 220 nm for peptides, or a specific wavelength for a chromophoric azide or alkyne).

  • Data Analysis:

    • Identify the peaks corresponding to the azide starting material, alkyne starting material, and the triazole product based on their retention times (determined by running standards of each).

    • Integrate the peak areas to determine the relative amounts of each species at each time point.

    • Plot the percentage of product formation and starting material consumption as a function of time to determine the reaction kinetics and final conversion.

Protocol 3: LC-MS Analysis of Protein Oxidation

Purpose: To identify and quantify oxidative modifications on a protein after a CuAAC reaction.

Methodology:

  • Sample Preparation:

    • After the CuAAC reaction and purification to remove reaction components, subject the protein to standard proteomics sample preparation, including reduction, alkylation, and enzymatic digestion (e.g., with trypsin).

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS1 scans (for peptide mass detection) and MS/MS scans (for peptide sequencing and modification site localization).

  • Data Analysis:

    • Use a proteomics software suite to search the acquired MS/MS data against the sequence of the target protein.

    • Include variable modifications in your search parameters for the expected oxidative modifications, such as oxidation of methionine and histidine (+15.99 Da).

    • The software will identify peptides containing these modifications and provide information on the specific residues that are oxidized.

    • Relative quantification of oxidized versus non-oxidized peptides can be performed by comparing the peak areas of their respective extracted ion chromatograms (XICs).

This technical support center provides a starting point for troubleshooting and optimizing your CuAAC reactions. For specific applications, further optimization of the provided protocols may be necessary.

References

Validation & Comparative

The Impact of PEG Linker Length on PROTAC Efficacy: A Comparative Analysis of N3-PEG24-Hydrazide and Shorter Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the critical role of polyethylene glycol (PEG) linker length in the efficacy of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative analysis of long-chain PEG linkers, exemplified by N3-PEG24-Hydrazide, versus shorter PEG linkers, supported by experimental data and detailed methodologies.

In the landscape of targeted protein degradation, the linker component of a PROTAC is a pivotal determinant of its success. It is now well-established that the length and composition of the linker profoundly influence the formation and stability of the ternary complex, ultimately dictating the potency and efficacy of the degrader. Polyethylene glycol (PEG) chains are among the most utilized linkers due to their hydrophilicity, biocompatibility, and tunable length. This guide delves into the comparative efficacy of PROTACs employing a long this compound linker versus those with shorter PEG chains, offering valuable insights for the rational design of next-generation protein degraders.

The Double-Edged Sword of Linker Length

The length of the PEG linker is not merely a spacer but an active modulator of PROTAC function. An optimal linker length is crucial for facilitating the productive assembly of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase. A linker that is too short can introduce steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase. Conversely, an excessively long linker may lead to a decrease in efficacy due to an increased entropic penalty upon binding and a potentially less stable ternary complex. The ideal linker length is highly dependent on the specific target protein and the E3 ligase being recruited.

Comparative Efficacy: Long vs. Short PEG Linkers

Table 1: Comparative Degradation Efficacy of BRD4-Targeting PROTACs with Varying PEG Linker Lengths

PROTAC LinkerTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Reference
PEG2BRD4VHL>1000<20
PEG3BRD4VHL~50-100~80-90
PEG4BRD4VHL~20-50>95
PEG5BRD4VHL~15>98
PEG8BRD4CRBN<1~95
Long Alkyl/Ether (21 atoms)TBK1VHL396
Long PEG (e.g., PEG12-PEG24)General TrendVariousVariableVariable

Note: The data presented is a synthesized representation from multiple sources to illustrate the trend of linker length dependency. Absolute values can vary based on the specific chemical matter of the warhead and E3 ligase ligand, as well as the experimental conditions.

The data consistently shows that for a given target and E3 ligase pair, there is an optimal linker length. For BRD4 degradation mediated by VHL, a PEG4 or PEG5 linker appears to be more effective than a very short PEG2 linker. Studies on other targets, such as TANK-Binding Kinase 1 (TBK1), have shown that longer linkers (e.g., a 21-atom alkyl/ether chain) can be highly potent. While excessively long linkers like PEG24 may provide greater flexibility, they can also introduce unfavorable physicochemical properties and may not always lead to improved degradation, highlighting the necessity for empirical optimization for each new PROTAC system.

Experimental Protocols

To aid researchers in the evaluation of PROTACs with varying linker lengths, detailed protocols for key experiments are provided below.

Protocol 1: Quantitative Western Blot for Determination of DC50 and Dmax

This protocol is a standard method to quantify the degradation of a target protein following PROTAC treatment.

1. Cell Culture and Treatment:

  • Seed a human cell line expressing the target protein (e.g., MCF7 for Estrogen Receptor, HeLa for BET proteins) in 6-well plates and allow them to adhere overnight.
  • Treat the cells with a serial dilution of the PROTACs (typically ranging from 0.1 nM to 10 µM) for a predetermined duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

4. SDS-PAGE and Western Blotting:

  • Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
  • Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
  • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.
  • Normalize the target protein band intensity to the corresponding loading control.
  • Calculate the percentage of protein degradation relative to the vehicle-treated control.
  • Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Protocol 2: Ternary Complex Formation Assay (e.g., using NanoBRET™)

This assay measures the formation of the PROTAC-induced ternary complex in live cells.

1. Cell Preparation:

  • Use a cell line that has been engineered to express the target protein fused to a NanoLuciferase (NanoLuc®) tag and the E3 ligase fused to a HaloTag®.

2. Assay Setup:

  • Plate the engineered cells in a 96-well plate.
  • Add the HaloTag® ligand labeled with a fluorescent reporter.
  • Add the PROTACs at various concentrations.

3. Measurement:

  • Add the NanoLuc® substrate.
  • Measure the bioluminescence resonance energy transfer (BRET) signal, which is generated when the NanoLuc®-tagged target protein and the fluorescently labeled HaloTag®-E3 ligase are brought into close proximity by the PROTAC.

4. Data Analysis:

  • The intensity of the BRET signal is proportional to the amount of ternary complex formed. Plot the BRET signal against the PROTAC concentration to assess the efficiency of ternary complex formation.

Visualizing the Process: Signaling Pathways and Workflows

To further clarify the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (e.g., BRD4) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation Proteasome->Degradation Recycling PROTAC Recycling Degradation->Recycling Recycling->PROTAC Experimental_Workflow cluster_workflow PROTAC Efficacy Evaluation Workflow start Start: Synthesize PROTACs (Varying PEG Linker Lengths) cell_culture Cell Culture and Treatment with PROTAC Series start->cell_culture lysis Cell Lysis and Protein Quantification cell_culture->lysis ternary_complex_assay Ternary Complex Formation Assay (e.g., NanoBRET) cell_culture->ternary_complex_assay western_blot Quantitative Western Blot lysis->western_blot data_analysis Data Analysis: Determine DC50 and Dmax western_blot->data_analysis ternary_complex_assay->data_analysis comparison Compare Efficacy of Different Linker Lengths data_analysis->comparison conclusion Conclusion: Identify Optimal Linker comparison->conclusion

A Comparative Analysis of Hydrazone and Oxime Ligation for Stable Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a ligation chemistry is paramount in the field of bioconjugation, directly influencing the stability, efficacy, and ultimate success of protein-drug conjugates, therapeutic proteins, and other functionalized biomolecules. Among the array of bioorthogonal reactions, hydrazone and oxime ligations, both involving the reaction of a carbonyl group with a hydrazine or an alkoxyamine respectively, are frequently employed. This guide provides an in-depth comparison of the stability of these two linkages, supported by quantitative data and detailed experimental protocols to inform the rational design of bioconjugates.

Executive Summary

Oxime linkages generally exhibit superior hydrolytic stability compared to hydrazone linkages, particularly under physiological and acidic conditions. The rate of hydrolysis for oxime bonds is significantly lower, making them the preferred choice for applications requiring long-term stability in vivo. However, the inherent lability of hydrazone bonds can be strategically exploited for controlled-release applications, such as pH-sensitive drug delivery systems. The choice between these two ligation strategies is therefore contingent upon the specific stability requirements of the bioconjugate.

Quantitative Comparison of Hydrolytic Stability

The stability of hydrazone and oxime linkages is critically dependent on pH. Acidic conditions catalyze the hydrolysis of both bonds, though to different extents. The following tables summarize quantitative data on the hydrolysis rates and half-lives of isostructural hydrazone and oxime conjugates.

Table 1: First-Order Rate Constants for Hydrolysis of Isostructural Conjugates at 37 °C [1][2]

Conjugate TypepH 5.0 (k, s⁻¹)pH 7.0 (k, s⁻¹)pH 9.0 (k, s⁻¹)
Methylhydrazone1.1 x 10⁻⁴1.1 x 10⁻⁶1.1 x 10⁻⁸
Acetylhydrazone5.6 x 10⁻⁵5.6 x 10⁻⁷5.6 x 10⁻⁹
Semicarbazone2.8 x 10⁻⁵2.8 x 10⁻⁷2.8 x 10⁻⁹
Oxime 1.8 x 10⁻⁷ 1.8 x 10⁻⁹ 1.8 x 10⁻¹¹

Table 2: Half-Lives (t₁/₂) of Isostructural Conjugates at 37 °C [1][2]

Conjugate TypepH 5.0pH 7.0pH 9.0
Methylhydrazone~1.7 hours~7.2 days~2 years
Acetylhydrazone~3.4 hours~14.5 days~4 years
Semicarbazone~6.8 hours~29 days~8 years
Oxime ~44.6 days ~12.3 years ~1230 years

Note: These values are derived from model systems and may vary depending on the specific molecular context of the bioconjugate.

Factors Influencing Stability

Several factors beyond pH can influence the stability of hydrazone and oxime linkages:

  • Structure of the Carbonyl Precursor: Hydrazones and oximes derived from ketones are generally more stable than those derived from aldehydes due to steric hindrance and electronic effects.

  • Substitution on the Hydrazine/Alkoxyamine: Electron-withdrawing groups on the hydrazine or alkoxyamine can decrease the stability of the resulting linkage.

  • Temperature: Higher temperatures accelerate the rate of hydrolysis for both linkages.

  • Plasma/Serum Stability: Some studies have shown that hydrazones can be susceptible to hydrolysis by components present in plasma, a factor to consider for in vivo applications.

Experimental Protocols

Detailed methodologies for performing hydrazone and oxime ligations and assessing their stability are crucial for reproducible research.

Protocol 1: General Procedure for Hydrazone Ligation of a Protein

Materials:

  • Aldehyde- or ketone-modified protein (e.g., 1 mg/mL in PBS, pH 7.4)

  • Hydrazide-functionalized molecule (e.g., drug, dye) (10-20 fold molar excess over the protein)

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0-7.4

  • Aniline (optional catalyst, 10-100 mM)

  • Quenching reagent (e.g., excess acetone or a scavenger resin)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Dissolve the aldehyde/ketone-modified protein in the Reaction Buffer to the desired concentration.

  • Add the hydrazide-functionalized molecule to the protein solution.

  • If using a catalyst, add aniline to the reaction mixture.

  • Incubate the reaction at room temperature or 37°C for 2-24 hours, with gentle mixing. The reaction progress can be monitored by techniques such as SDS-PAGE, mass spectrometry, or HPLC.

  • Once the reaction is complete, quench any unreacted hydrazide by adding an excess of a quenching reagent.

  • Purify the resulting hydrazone-linked bioconjugate using an appropriate purification method to remove excess reagents and byproducts.

  • Characterize the final conjugate for purity, concentration, and degree of labeling.

Protocol 2: General Procedure for Oxime Ligation of a Protein

Materials:

  • Aldehyde- or ketone-modified protein (e.g., 1 mg/mL in PBS, pH 7.4)

  • Aminooxy-functionalized molecule (e.g., drug, dye) (10-20 fold molar excess over the protein)

  • Reaction Buffer: 100 mM Sodium Acetate, pH 4.5-5.5 (for uncatalyzed reactions) or 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0 (for catalyzed reactions)

  • Aniline or p-phenylenediamine (catalyst, 10-100 mM for reactions at neutral pH)

  • Quenching reagent (e.g., excess hydroxylamine)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Dissolve the aldehyde/ketone-modified protein in the appropriate Reaction Buffer.

  • Add the aminooxy-functionalized molecule to the protein solution.

  • If performing the reaction at neutral pH, add the catalyst.

  • Incubate the reaction at room temperature or 37°C for 4-48 hours. Monitor the reaction progress.

  • Quench the reaction by adding an excess of a quenching reagent.

  • Purify the oxime-linked bioconjugate.

  • Characterize the final product.

Protocol 3: Stability Assessment by ¹H NMR Spectroscopy

Materials:

  • Purified bioconjugate (hydrazone or oxime-linked)

  • Deuterated buffers (e.g., phosphate or acetate buffers in D₂O) at various pD values (pD = pH + 0.4)

  • NMR spectrometer

  • Internal standard (optional, for quantification)

Procedure:

  • Dissolve a known concentration of the bioconjugate in the deuterated buffer of the desired pD.

  • Acquire a ¹H NMR spectrum at time zero (t=0).

  • Incubate the sample at a constant temperature (e.g., 37°C).

  • Acquire subsequent ¹H NMR spectra at regular time intervals.

  • Monitor the decrease in the intensity of a characteristic proton signal of the conjugate and the corresponding increase in the signal of the hydrolyzed product.

  • Calculate the first-order rate constant (k) for hydrolysis by plotting the natural logarithm of the conjugate concentration versus time. The half-life (t₁/₂) can be calculated using the equation: t₁/₂ = ln(2)/k.

Visualizing the Chemistry and Workflow

To further clarify the processes involved, the following diagrams illustrate the chemical reactions and a typical experimental workflow.

Hydrazone_Oxime_Ligation cluster_reactants Reactants cluster_products Products cluster_conditions Reaction Conditions Carbonyl Carbonyl (Aldehyde/Ketone) Hydrazone Hydrazone Linkage Carbonyl->Hydrazone Hydrazone Ligation Oxime Oxime Linkage Carbonyl->Oxime Oxime Ligation Hydrazine Hydrazine (R-NH-NH₂) Hydrazine->Hydrazone Alkoxyamine Alkoxyamine (R-O-NH₂) Alkoxyamine->Oxime pH_H pH ~6.0-7.4 pH_O pH ~4.5-5.5 (uncatalyzed) pH ~7.0 (catalyzed) Catalyst Catalyst (e.g., Aniline)

Caption: Chemical reactions of hydrazone and oxime ligation.

Stability_Workflow cluster_prep Bioconjugate Preparation cluster_stability Stability Assay cluster_comparison Comparative Analysis Ligation Hydrazone or Oxime Ligation Reaction Purification Purification (e.g., SEC, Dialysis) Ligation->Purification Characterization Initial Characterization (MS, HPLC) Purification->Characterization Incubation Incubate at controlled pH and Temperature Characterization->Incubation Monitoring Monitor Hydrolysis (e.g., NMR, HPLC) Incubation->Monitoring Data_Analysis Data Analysis (Rate Constant, Half-life) Monitoring->Data_Analysis Compare Compare Stability Data of Hydrazone vs. Oxime Data_Analysis->Compare

Caption: Experimental workflow for comparing bioconjugate stability.

Conclusion

The choice between hydrazone and oxime ligation is a critical design parameter in the development of bioconjugates. Oxime linkages offer superior stability, making them suitable for applications requiring long-term integrity in biological environments. Conversely, the tunable lability of hydrazone bonds can be harnessed for controlled-release strategies. A thorough understanding of the factors influencing the stability of these linkages, coupled with robust experimental validation, is essential for the successful development of novel and effective bioconjugates.

References

A Comparative Guide to N3-PEG24-Hydrazide Conjugate Activity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy of an Antibody-Drug Conjugate (ADC) is critically dependent on the linker connecting the antibody to the cytotoxic payload. The linker's stability in circulation and its cleavage mechanism at the target site are paramount for therapeutic success. This guide provides an objective comparison of the N3-PEG24-Hydrazide linker, a pH-sensitive cleavable linker, with two other widely used linker technologies: the enzymatically cleavable Val-Cit linker and the non-cleavable SMCC linker. The comparison is based on their performance in key cell-based assays, supported by experimental data from various studies.

Introduction to Linker Technologies

This compound is a heterobifunctional linker featuring an azide (N3) group for click chemistry-based conjugation and a hydrazide group that forms a pH-sensitive hydrazone bond with a carbonyl group on a payload. The 24-unit polyethylene glycol (PEG) spacer enhances solubility and stability. This linker is designed to be stable at physiological pH (~7.4) and to release its payload in the acidic environment of endosomes and lysosomes (pH 4.5-6.5) following internalization into the target cell.

In contrast, the Val-Cit linker (valine-citrulline) is a dipeptide-based linker that is cleaved by specific lysosomal proteases, such as cathepsin B, which are often overexpressed in tumor cells. This enzymatic cleavage releases the payload intracellularly.

The SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker is a non-cleavable linker that forms a stable thioether bond with the antibody. The release of the payload from an ADC with a non-cleavable linker relies on the complete proteolytic degradation of the antibody backbone within the lysosome.

Comparative Data Presentation

The following tables summarize quantitative data from various studies, comparing the performance of ADCs constructed with these different linker technologies. It is important to note that these data are compiled from different experiments and should be considered illustrative of the general performance characteristics of each linker type.

Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers
Linker TypeAntibody-PayloadTarget Cell LineIC50 (pM)Reference
β-galactosidase-cleavableTrastuzumab-MMAESKBR3 (HER2+)8.8[1]
Val-CitTrastuzumab-MMAESKBR3 (HER2+)14.3[1]
Sulfatase-cleavableTrastuzumab-PayloadHER2+ cells61 and 111[1]
Non-cleavableTrastuzumab-PayloadHER2+ cells609[1]

Lower IC50 values indicate higher potency.

Table 2: Plasma Stability of Different Linker-Payload Conjugates
Linker TypeStability Metric (Half-life, t1/2)SpeciesReference
Phenylketone-derived hydrazone~2 daysHuman and mouse plasma[1]
Carbonate36 hoursNot specified
Silyl ether-based acid-cleavable>7 daysHuman plasma
Sulfatase-cleavable>7 daysMouse plasma
Val-Cit>100 times more stable than hydrazoneHuman plasma

Signaling Pathways and Experimental Workflows

Mechanism of Action for Different ADC Linkers

The diagram below illustrates the distinct intracellular trafficking and payload release mechanisms for ADCs with this compound (Hydrazone), Val-Cit, and SMCC linkers.

ADC_Mechanism cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular Space cluster_endosome Endosome (pH 5.5-6.5) cluster_lysosome Lysosome (pH 4.5-5.0) cluster_downstream Downstream Effects ADC Antibody-Drug Conjugate Receptor Tumor Cell Receptor ADC->Receptor Binding Endosome_ADC ADC in Endosome Receptor->Endosome_ADC Internalization Hydrazone_cleavage Hydrazone Linker Cleavage (pH-mediated) Endosome_ADC->Hydrazone_cleavage Acidification Lysosome_ADC ADC in Lysosome Endosome_ADC->Lysosome_ADC Trafficking Payload_Hydrazone Released Payload Hydrazone_cleavage->Payload_Hydrazone ValCit_cleavage Val-Cit Linker Cleavage (Cathepsin B) Lysosome_ADC->ValCit_cleavage SMCC_degradation Antibody Degradation (Non-cleavable SMCC) Lysosome_ADC->SMCC_degradation Payload_ValCit Released Payload ValCit_cleavage->Payload_ValCit Payload_SMCC Released Payload (with linker & amino acid remnant) SMCC_degradation->Payload_SMCC Target Intracellular Target (e.g., Microtubules, DNA) Payload_Hydrazone->Target Bystander_Effect Bystander Killing (Membrane Permeable Payload) Payload_Hydrazone->Bystander_Effect Payload_ValCit->Target Payload_ValCit->Bystander_Effect Payload_SMCC->Target Apoptosis Apoptosis Target->Apoptosis

Caption: Intracellular pathways of ADCs with different linkers.

Experimental Workflow for In Vitro Cytotoxicity Assay (MTT Assay)

This workflow outlines the key steps for determining the IC50 value of an ADC.

Cytotoxicity_Workflow cluster_setup Assay Setup cluster_treatment ADC Treatment cluster_readout Data Acquisition & Analysis A Seed target cells in 96-well plate B Allow cells to adhere (overnight) A->B D Add ADC dilutions to cells B->D C Prepare serial dilutions of ADC C->D E Incubate for 48-144 hours D->E F Add MTT reagent E->F G Incubate (1-4 hours) F->G H Add solubilization solution (e.g., SDS-HCl) G->H I Read absorbance at 570 nm H->I J Calculate % viability and plot dose-response curve I->J K Determine IC50 value J->K

Caption: Workflow for the MTT-based cytotoxicity assay.

Detailed Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the ADC's potency.

Materials:

  • Target cancer cell line (e.g., SK-BR-3 for HER2-targeted ADCs)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • ADC constructs (this compound, Val-Cit, SMCC) and unconjugated antibody control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.

  • Prepare serial dilutions of the ADCs and control antibody in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the ADC dilutions. Include wells with medium only as a blank control and cells with medium as an untreated control.

  • Incubate the plate for a period equivalent to several cell doubling times (typically 72-120 hours).

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Antibody Internalization Assay (Flow Cytometry)

This assay quantifies the amount of ADC internalized by target cells over time.

Materials:

  • Target cancer cell line

  • ADC constructs and isotype control antibody

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-human IgG)

  • Trypsin-EDTA

  • FACS buffer (e.g., PBS with 1% BSA)

  • Propidium Iodide (PI) or other viability dye

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and grow to ~80% confluency.

  • Treat the cells with the ADC or isotype control at a fixed concentration (e.g., 10 µg/mL) for various time points (e.g., 0, 1, 4, 24 hours) at 37°C. A 4°C control should be included to measure surface binding without internalization.

  • At each time point, wash the cells with cold PBS and detach them using trypsin-EDTA.

  • Resuspend the cells in FACS buffer.

  • To distinguish between surface-bound and internalized ADC, one can either use an acid wash (e.g., glycine-HCl, pH 2.5) to strip surface-bound antibody or a quenching secondary antibody that cannot enter the cell.

  • For total antibody detection (surface + internalized), directly stain the cells with the fluorescently labeled secondary antibody for 30-60 minutes on ice.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in FACS buffer containing a viability dye like PI.

  • Analyze the cells using a flow cytometer, gating on the live cell population.

  • The geometric mean fluorescence intensity (MFI) of the fluorescent signal is used to quantify the amount of internalized ADC.

Bystander Killing Assay (Co-culture Method)

This assay assesses the ability of a payload released from target cells to kill neighboring antigen-negative cells.

Materials:

  • Antigen-positive (Ag+) target cell line

  • Antigen-negative (Ag-) bystander cell line, stably expressing a fluorescent protein (e.g., GFP)

  • Complete cell culture medium

  • 96-well plates

  • ADC constructs

  • Flow cytometer or high-content imaging system

Procedure:

  • Seed a co-culture of Ag+ and Ag- GFP-expressing cells in a 96-well plate. The ratio of the two cell types can be varied (e.g., 1:1, 1:3). Include monoculture controls for both cell lines.

  • Allow the cells to adhere overnight.

  • Treat the cells with serial dilutions of the ADC. Include an ADC targeting a different antigen as a negative control.

  • Incubate the plate for 72-120 hours.

  • Harvest the cells from each well.

  • Analyze the cell populations by flow cytometry.

  • Gate on the GFP-positive (Ag-) and GFP-negative (Ag+) populations.

  • Within the GFP-positive gate, determine the percentage of viable and apoptotic/dead cells (e.g., by using Annexin V/PI staining).

  • A significant increase in the death of Ag- cells in the co-culture compared to the Ag- monoculture indicates a bystander effect. The results can be used to calculate an IC50 for the bystander killing.

References

Assessing the In Vivo Stability of N3-PEG24-Hydrazide Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The in vivo stability of the linker is a critical determinant of the therapeutic index of antibody-drug conjugates (ADCs). Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and reduced efficacy. Conversely, a linker that is too stable may not efficiently release the cytotoxic payload within the target cell. This guide provides a comparative analysis of the in vivo stability of N3-PEG24-Hydrazide linkers against other commonly used linker technologies, supported by experimental data and detailed protocols for assessment.

This compound Linker: An Overview

The this compound linker is a heterobifunctional linker featuring a terminal azide (N3) group and a hydrazide moiety, separated by a 24-unit polyethylene glycol (PEG) spacer. The azide group allows for "click" chemistry, a highly efficient and specific conjugation method, while the hydrazide group reacts with carbonyl groups (aldehydes and ketones) to form a hydrazone bond. The PEG spacer enhances hydrophilicity, which can improve the pharmacokinetic properties of the ADC.[1]

The stability of the resulting hydrazone bond is pH-dependent. It is relatively stable at the physiological pH of blood (approximately 7.4) but is susceptible to hydrolysis under the acidic conditions found in endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) of target cells.[2] This pH sensitivity is the intended mechanism for intracellular drug release.

Comparative In Vivo Stability of Linkers

The in vivo stability of a linker is often expressed as its half-life in plasma. The following table summarizes available data for different linker types, providing a comparative perspective on their stability in circulation.

Linker TypeCleavage MechanismReported In Vivo/Plasma Half-life (t½)Key Characteristics
Hydrazone (General) Acid-catalyzed hydrolysis~2 days in human and mouse plasma[3][4]pH-sensitive cleavage in acidic intracellular compartments. Susceptible to premature hydrolysis in circulation.[2]
Valine-Citrulline (VC) Enzymatic (Cathepsin B)~6 days in mice, ~9.6 days in cynomolgus monkeysHigh stability in plasma, efficient cleavage by lysosomal proteases. Considered a highly stable cleavable linker.
Disulfide ReductionVariable, can be engineered for greater stabilityCleaved by reducing agents like glutathione, which are more concentrated inside cells. Stability can be modulated by steric hindrance.
Tandem-Cleavage Sequential EnzymaticSignificantly more stable than single-cleavage linkersRequires two enzymatic steps for payload release, enhancing plasma stability.
Non-cleavable (e.g., SMCC) Proteolytic degradation of the antibodyGenerally the most stable in circulationReleases the payload along with an amino acid residue after the antibody is degraded in the lysosome.

Experimental Protocols for Assessing In Vivo Stability

A thorough assessment of linker stability involves both in vitro and in vivo studies.

In Vitro Plasma Stability Assay

This assay provides an initial assessment of linker stability in a biologically relevant matrix.

Objective: To determine the rate of drug-linker cleavage in plasma.

Materials:

  • Antibody-drug conjugate (ADC) with this compound linker

  • Control ADC with a known stable linker (e.g., non-cleavable)

  • Plasma from relevant species (e.g., human, mouse, rat) with anticoagulant (e.g., EDTA, heparin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Analytical instruments (e.g., LC-MS/MS, ELISA)

Procedure:

  • Prepare a stock solution of the ADC in a suitable buffer.

  • Spike the plasma with the ADC stock solution to a final concentration of 10-100 µg/mL.

  • Incubate the plasma samples at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), collect aliquots of the plasma samples.

  • Immediately stop the reaction by adding an equal volume of ice-cold methanol or by freezing at -80°C.

  • Process the samples to separate the ADC from plasma proteins (e.g., protein precipitation, immunocapture).

  • Quantify the amount of intact ADC, free payload, and total antibody at each time point using a validated analytical method (e.g., LC-MS/MS for payload, ELISA for antibody).

  • Plot the percentage of intact ADC versus time to determine the in vitro half-life.

In Vivo Pharmacokinetic (PK) Study in Mice

This study provides a comprehensive evaluation of the ADC's stability and clearance in a living organism.

Objective: To determine the pharmacokinetic profile and in vivo stability of the ADC.

Animal Model:

  • Species: Mouse (e.g., BALB/c, CD-1)

  • Number: 3-5 mice per time point or serial sampling from a smaller group.

Procedure:

  • Dosing: Administer the ADC to the mice via intravenous (IV) injection into the tail vein at a predetermined dose (e.g., 1-10 mg/kg).

  • Blood Sampling: Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 6 hrs, 24 hrs, 48 hrs, 72 hrs, 1 week, 2 weeks). Blood can be collected via retro-orbital sinus, saphenous vein, or tail vein. For terminal time points, cardiac puncture is performed under anesthesia.

  • Sample Processing: Process the blood samples to obtain plasma or serum and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentrations of:

    • Total antibody (conjugated and unconjugated) using ELISA.

    • Antibody-conjugated drug (intact ADC) using ELISA or LC-MS/MS.

    • Unconjugated (free) payload using LC-MS/MS.

  • Data Analysis: Plot the plasma concentration of each analyte versus time. Calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC). The rate of decrease in the antibody-conjugated drug concentration relative to the total antibody concentration provides a measure of in vivo linker stability.

Visualizing Key Processes

Intracellular Trafficking and Cleavage of an ADC with a Hydrazone Linker

ADC_Trafficking cluster_cell Target Cell cluster_endocytosis Endocytosis cluster_trafficking Intracellular Trafficking & Cleavage ADC ADC in Circulation (Stable Hydrazone Linker) Binding ADC Binding ADC->Binding Receptor Tumor Antigen Receptor Internalization Internalization (Endosome Formation) Binding->Internalization Endosome Early Endosome (pH 6.0-6.5) Internalization->Endosome Lysosome Lysosome (pH 4.5-5.0) Hydrazone Cleavage Endosome->Lysosome Payload Released Payload Lysosome->Payload Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target

Caption: Intracellular trafficking and payload release of an ADC with a pH-sensitive hydrazone linker.

Experimental Workflow for In Vivo Pharmacokinetic Study

PK_Workflow cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase cluster_data_analysis Data Analysis Dosing ADC Administration (IV Injection) Sampling Serial Blood Sampling (Multiple Time Points) Dosing->Sampling Processing Plasma/Serum Separation Sampling->Processing Analysis Bioanalysis Processing->Analysis TotalAb Total Antibody (ELISA) Analysis->TotalAb IntactADC Intact ADC (ELISA/LC-MS) Analysis->IntactADC FreePayload Free Payload (LC-MS/MS) Analysis->FreePayload PK_Profile Generate Concentration- Time Curves TotalAb->PK_Profile IntactADC->PK_Profile FreePayload->PK_Profile Parameters Calculate PK Parameters (t½, AUC, CL) PK_Profile->Parameters Stability Assess In Vivo Stability Parameters->Stability

Caption: Workflow for an in vivo pharmacokinetic study to assess ADC stability.

References

The Superior Alternative: A Guide to Aminooxy-PEG Linkers for High-Stability Bioconjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the stability of the linkage between a biomolecule and its payload is paramount. While N3-PEG24-Hydrazide has been a common tool for coupling molecules to aldehydes and ketones, a superior alternative exists in the form of aminooxy-PEGylated reagents. This guide provides an objective, data-driven comparison of this compound and its aminooxy counterpart, N3-PEG24-Aminooxy, highlighting the critical advantages of the latter for developing robust and stable bioconjugates.

The core difference between these two classes of reagents lies in the bond they form upon reaction with a carbonyl group (an aldehyde or ketone). Hydrazides react to form a hydrazone bond, whereas aminooxy compounds form a significantly more stable oxime bond. This guide will delve into the quantitative differences in stability, reaction conditions, and the practical implications for applications such as antibody-drug conjugate (ADC) development.

At a Glance: Hydrazide vs. Aminooxy Linkers

FeatureThis compoundN3-PEG24-AminooxyKey Advantage of Aminooxy
Reactive Group Hydrazide (-CONHNH₂)Aminooxy (-ONH₂)Forms a more stable linkage
Target on Biomolecule Aldehydes or ketonesAldehydes or ketonesSame target, more stable product
Resulting Linkage HydrazoneOximeSuperior stability
Bond Stability Less stable, susceptible to hydrolysis, especially at acidic pHHighly stable across a wide pH rangeEnhanced in vivo and storage stability
Reaction pH Typically pH 5.0 - 7.0Typically pH 4.5 - 7.0Similar reaction conditions
Orthogonal Chemistry Azide for click chemistryAzide for click chemistryBoth offer this versatility

Quantitative Comparison of Linkage Stability

The most compelling reason to choose an aminooxy linker over a hydrazide linker is the dramatic difference in the stability of the resulting bond. The oxime linkage is significantly more resistant to hydrolysis than the hydrazone linkage under physiological and mildly acidic conditions.

ParameterHydrazone BondOxime BondReference
Relative Hydrolysis Rate ~1000-fold faster than oximeBaseline[1]
Stability at Acidic pH Prone to cleavageHighly stable[2]
Equilibrium Constant (Keq) 10⁴ - 10⁶ M⁻¹> 10⁸ M⁻¹[1]

This enhanced stability is not merely an academic observation; it has profound implications for the development of therapeutics like ADCs. Premature cleavage of the linker in circulation can lead to off-target toxicity and reduced efficacy. The robustness of the oxime bond ensures that the payload remains attached to the antibody until it reaches the target site.

Experimental Workflow: A Shared Path to Superior Conjugates

A key advantage of transitioning from this compound to N3-PEG24-Aminooxy is the similarity in the overall experimental workflow, particularly for site-specific conjugation to antibodies. The initial step of generating reactive aldehyde groups on the antibody's glycan moieties through mild periodate oxidation remains the same.

G cluster_0 Antibody Preparation cluster_1 Conjugation cluster_2 Downstream Processing mAb Monoclonal Antibody (mAb) oxidized_mAb Oxidized mAb with Aldehyde Groups mAb->oxidized_mAb Mild Periodate Oxidation hydrazide This compound oxidized_mAb->hydrazide pH 5.0-7.0 aminooxy N3-PEG24-Aminooxy oxidized_mAb->aminooxy pH 4.5-7.0 ADC_hydrazone ADC with Hydrazone Linkage hydrazide->ADC_hydrazone ADC_oxime ADC with Oxime Linkage aminooxy->ADC_oxime purification Purification (e.g., SEC) ADC_hydrazone->purification ADC_oxime->purification analysis Analysis (DAR, Stability) purification->analysis

A generalized workflow for antibody-drug conjugation.

Signaling Pathways and Reaction Mechanisms

The underlying chemical reactions that govern the formation of hydrazone and oxime bonds are both examples of nucleophilic addition to a carbonyl group, followed by dehydration.

G cluster_hydrazone Hydrazone Formation cluster_oxime Oxime Formation Aldehyde Aldehyde Hydrazone Hydrazone Aldehyde->Hydrazone + Hydrazide Hydrazide Hydrazide Aldehyde2 Aldehyde Oxime Oxime Aldehyde2->Oxime + Aminooxy Aminooxy Aminooxy G start Bioconjugation Project Goal stability Is high in vivo and storage stability critical? start->stability acid_release Is acid-labile release required? stability->acid_release No aminooxy Use Aminooxy-PEG Linker stability->aminooxy Yes hydrazide Consider Hydrazide-PEG Linker acid_release->hydrazide Yes stable_hydrazone Consider reduced hydrazone or other stable linkers acid_release->stable_hydrazone No

References

Safety Operating Guide

Proper Disposal of N3-PEG24-Hydrazide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of N3-PEG24-Hydrazide, a bifunctional linker molecule containing both an azide and a hydrazide functional group on a polyethylene glycol (PEG) backbone, is critical for maintaining laboratory safety and environmental compliance. Due to the inherent hazards associated with its functional groups, a comprehensive and cautious approach to waste management is imperative. This guide provides detailed, step-by-step procedures for the safe disposal of this compound and associated contaminated materials.

Immediate Safety Precautions

Before handling this compound waste, it is crucial to be aware of the potential hazards. The azide group can be energetic and potentially explosive, especially in the presence of heat, shock, or certain metals. The hydrazide group is toxic and should be handled with care to avoid exposure.

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or chemical-resistant apron.

All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe segregation, collection, and disposal of this compound waste.

Step 1: Waste Segregation

Proper segregation at the point of generation is the most critical step to prevent accidental reactions and ensure compliant disposal.

  • Dedicated Waste Container: All waste containing this compound, including unused product, reaction mixtures, and contaminated consumables, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Avoid Incompatibilities:

    • Acids: Do NOT mix azide-containing waste with acidic waste. This can lead to the formation of highly toxic and explosive hydrazoic acid.

    • Heavy Metals: Avoid contact with heavy metals (e.g., copper, lead, silver, mercury) and their salts, as this can form highly shock-sensitive and explosive metal azides. Do not use metal spatulas to handle solid waste.

    • Oxidizing Agents: Keep separate from strong oxidizing agents.

Step 2: Waste Collection and Labeling

  • Aqueous Waste: Collect all aqueous solutions containing this compound in a sealed, robust container. The container should be made of a compatible material (e.g., high-density polyethylene - HDPE).

  • Solid Waste: Contaminated items such as pipette tips, gloves, and weighing papers should be collected in a separate, sealed plastic bag and then placed in the designated solid hazardous waste container.

  • Labeling: The waste container must be clearly and accurately labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazards (e.g., "Toxic," "Potential Explosive Hazard")

    • The date of accumulation.

Step 3: Storage of Waste

  • Secure Location: Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area.

  • Cool and Dry: The storage area should be cool, dry, and away from heat sources, direct sunlight, and areas of potential physical impact.

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.

Step 4: Disposal Procedure

  • Professional Disposal Service: The ultimate disposal of this compound waste must be handled by a licensed and certified hazardous waste disposal company. Do not attempt to treat or dispose of this chemical waste through standard laboratory drains or as regular trash.

  • Institutional Guidelines: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional protocols for waste manifest and handover.

Quantitative Data Summary

ParameterValueSource/Comment
Primary Hazards Toxic, Potentially ExplosiveBased on hydrazide and azide functional groups.
Incompatible Materials Acids, Heavy Metals, Strong Oxidizing AgentsCritical for safe segregation.
Recommended PPE Safety Goggles, Chemical-Resistant Gloves, Lab CoatStandard for handling hazardous chemicals.
Disposal Method Licensed Hazardous Waste ContractorDo not dispose of in regular trash or drains.

Experimental Protocols

While specific experimental protocols for the use of this compound will vary, the principles of waste disposal remain consistent. Any experimental setup involving this reagent should incorporate a clear plan for the collection and segregation of all waste streams from the outset.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound waste.

cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_labeling Labeling cluster_storage Storage cluster_disposal Final Disposal A This compound Use (e.g., reaction mixture) C Dedicated Aqueous Hazardous Waste Container A->C B Contaminated Consumables (gloves, tips, etc.) D Dedicated Solid Hazardous Waste Container B->D E Label Container: - 'Hazardous Waste' - 'this compound' - Hazards (Toxic, Explosive Risk) - Date C->E D->E F Store in Secure, Cool, Dry Area (Secondary Containment) E->F G Contact EHS for Pickup F->G H Licensed Hazardous Waste Disposal Contractor G->H

Caption: Disposal workflow for this compound.

This structured approach ensures that all personnel are aware of the necessary precautions and procedures, minimizing risk and ensuring regulatory compliance. Always consult your institution's specific safety and disposal guidelines.

Essential Safety and Operational Guide for Handling N3-PEG24-Hydrazide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with N3-PEG24-Hydrazide. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, minimizing risk and ensuring experimental integrity.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to minimize exposure. The following table outlines the required PPE for handling this compound, based on established protocols for hazardous chemicals.[2][4]

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them immediately if contaminated.
Eyes/Face Safety goggles and/or face shieldChemical splash goggles are mandatory. A face shield should be used when there is a significant risk of splashes.
Body Flame-resistant lab coatA lab coat, preferably made of flame-resistant material like Nomex® or 100% cotton, should be worn and fully buttoned.
Respiratory NIOSH-approved respiratorA respirator (e.g., N95 or higher) may be required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust. For large spills, a full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) may be necessary.

Operational and Disposal Plans

A systematic approach is essential for the safe handling and disposal of this compound.

Handling and Experimental Workflow

All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Preparation:

  • Review Safety Protocols: Before beginning any work, thoroughly review this guide and any other relevant safety information.

  • Designate Work Area: Cordon off and clearly label a designated area for handling the compound.

  • Assemble Materials: Gather all necessary equipment, reagents, and waste containers within the fume hood to minimize traffic.

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

Procedure:

  • Weighing: If the compound is a solid, handle it carefully to avoid generating dust.

  • Dissolving: When preparing solutions, slowly add the this compound to the solvent to avoid splashing.

  • Reaction Setup: Ensure that all reaction glassware is securely clamped and the setup is stable within the fume hood.

Post-Experiment:

  • Decontamination: Clean the work area and any equipment used.

  • Waste Disposal: Dispose of all contaminated materials in designated hazardous waste containers.

  • Remove PPE: Properly remove and dispose of gloves and any other contaminated disposable PPE as hazardous waste.

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical.

Storage

Proper storage is crucial to maintain the stability of this compound and prevent hazardous reactions.

ParameterRecommendationRationale
Temperature Store at -20°C.Low temperatures help to maintain the stability of the compound.
Atmosphere Store in a dry, dark environment under an inert atmosphere (e.g., argon or nitrogen).Protects the compound from moisture, light, and oxidation, which can cause degradation.
Incompatibilities Store away from acids, oxidizing agents, and metals.Azides can react with acids to form highly toxic and explosive hydrazoic acid. They can also form shock-sensitive salts with heavy metals.
Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste materials, including empty containers, contaminated gloves, and absorbent materials, in a designated, labeled, and sealed hazardous waste container.

  • Waste Segregation: Do not mix azide-containing waste with acidic waste streams to prevent the formation of hydrazoic acid.

  • Institutional Guidelines: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Experimental Workflow Diagram

The following diagram illustrates the safe handling workflow for this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Start review_sds Review Safety Protocols prep_start->review_sds 1 don_ppe Don Appropriate PPE review_sds->don_ppe 2 prep_area Prepare & Designate Work Area in Fume Hood don_ppe->prep_area 3 weigh Weigh Compound prep_area->weigh 4 dissolve Prepare Solution weigh->dissolve 5 reaction Perform Reaction dissolve->reaction 6 decontaminate Decontaminate Work Area & Equipment reaction->decontaminate 7 dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste 8 remove_ppe Remove & Dispose of PPE dispose_waste->remove_ppe 9 wash_hands Wash Hands remove_ppe->wash_hands 10 cleanup_end End wash_hands->cleanup_end 11

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.